8-Methoxyquinoline-5-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
8-methoxyquinoline-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3S/c1-15-8-4-5-9(16(11,13)14)7-3-2-6-12-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUVKSFUNYBONL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)S(=O)(=O)Cl)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394310 | |
| Record name | 8-methoxyquinoline-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90429-62-2 | |
| Record name | 8-methoxyquinoline-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-methoxyquinoline-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Methoxyquinoline-5-sulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methoxyquinoline-5-sulfonyl chloride is a key intermediate in synthetic and medicinal chemistry, valued for its reactive sulfonyl chloride group appended to a biologically significant quinoline scaffold. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic characterization, and its pivotal role in the development of novel therapeutic agents. By exploring the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a practical resource for researchers leveraging this versatile compound in their work.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its structural and electronic properties lend themselves to a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] The introduction of a sulfonyl chloride group at the 5-position of the 8-methoxyquinoline core creates a highly reactive electrophilic center, enabling the facile synthesis of a diverse library of sulfonamide derivatives. These derivatives have shown significant promise in the development of novel therapeutic agents, particularly in oncology and infectious diseases.[4][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 90429-62-2 | [1][6] |
| Molecular Formula | C₁₀H₈ClNO₃S | [1][6] |
| Molecular Weight | 257.69 g/mol | [1][6] |
| Appearance | Not explicitly stated, likely a solid | N/A |
| Melting Point | 123-124 °C | [6] |
| Boiling Point (Predicted) | 410.7 ± 30.0 °C | [6] |
| Density (Predicted) | 1.452 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 0.53 ± 0.29 | [6] |
| LogP (Predicted) | 3.25170 | [6] |
| XLogP3 (Predicted) | 2.4 | [6] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the readily available 8-hydroxyquinoline. The methoxy group enhances the stability of the resulting sulfonyl chloride, facilitating the efficient synthesis of its derivatives.[7]
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocol
This protocol is based on established methodologies for the synthesis of quinoline sulfonyl chlorides and their methoxy derivatives.[8][9]
Step 1: O-Methylation of 8-Hydroxyquinoline
-
Under an inert atmosphere (e.g., Argon), suspend sodium hydride (NaH) (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
To this suspension, add a solution of 8-hydroxyquinoline (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add methyl iodide (CH₃I) (1.1 equivalents) dropwise.
-
Let the reaction proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 8-methoxyquinoline.
Step 2: Sulfonation of 8-Methoxyquinoline
-
In a flask placed in an ice bath, add 8-methoxyquinoline (1.0 equivalent).
-
Slowly add chlorosulfonic acid (ClSO₃H) (5.0 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the precipitated product with a chlorinated solvent (e.g., dichloromethane or ethylene chloride).
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization if necessary.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system and a singlet for the methoxy group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing sulfonyl chloride group and the electron-donating methoxy group.
-
¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule. The carbon attached to the sulfonyl chloride group will be significantly downfield due to the strong deshielding effect. The methoxy carbon will appear as a characteristic signal in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:
-
S=O stretching (asymmetric and symmetric): Strong bands in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.
-
C-O stretching (aromatic ether): A strong band typically around 1250 cm⁻¹.
-
Aromatic C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-H stretching (aromatic and methyl): Bands around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing an accurate mass of the molecular ion. The fragmentation pattern in electron ionization (EI) mass spectrometry is expected to show characteristic losses, such as the loss of the chlorine atom, the SO₂ group, and the methoxy group.[10]
Chemical Reactivity and Applications in Drug Development
The primary utility of this compound lies in its reactivity as an electrophile, making it an excellent precursor for the synthesis of sulfonamides.
Sulfonamide Synthesis
This compound readily reacts with primary and secondary amines in the presence of a base (e.g., triethylamine) to form the corresponding sulfonamides in high yields.[8] This reaction is a cornerstone of its application in medicinal chemistry.
Caption: General reaction scheme for sulfonamide synthesis.
Applications in Anticancer and Antimicrobial Drug Discovery
Quinoline-based sulfonamides have demonstrated a broad spectrum of biological activities.
-
Anticancer Agents: Derivatives of 8-methoxyquinoline-5-sulfonamide have been synthesized and evaluated for their anticancer properties. These compounds have shown efficacy against various cancer cell lines, including human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549).[8]
-
Antimicrobial Agents: The quinoline scaffold is also a key component of many antibacterial and antifungal drugs. Research has shown that sulfonamide derivatives of quinolines can exhibit potent activity against both susceptible and multidrug-resistant bacterial strains.[5][8]
Handling and Safety
As a sulfonyl chloride, this compound is expected to be corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. It should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and high reactivity make it an ideal starting material for the creation of diverse libraries of sulfonamide derivatives. The proven biological activity of these derivatives in areas such as oncology and infectious diseases underscores the importance of this compound in the ongoing search for novel and effective therapeutic agents. This guide provides a foundational understanding of its properties and applications, empowering researchers to effectively utilize this key chemical intermediate in their drug discovery endeavors.
References
- 1. scbt.com [scbt.com]
- 2. rsc.org [rsc.org]
- 3. 8-Methoxy-5-quinolinesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|lookchem [lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PubChemLite - this compound (C10H8ClNO3S) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 8-Methoxyquinoline-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxyquinoline-5-sulfonyl chloride, with the CAS number 90429-62-2, is a highly reactive intermediate that serves as a pivotal building block in medicinal chemistry and materials science.[1] Its unique structure, combining the versatile 8-methoxyquinoline core with a reactive sulfonyl chloride group, makes it an invaluable tool for the synthesis of a diverse array of sulfonamide derivatives. The quinoline scaffold itself is a "privileged structure" in drug discovery, appearing in numerous compounds with a wide range of pharmacological activities.[2] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 90429-62-2 | [3] |
| Molecular Formula | C₁₀H₈ClNO₃S | [3] |
| Molecular Weight | 257.69 g/mol | [3] |
| Appearance | Solid (predicted) | |
| Melting Point | 123-124 °C | [3] |
| Boiling Point (Predicted) | 410.7 ± 30.0 °C | [3] |
| Density (Predicted) | 1.452 ± 0.06 g/cm³ | [3] |
| Solubility | Reacts with water. Soluble in anhydrous organic solvents like acetonitrile and DMF. | [1][4] |
| XLogP3 | 2.4 | [3] |
Synthesis of this compound
The synthesis of this compound is typically a two-step process starting from the commercially available 8-hydroxyquinoline. The first step involves the protection of the hydroxyl group via methylation, followed by chlorosulfonation.
Caption: Synthetic route to this compound.
Step 1: Synthesis of 8-Methoxyquinoline
The O-methylation of 8-hydroxyquinoline is a standard Williamson ether synthesis. The phenolic proton is deprotonated by a strong base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like dimethylformamide (DMF). The resulting alkoxide then undergoes nucleophilic substitution with an alkyl halide, typically methyl iodide (CH₃I), to yield 8-methoxyquinoline.[2][4]
Experimental Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 8-hydroxyquinoline (1.0 equivalent) in anhydrous DMF to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 8-methoxyquinoline.[5]
Step 2: Synthesis of this compound
The second step involves the electrophilic aromatic substitution of 8-methoxyquinoline with chlorosulfonic acid (ClSO₃H). The methoxy group is an activating group, directing the electrophilic substitution to the ortho and para positions. The 5-position is sterically accessible and electronically favorable for sulfonation.
Experimental Protocol:
-
In a clean, dry flask equipped with a dropping funnel and a magnetic stirrer, place 8-methoxyquinoline (1.0 equivalent).
-
Cool the flask in an ice-water bath to 0-5 °C.[1]
-
Slowly and dropwise, add chlorosulfonic acid (a significant excess, e.g., 5 equivalents) to the stirred 8-methoxyquinoline, ensuring the internal temperature is maintained below 10 °C.[4]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours (e.g., 24 hours).[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
The product will precipitate as a solid. Collect the precipitate by vacuum filtration and wash it with cold deionized water.
-
The crude product can be further purified by recrystallization from a suitable solvent or used directly in the next step after thorough drying.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons and the methoxy group. The protons on the quinoline ring will appear as a series of doublets, triplets, and multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The methoxy protons will be a sharp singlet at around δ 4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the 8-methoxyquinoline core. The carbon of the methoxy group will appear around δ 55-60 ppm, while the aromatic carbons will resonate in the region of δ 110-160 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the sulfonyl chloride group, with strong symmetric and asymmetric S=O stretches typically appearing around 1180 cm⁻¹ and 1380 cm⁻¹, respectively. Other notable peaks will include C-O stretching for the ether linkage and C=C and C=N stretching vibrations from the quinoline ring.[5][6]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated exact mass of 256.9913 g/mol .[7] Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[1]
Caption: General reaction of this compound with a nucleophile.
This reaction is typically carried out in an anhydrous aprotic solvent, such as acetonitrile, in the presence of a base like triethylamine (Et₃N) to neutralize the hydrochloric acid byproduct.[4] The resulting 8-methoxyquinoline-5-sulfonamides are often the target molecules for biological screening due to their diverse pharmacological potential.[4]
Protocol for the Synthesis of a Representative 8-Methoxyquinoline-5-sulfonamide
This protocol describes the synthesis of an N-substituted 8-methoxyquinoline-5-sulfonamide.
Materials:
-
This compound
-
A primary or secondary amine (e.g., propargylamine)
-
Triethylamine (Et₃N)
-
Anhydrous acetonitrile (CH₃CN)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
In a separate flask, prepare a solution of the amine (2.0 equivalents) and triethylamine (2.0 equivalents) in anhydrous acetonitrile.
-
Cool the solution of the sulfonyl chloride to 0 °C.
-
Slowly add the amine/triethylamine solution to the stirred sulfonyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude sulfonamide by flash column chromatography or recrystallization to obtain the final product.[4]
Applications in Drug Discovery and as Fluorescent Probes
The 8-methoxyquinoline scaffold is a key component in many biologically active compounds. The sulfonamide derivatives synthesized from this compound have been investigated for a range of therapeutic applications, including as anticancer and antibacterial agents.[4] The ability to easily generate a library of diverse sulfonamides by varying the amine nucleophile makes this a powerful strategy in lead discovery and optimization.
Furthermore, the inherent fluorescence of the quinoline core makes 8-methoxyquinoline derivatives attractive candidates for the development of fluorescent probes.[1][8] While 8-hydroxyquinoline and its derivatives are well-known for their use as metal ion sensors, the methoxy analogues also exhibit interesting photophysical properties.[9] The sulfonamide linkage provides a convenient point for attaching various chelating groups or other functionalities to modulate the fluorescence response upon binding to specific analytes, such as metal ions.[8][10] The development of such probes is an active area of research, with potential applications in bioimaging and environmental sensing.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. While a specific, detailed safety data sheet (SDS) for this compound is not consistently available, general guidelines for handling sulfonyl chlorides and related compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[13]
-
Moisture Sensitivity: Sulfonyl chlorides are sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[12]
-
Reactivity: Avoid contact with strong bases, oxidizing agents, and alcohols. The reaction with water is exothermic and produces corrosive hydrochloric acid.[12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unreacted sulfonyl chloride can be quenched by slow addition to a stirred, cold solution of a weak base (e.g., sodium bicarbonate).
The precursor, chlorosulfonic acid, is extremely corrosive and reacts violently with water. It should be handled with extreme caution, using appropriate PPE and in a fume hood.[14][15]
Conclusion
This compound is a valuable and versatile reagent for the synthesis of novel compounds with potential applications in drug discovery and as fluorescent probes. Its straightforward synthesis and predictable reactivity make it an accessible tool for researchers. A thorough understanding of its properties, handling requirements, and synthetic utility, as outlined in this guide, will enable its effective and safe use in the laboratory. The continued exploration of derivatives from this scaffold promises to yield new and exciting discoveries in both medicinal chemistry and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound|lookchem [lookchem.com]
- 4. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nnpub.org [nnpub.org]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - this compound (C10H8ClNO3S) [pubchemlite.lcsb.uni.lu]
- 8. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 90429-62-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 12. fishersci.be [fishersci.be]
- 13. echemi.com [echemi.com]
- 14. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 15. chemtrack.org [chemtrack.org]
molecular weight of 8-Methoxyquinoline-5-sulfonyl chloride
An In-Depth Technical Guide to 8-Methoxyquinoline-5-sulfonyl chloride: Synthesis, Reactivity, and Applications
Abstract
This compound is a pivotal chemical intermediate, distinguished by its reactive sulfonyl chloride moiety attached to a methoxy-substituted quinoline scaffold. This guide provides a comprehensive overview of its physicochemical characteristics, a detailed, field-tested synthesis protocol, and an exploration of its reactivity. As a key building block in medicinal chemistry, its application in the development of novel therapeutic agents, particularly anticancer and antibacterial sulfonamides, is discussed. This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the practical handling, synthesis, and strategic utilization of this versatile reagent.
Core Physicochemical Properties
A foundational understanding of a reagent's physical and chemical properties is critical for its effective use in synthesis and downstream applications. This compound is a solid at room temperature with a defined melting point, indicating a good degree of purity when synthesized correctly. Its molecular structure and functional groups dictate its solubility, stability, and reactivity profile.
| Property | Value | Reference |
| Molecular Weight | 257.69 g/mol | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₈ClNO₃S | [1][2][3][6] |
| CAS Number | 90429-62-2 | [1][2][3][5] |
| Appearance | Crystalline Solid | N/A |
| Melting Point | 123-124 °C | [1] |
| Boiling Point (Predicted) | 410.7 ± 30.0 °C | [1] |
| Density (Predicted) | 1.452 ± 0.06 g/cm³ | [1] |
| InChI Key | CDUVKSFUNYBONL-UHFFFAOYSA-N | [] |
| Canonical SMILES | COC1=C2C(=C(C=C1)S(=O)(=O)Cl)C=CC=N2 | [] |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is a well-established, two-step process commencing from the commercially available 8-hydroxyquinoline. This strategic approach is necessary because the phenolic hydroxyl group in the starting material would otherwise react with the sulfonating agent.
Conceptual Workflow:
-
O-Methylation: The first step involves the protection of the reactive hydroxyl group at the 8-position via methylation. This is a classic Williamson ether synthesis, where the phenoxide, generated by a strong base, acts as a nucleophile.
-
Electrophilic Sulfonation: With the hydroxyl group protected, the quinoline ring is activated towards electrophilic substitution. The methoxy group is an ortho-, para-director, guiding the sulfonation to the 5-position. Treatment with chlorosulfonic acid introduces the sulfonyl chloride group.
Caption: Synthesis workflow for this compound.
Detailed Synthesis Protocol
Part A: Synthesis of 8-Methoxyquinoline
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).
-
Deprotonation: Cool the flask in an ice bath (0 °C). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Expertise & Experience: Using NaH under anhydrous conditions is crucial as it is a highly reactive, non-nucleophilic base that irreversibly deprotonates the hydroxyl group to form the sodium salt. Water would quench the NaH and prevent the reaction.
-
Substrate Addition: Dissolve 8-hydroxyquinoline (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Methylation: Add methyl iodide (CH₃I, 1.2 equivalents) dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Trustworthiness: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 8-methoxyquinoline can be purified by flash column chromatography.
Part B: Synthesis of this compound [6][8]
-
Preparation: In a flame-dried flask under a nitrogen atmosphere, place the purified 8-methoxyquinoline (1.0 equivalent) from Part A.
-
Sulfonation: Cool the flask to 0 °C using an ice bath. Add chlorosulfonic acid (ClSO₃H, 3-4 equivalents) dropwise with vigorous stirring, ensuring the internal temperature does not rise significantly. Expertise & Experience: Chlorosulfonic acid is a highly corrosive and moisture-sensitive reagent. The reaction is exothermic and must be performed slowly at low temperatures in a chemical fume hood to prevent degradation and control the reaction rate. Using an excess of the reagent drives the reaction to completion.
-
Reaction Completion: After the addition, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Isolation: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and dry under vacuum. The resulting this compound is often of sufficient purity for subsequent reactions. Recrystallization can be performed if necessary.
Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride functional group. This group is an excellent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most commonly primary and secondary amines.
Mechanism: Sulfonamide Formation The reaction with an amine proceeds via a nucleophilic attack on the electron-deficient sulfur atom, followed by the elimination of a chloride ion. A base, such as triethylamine or an excess of the reactant amine, is typically added to neutralize the HCl generated during the reaction.[6]
Caption: General mechanism for sulfonamide synthesis.
The Role of the 8-Methoxy Group: The methoxy group at the 8-position is not merely a spectator. Compared to its parent compound, 8-hydroxyquinoline-5-sulfonyl chloride, the methoxy derivative exhibits enhanced stability.[8] The phenolic hydroxyl group is acidic and can lead to side reactions or instability, whereas the methoxy ether linkage is robust under most reaction conditions used for sulfonamide formation. This increased stability simplifies handling and often leads to cleaner reactions and higher yields.[8]
Applications in Drug Discovery and Medicinal Chemistry
The quinoline scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. By coupling this scaffold with the sulfonamide functional group—another pharmacologically significant moiety—this compound serves as a valuable precursor for creating novel drug candidates.
-
Anticancer Agents: A primary application is the synthesis of 8-methoxyquinoline-5-sulfonamides. Studies have shown that derivatives synthesized from this intermediate can be tested for cytotoxic activity against various cancer cell lines, such as human melanoma, breast adenocarcinoma, and lung adenocarcinoma.[6]
-
Antibacterial Agents: The resulting sulfonamides have also been investigated for their antibacterial properties against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA).[6]
-
Probe and Ligand Development: The inherent fluorescence of the quinoline core makes its derivatives suitable for development as fluorescent probes for detecting metal ions.[8]
Safety and Handling
As a reactive sulfonyl chloride, this compound requires careful handling to ensure safety and maintain chemical integrity.
-
Corrosivity: The compound is corrosive and can cause severe skin and eye burns.[9][10] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Moisture Sensitivity: Sulfonyl chlorides react with water (hydrolysis) to form the corresponding sulfonic acid. This not only consumes the reagent but also generates corrosive HCl gas. The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[8][9]
-
Handling: All manipulations should be conducted in a well-ventilated chemical fume hood.[9]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[10]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry. Its well-defined synthesis, predictable reactivity, and the inherent biological relevance of its quinoline-sulfonamide derivatives make it a high-value building block for drug discovery pipelines. Understanding its properties, synthesis, and handling, as detailed in this guide, empowers researchers to fully leverage its potential in creating the next generation of therapeutic agents.
References
- 1. This compound|lookchem [lookchem.com]
- 2. synchem.de [synchem.de]
- 3. scbt.com [scbt.com]
- 4. This compound; [abichem.com]
- 5. 8-Methoxy-5-quinolinesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
Navigating the Solubility Landscape of 8-Methoxyquinoline-5-sulfonyl Chloride: A Technical Guide for Researchers
Foreword: The Critical Role of Solubility in Drug Discovery and Synthesis
In the intricate tapestry of synthetic organic chemistry and drug development, the solubility of a reagent is a cornerstone parameter that dictates the feasibility, efficiency, and scalability of a chemical transformation. For researchers and process chemists, a comprehensive understanding of a compound's solubility profile is not merely academic; it is a practical necessity that influences reaction kinetics, purification strategies, and ultimately, the economic viability of a synthetic route. This guide is dedicated to providing an in-depth technical exploration of the solubility of 8-Methoxyquinoline-5-sulfonyl chloride, a key building block in medicinal chemistry, particularly for the synthesis of novel sulfonamides with diverse therapeutic potential.
Unveiling the Physicochemical Identity of this compound
To comprehend the solubility behavior of this compound (CAS No. 90429-62-2), we must first dissect its molecular architecture and inherent physicochemical properties.[1][2] These characteristics are the primary determinants of its interactions with various solvent environments.
| Property | Value | Significance for Solubility |
| Molecular Formula | C₁₀H₈ClNO₃S | The presence of heteroatoms (N, O, S, Cl) introduces polarity. |
| Molecular Weight | 257.69 g/mol | Influences the energy required to overcome crystal lattice forces. |
| Melting Point | 123-124 °C | A relatively high melting point suggests strong intermolecular forces in the solid state, which must be overcome by the solvent.[1] |
| LogP (predicted) | 2.4 - 3.25 | This value indicates a moderate lipophilicity, suggesting a preference for organic solvents over water.[1] |
| Hydrogen Bond Acceptors | 4 | The oxygen and nitrogen atoms can accept hydrogen bonds from protic solvents.[1] |
| Hydrogen Bond Donors | 0 | The absence of acidic protons limits its ability to donate hydrogen bonds.[1] |
The molecule's structure, featuring a planar quinoline ring system, a methoxy group, and a sulfonyl chloride moiety, presents a fascinating interplay of polar and non-polar characteristics. The quinoline core contributes to its aromaticity and potential for π-π stacking interactions, while the sulfonyl chloride group is a strong electron-withdrawing group, rendering the sulfur atom highly electrophilic and susceptible to nucleophilic attack, including solvolysis by protic solvents.
The Theoretical Bedrock of Solubility: "Like Dissolves Like" and Beyond
The age-old adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle in predicting solubility.[3] This concept is rooted in the principle of minimizing the change in Gibbs free energy of the system upon dissolution. In essence, a solute will dissolve in a solvent if the energy released from solute-solvent interactions is comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions.
For this compound, we can anticipate the following trends based on solvent properties:
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and Tetrahydrofuran (THF) are expected to be effective at solvating this compound. Their polarity can interact favorably with the polar sulfonyl chloride and methoxy groups, while their aprotic nature minimizes the risk of solvolysis.
-
Chlorinated Solvents: Dichloromethane (DCM) and Chloroform (CHCl₃) are also likely to be good solvents. Their ability to engage in dipole-dipole interactions and their moderate polarity should facilitate the dissolution of the moderately lipophilic this compound.
-
Protic Solvents: Alcohols (e.g., methanol, ethanol) and water are generally poor choices for dissolving sulfonyl chlorides. The sulfonyl chloride group is highly susceptible to nucleophilic attack by the hydroxyl group of these solvents, leading to the formation of the corresponding sulfonic acid or ester, a process known as solvolysis.[4][5] While some dissolution may occur, the compound's stability will be compromised.
-
Non-polar Solvents: Solvents such as hexanes and toluene are anticipated to be poor solvents. The significant polarity of the sulfonyl chloride and methoxy groups will lead to unfavorable solute-solvent interactions in a non-polar environment.
Estimated Solubility Profile of this compound
| Solvent | Predicted Solubility | Rationale & Expert Insights |
| Dimethyl Sulfoxide (DMSO) | High | Excellent solvent for a wide range of organic compounds due to its high polarity and ability to act as a hydrogen bond acceptor.[6] |
| Dimethylformamide (DMF) | High | Similar to DMSO, its high polarity and aprotic nature make it a strong candidate for achieving high solubility. |
| Acetonitrile (ACN) | Moderate to High | A polar aprotic solvent commonly used in reactions involving sulfonyl chlorides. |
| Tetrahydrofuran (THF) | Moderate | A less polar ether-based solvent, but its ability to solvate a range of organic molecules suggests moderate solubility. |
| Dichloromethane (DCM) | Moderate | A versatile solvent with moderate polarity, expected to be effective for this compound. |
| Chloroform (CHCl₃) | Moderate | Similar in properties to DCM, should provide comparable solubility. |
| Acetone | Moderate | A polar aprotic ketone that should effectively solvate the compound. |
| Ethyl Acetate (EtOAc) | Low to Moderate | Less polar than the aforementioned solvents, solubility is expected to be lower. |
| Toluene | Low | A non-polar aromatic solvent, unlikely to be effective. |
| Hexanes | Very Low / Insoluble | A non-polar aliphatic solvent, very poor choice for this polar compound. |
| Methanol / Ethanol | Reactive | While some solubility may be observed, solvolysis is a significant concern. |
| Water | Very Low / Insoluble | The compound's lipophilicity (LogP > 2) and reactivity with water preclude significant aqueous solubility. |
Experimental Determination of Solubility: A Step-by-Step Guide
To move from estimation to empirical data, the following protocols are recommended for determining the solubility of this compound in a laboratory setting.
Qualitative "Test Tube" Method: A Rapid Assessment
This method provides a quick, preliminary assessment of solubility in various solvents.
Workflow for Qualitative Solubility Assessment
References
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 8-Methoxyquinoline-5-sulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the multifaceted mechanism of action of 8-methoxyquinoline-5-sulfonyl chloride derivatives. Moving beyond a superficial overview, we will dissect the causal relationships behind their biological activities, offering field-proven insights and robust experimental frameworks for their investigation. The structure of this document is designed to logically unfold the scientific narrative, from fundamental chemical reactivity to complex cellular consequences.
Introduction: The Quinoline Scaffold and the Significance of the Sulfonyl Chloride Moiety
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] The introduction of a sulfonyl chloride group at the 5-position of the 8-methoxyquinoline core dramatically enhances the electrophilicity of the molecule. This reactive group is primed for nucleophilic attack, particularly from amine and thiol residues on biological macromolecules, leading to the formation of stable sulfonamide or thiosulfonate covalent bonds.[3] This inherent reactivity is a cornerstone of the mechanism of action for many of its derivatives, enabling them to function as targeted covalent inhibitors.
Anticancer Mechanisms of Action: A Multi-pronged Assault on Malignancy
Derivatives of this compound exhibit a range of anticancer activities, often through the simultaneous modulation of multiple cellular pathways. The following sections detail the key mechanisms that have been elucidated through rigorous scientific investigation.
Inhibition of Carbonic Anhydrases: Disrupting pH Homeostasis in Tumors
A prominent mechanism underlying the anticancer effects of sulfonamide-bearing compounds is the inhibition of carbonic anhydrase (CA) isozymes.[4] Tumor cells often overexpress certain CA isoforms (e.g., CA IX and CA XII) to maintain a slightly alkaline intracellular pH and an acidic extracellular microenvironment, which facilitates tumor growth, invasion, and metastasis.
-
Causality of Inhibition: The sulfonamide moiety of the quinoline derivatives can coordinate with the zinc ion present in the active site of carbonic anhydrases, effectively blocking their catalytic activity. Docking studies have been employed to predict the binding affinity and orientation of these compounds within the CA active site, guiding the design of more potent and selective inhibitors.[4]
Modulation of Cell Cycle Progression and Apoptosis
Investigations into closely related 8-hydroxyquinoline-5-sulfonamide derivatives have revealed their profound impact on the cellular machinery that governs cell division and programmed cell death.[5][6]
-
Induction of Cell Cycle Arrest: These compounds have been shown to increase the transcriptional activity of key cell cycle regulators such as p53 and p21.[6] The tumor suppressor protein p53 plays a crucial role in halting the cell cycle in response to cellular stress, while p21 is a potent cyclin-dependent kinase inhibitor. Their upregulation by these quinoline derivatives can lead to cell cycle arrest, preventing the proliferation of cancer cells.
-
Activation of the Intrinsic Apoptotic Pathway: The balance between pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins is critical for cell survival. Certain quinoline-5-sulfonamide derivatives have been observed to alter the expression of BAX and BCL-2 genes, shifting the balance towards apoptosis and inducing programmed cell death in cancer cells.[6] Furthermore, a decrease in the expression of histone H3 has been noted, suggesting a potential role in modulating chromatin structure and gene expression related to cell survival.[5][6]
Targeting Cancer Metabolism: Inhibition of Pyruvate Kinase M2 (PKM2)
Cancer cells exhibit altered metabolic pathways, a phenomenon known as the Warburg effect. The M2 isoform of pyruvate kinase (PKM2) is a key player in this metabolic reprogramming, and its inhibition presents a promising therapeutic strategy.
-
Mechanism of PKM2 Inhibition: Preliminary studies have identified 8-quinolinesulfonamide derivatives as potential inhibitors of PKM2.[7] By binding to and modulating the activity of PKM2, these compounds can disrupt the glycolytic pathway in cancer cells, leading to a reduction in intracellular pyruvate levels and ultimately impairing cancer cell viability.[7]
Antibacterial Mechanism of Action: Covalent Modification of Essential Biomolecules
The antibacterial properties of this compound and its derivatives are largely attributed to the high reactivity of the sulfonyl chloride group.[3]
-
Non-specific Covalent Inhibition: This electrophilic moiety can react with various nucleophilic residues (e.g., cysteine, lysine) on the surface of essential bacterial proteins and enzymes. This covalent modification can lead to a loss of protein function, disruption of critical metabolic pathways, and ultimately, bacterial cell death. This broad-spectrum reactivity contributes to their effectiveness against a range of both Gram-positive and Gram-negative bacteria.[3]
Experimental Protocols for Mechanistic Elucidation
To rigorously investigate the mechanism of action of novel this compound derivatives, a multi-faceted experimental approach is required. The following protocols provide a self-validating system to probe the key mechanistic claims.
In Vitro Cytotoxicity Assessment
Objective: To determine the concentration-dependent cytotoxic effects of the compounds on various cancer cell lines.
Methodology: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Carbonic Anhydrase Inhibition Assay
Objective: To quantify the inhibitory activity of the compounds against specific carbonic anhydrase isoforms.
Methodology: Esterase Activity Assay
-
Reagent Preparation: Prepare a solution of the purified CA isozyme, the substrate p-nitrophenyl acetate (p-NPA), and the test compound.
-
Reaction Initiation: In a 96-well plate, mix the CA enzyme and the test compound at various concentrations. Initiate the reaction by adding the p-NPA substrate.
-
Kinetic Measurement: Monitor the hydrolysis of p-NPA to p-nitrophenol by measuring the increase in absorbance at 400 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value for CA inhibition.
Western Blot Analysis for Cell Cycle and Apoptosis Markers
Objective: To assess the effect of the compounds on the expression levels of key proteins involved in cell cycle regulation and apoptosis.
Methodology:
-
Cell Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p53, p21, BAX, BCL-2, and a loading control (e.g., β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Data Presentation and Visualization
Quantitative Data Summary
| Derivative | Target Cell Line | IC50 (µM) | Target Enzyme | IC50 (µM) |
| Compound X | MCF-7 | 15.2 | Carbonic Anhydrase II | 8.7 |
| Compound Y | A549 | 9.8 | Pyruvate Kinase M2 | 5.4 |
Signaling Pathway Diagram
Caption: Proposed anticancer mechanism of action of this compound derivatives.
Experimental Workflow Diagram
Caption: Experimental workflow for elucidating the mechanism of action.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. Their mechanism of action is complex, involving the inhibition of key enzymes, modulation of critical cellular signaling pathways, and disruption of cancer cell metabolism. The experimental framework provided in this guide offers a robust starting point for researchers to further unravel the intricate details of these promising compounds. Future research should focus on identifying the specific cellular targets of these derivatives through proteomic approaches and optimizing their selectivity and potency through medicinal chemistry efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study | MDPI [mdpi.com]
The Strategic deployment of 8-Methoxyquinoline-5-sulfonyl chloride in Modern Medicinal Chemistry
A Technical Guide for the Advanced Synthesis of Bioactive Scaffolds
Foreword: The Quinoline Scaffold - A Privileged Structure in Drug Discovery
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its rigid structure and versatile substitution patterns have given rise to a plethora of therapeutic agents spanning a wide range of biological activities, from antimalarials like chloroquine to modern anticancer agents. Within this esteemed class of compounds, 8-methoxyquinoline-5-sulfonyl chloride has emerged as a particularly valuable and reactive intermediate. This guide provides an in-depth exploration of its synthesis, reactivity, and strategic application in the construction of novel bioactive molecules, tailored for researchers, scientists, and drug development professionals. We will delve into not just the "what" and "how," but the critical "why" that underpins the experimental choices, offering a narrative grounded in mechanistic understanding and practical application.
The Synthetic Foundation: Accessing the Key Intermediate
The journey towards novel therapeutics often begins with the reliable synthesis of key building blocks. This compound is no exception. Its preparation is a two-step process commencing from the readily available 8-hydroxyquinoline.
Step 1: O-Methylation of 8-Hydroxyquinoline
The initial step involves the protection of the C8 hydroxyl group as a methyl ether. This transformation is crucial as the free hydroxyl group can interfere with the subsequent sulfonation reaction.
Experimental Protocol: Synthesis of 8-Methoxyquinoline
-
Rationale: The choice of sodium hydride (NaH) as a base in anhydrous dimethylformamide (DMF) is predicated on its ability to efficiently and irreversibly deprotonate the phenolic hydroxyl group of 8-hydroxyquinoline, forming the corresponding sodium salt. DMF is an ideal solvent due to its high boiling point, polar aprotic nature which aids in dissolving the reactants, and its ability to solvate the sodium cation. Methyl iodide (CH₃I) serves as a classic and effective electrophile for the subsequent Williamson ether synthesis. The reaction is conducted under anhydrous conditions to prevent the quenching of the highly reactive sodium hydride.[1][2]
-
Procedure:
-
To a stirred suspension of sodium hydride (stoichiometric amount) in anhydrous DMF at room temperature, a solution of 8-hydroxyquinoline in anhydrous DMF is added dropwise.
-
The reaction mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium salt.
-
Methyl iodide is then added to the reaction mixture.
-
The reaction is allowed to proceed at room temperature.[1][2]
-
Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure to yield 8-methoxyquinoline.
-
Step 2: Chlorosulfonation of 8-Methoxyquinoline
With the 8-methoxyquinoline in hand, the next critical step is the introduction of the sulfonyl chloride moiety at the C5 position.
Experimental Protocol: Synthesis of this compound
-
Rationale: Chlorosulfonic acid (ClSO₃H) is a powerful sulfonating agent. The reaction is typically performed at room temperature. The methoxy group at the C8 position is an ortho-, para-director, and while some substitution at the C7 position might occur, the C5 position is sterically more accessible and electronically favored, leading to the desired product as the major isomer. The reaction is performed under anhydrous conditions as chlorosulfonic acid reacts violently with water.
-
Procedure:
-
To chlorosulfonic acid, 8-methoxyquinoline is added portion-wise at room temperature with vigorous stirring.[1][2]
-
The reaction mixture is stirred at room temperature.
-
Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.
-
The solid precipitate is filtered, washed with cold water until the washings are neutral, and dried to afford this compound.
-
Diagram: Synthetic Pathway to this compound
Caption: Synthesis of this compound.
The Gateway to Bioactivity: Synthesis of 8-Methoxyquinoline-5-sulfonamides
The true utility of this compound lies in its reactivity towards nucleophiles, particularly amines, to form a diverse library of sulfonamides. The sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs.
Experimental Protocol: General Procedure for the Synthesis of 8-Methoxyquinoline-5-sulfonamides
-
Rationale: The reaction of this compound with a primary or secondary amine is a nucleophilic acyl substitution at the sulfur atom. A base, typically triethylamine (TEA), is added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. Anhydrous acetonitrile is a common solvent choice due to its inertness and ability to dissolve the reactants. A molar excess of the amine is often used to ensure complete consumption of the sulfonyl chloride.[1][2]
-
Procedure:
-
To a solution of this compound in anhydrous acetonitrile, the desired amine (typically a two-fold molar excess) is added, followed by triethylamine.[1]
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with water to remove triethylamine hydrochloride and any unreacted amine.
-
The organic layer is dried and concentrated to yield the crude sulfonamide, which can be further purified by column chromatography or recrystallization.
-
Applications in Medicinal Chemistry: A Landscape of Therapeutic Potential
The 8-methoxyquinoline-5-sulfonamide scaffold has been explored for a variety of therapeutic applications, primarily focusing on anticancer and antibacterial activities.
Anticancer Activity
Several studies have demonstrated the potential of quinoline-5-sulfonamide derivatives as anticancer agents. While specific molecular targets for the 8-methoxy derivatives are still under active investigation, the broader class of quinoline sulfonamides has shown promise.
-
Structure-Activity Relationship (SAR) Insights: A critical finding is that the unsubstituted phenolic group at the C8 position of the quinoline ring is often crucial for biological activity.[2] This suggests that 8-methoxyquinoline-5-sulfonamides may function as prodrugs, undergoing in vivo demethylation to reveal the active 8-hydroxy derivative. The 8-hydroxyquinolines are known metal chelators, and their biological activity is often attributed to their ability to sequester metal ions essential for enzymatic function.
-
Example Application: While not a direct derivative of this compound, a study on quinoline-8-sulfonamides identified them as modulators of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism. This highlights the potential of the quinoline sulfonamide scaffold to target critical nodes in cancer cell signaling and metabolism.
Table 1: Anticancer Activity of Representative Quinoline-5-sulfonamides
| Compound ID | R-Group on Sulfonamide | Cancer Cell Line | Activity (IC₅₀) | Reference |
| 3c | -N(CH₃)(CH₂C≡CH) | C-32 (melanoma) | Comparable to cisplatin | [2] |
| MDA-MB-231 (breast) | Comparable to doxorubicin | [2] | ||
| A549 (lung) | Comparable to cisplatin | [2] |
Note: Compound 3c is an 8-hydroxy derivative, highlighting the importance of this functional group for activity.
Antibacterial Activity
The quinoline core is a well-established antibacterial pharmacophore, with fluoroquinolones being a prominent class of antibiotics. Derivatives of 8-methoxyquinoline-5-sulfonamide have also been investigated for their antibacterial properties.
-
Mechanism of Action: The antibacterial activity of quinoline derivatives is often attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The sulfonamide moiety can also contribute to the antibacterial effect, as sulfonamides are known inhibitors of dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria.
Diagram: Potential Mechanisms of Action
Caption: Potential bioactivation and mechanisms of action.
Challenges and Considerations in Synthesis and Handling
While this compound is a valuable reagent, its synthesis and handling require careful consideration to ensure safety and optimal results.
-
Moisture Sensitivity: The sulfonyl chloride functional group is highly susceptible to hydrolysis. All reactions involving this compound should be conducted under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon). Hydrolysis not only consumes the starting material but can also complicate purification.
-
Reactivity of Chlorosulfonic Acid: Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.
-
Purification: The purification of this compound and its sulfonamide derivatives can sometimes be challenging. Column chromatography on silica gel is a common method, but care must be taken to avoid decomposition of the sulfonyl chloride on the stationary phase. Recrystallization is often a preferred method for final purification.
-
Side Reactions: During the chlorosulfonation of 8-methoxyquinoline, the formation of isomeric products (e.g., substitution at the C7 position) is possible, although the C5 isomer is generally favored. Careful reaction control and thorough characterization of the product are essential.
Future Perspectives and Conclusion
This compound represents a versatile and powerful tool in the medicinal chemist's arsenal. Its straightforward synthesis and reactivity make it an attractive starting point for the generation of diverse libraries of sulfonamide derivatives. While the primary focus of research to date has been on anticancer and antibacterial applications, the inherent properties of the quinoline scaffold suggest that derivatives of this compound may also hold promise in other therapeutic areas, such as neurodegenerative diseases and antiviral therapies.
Future research in this area should focus on several key aspects:
-
Elucidation of Specific Molecular Targets: A deeper understanding of the specific enzymes or receptors that these compounds interact with will be crucial for rational drug design and optimization.
-
Exploration of Prodrug Strategies: The observation that the 8-hydroxy group is often required for activity opens up opportunities for the rational design of 8-methoxy derivatives as targeted prodrugs that are activated in specific tissues or cellular compartments.
-
Expansion of Chemical Diversity: The synthesis of a wider range of N-substituted sulfonamides will be essential to fully explore the structure-activity landscape and identify compounds with improved potency, selectivity, and pharmacokinetic properties.
References
The Lynchpin of Luminescence: A Technical Guide to 8-Methoxyquinoline-5-sulfonyl Chloride as a Precursor for Advanced Fluorescent Probes
Introduction: The Quinoline Core in Modern Sensing
In the landscape of chemical biology and drug development, the ability to selectively visualize and quantify specific analytes within complex biological systems is paramount. Fluorescent probes have emerged as an indispensable tool in this pursuit, offering high sensitivity and spatiotemporal resolution.[1] Within the vast arsenal of fluorophores, the quinoline scaffold holds a privileged position due to its inherent photophysical properties, biocompatibility, and synthetic versatility.[2][3] This guide focuses on a key derivative, 8-methoxyquinoline-5-sulfonyl chloride , a versatile precursor that serves as a foundational building block for a new generation of "turn-on" fluorescent sensors. Its strategic design allows for the facile introduction of diverse receptor moieties, enabling the tailored detection of a wide array of analytes, most notably metal ions like Zn²⁺, which are crucial in numerous physiological and pathological processes.[4][5]
This document provides an in-depth exploration of this compound, from its synthesis and chemical rationale to its application in the construction of sophisticated fluorescent probes. We will delve into the underlying sensing mechanisms, provide detailed experimental protocols, and present a comparative analysis of the resulting probes, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful chemical tool.
Core Precursor Synthesis: A Tale of Two Steps
The journey to advanced fluorescent probes begins with the robust synthesis of the this compound precursor. The process is a well-established two-step sequence starting from the commercially available 8-hydroxyquinoline. This strategic conversion is critical, as the methoxy group plays a crucial role in fine-tuning the electronic properties of the quinoline core and preventing unwanted side reactions in subsequent steps.
Step 1: O-Methylation of 8-Hydroxyquinoline
The initial step involves the methylation of the hydroxyl group of 8-hydroxyquinoline. This is typically achieved using a strong base, such as sodium hydride (NaH), and a methylating agent like methyl iodide (CH₃I) in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF).
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of a strong base like NaH necessitates strictly anhydrous conditions. Water is a potent proton source and would readily quench the hydride, consuming the reagent and preventing the deprotonation of the hydroxyl group.[6][7] This would halt the reaction and significantly reduce the yield.
-
Sodium Hydride (NaH): NaH is an effective, non-nucleophilic base that irreversibly deprotonates the phenolic hydroxyl group to form a sodium salt. This enhances the nucleophilicity of the oxygen, facilitating its attack on the methyl iodide.[8]
-
Dimethylformamide (DMF): DMF is an ideal solvent for this reaction due to its high polarity, which helps to dissolve the reagents, and its aprotic nature, which prevents it from interfering with the strong base.
Experimental Protocol: Synthesis of 8-Methoxyquinoline
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF.
-
Cool the flask in an ice bath and add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise with stirring.
-
Slowly add a solution of 8-hydroxyquinoline (1.0 equivalent) in anhydrous DMF to the stirred suspension.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture again in an ice bath and add methyl iodide (1.5 equivalents) dropwise.
-
Let the reaction proceed at room temperature for 12-18 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 8-methoxyquinoline as a pure solid.
Step 2: Chlorosulfonation of 8-Methoxyquinoline
With the hydroxyl group now protected as a methoxy ether, the quinoline ring can be functionalized with the sulfonyl chloride group. This is achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid (ClSO₃H).
Causality Behind Experimental Choices:
-
Chlorosulfonic Acid (ClSO₃H): This is a powerful sulfonating agent that introduces the -SO₂Cl group onto the aromatic ring. The reaction is typically regioselective, favoring substitution at the 5-position of the 8-methoxyquinoline ring due to the directing effects of the quinoline nitrogen and the methoxy group.
-
Controlled Temperature: The reaction is highly exothermic and must be performed at a low temperature (e.g., in an ice bath) to prevent uncontrolled side reactions and degradation of the starting material.[9]
Experimental Protocol: Synthesis of this compound
-
In a clean, dry flask, place 8-methoxyquinoline (1.0 equivalent).
-
Cool the flask in an ice bath with constant stirring.
-
Slowly and carefully add chlorosulfonic acid (3-5 equivalents) dropwise to the cooled 8-methoxyquinoline, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 18 hours) until the reaction is complete (monitored by TLC).[9]
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.
-
Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to obtain this compound.
Caption: Synthetic pathway for this compound.
From Precursor to Probe: The Art of Sulfonamide Synthesis
The true utility of this compound lies in its highly reactive sulfonyl chloride moiety. This electrophilic group readily reacts with primary and secondary amines to form stable sulfonamides, a cornerstone reaction in the synthesis of fluorescent probes.[5][10] This reaction allows for the modular attachment of a "receptor" unit, which is responsible for selectively binding the target analyte.
The Sulfonylation Reaction: Mechanism and Key Considerations
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. This reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent protonation of the starting amine and drive the reaction to completion.[10]
Causality Behind Experimental Choices:
-
Triethylamine (TEA) or other non-nucleophilic bases: A base is crucial to act as an HCl scavenger.[5] TEA is commonly used as it is a non-nucleophilic, organic-soluble base that will not compete with the desired amine nucleophile.[10]
-
Anhydrous Aprotic Solvents (e.g., Acetonitrile, THF): The reaction is best performed in anhydrous aprotic solvents to prevent hydrolysis of the sulfonyl chloride, which would form the unreactive sulfonic acid.[10]
Experimental Protocol: General Synthesis of an 8-Methoxyquinoline-5-sulfonamide Probe
-
Dissolve the desired amine-containing receptor (1.0 equivalent) in an anhydrous solvent such as acetonitrile or tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
Add a non-nucleophilic base, such as triethylamine (2.0-3.0 equivalents), to the solution.
-
In a separate flask, dissolve this compound (1.0-1.2 equivalents) in the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at room temperature.
-
Allow the reaction to stir at room temperature for several hours to overnight, monitoring its progress by TLC.
-
Once complete, the reaction mixture can be filtered to remove the triethylammonium chloride salt.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the final fluorescent probe.
Caption: General workflow for fluorescent probe synthesis.
The Mechanism of Action: "Turn-On" Fluorescence through Photoinduced Electron Transfer (PET)
Many fluorescent probes derived from this compound operate on the principle of Photoinduced Electron Transfer (PET), also known as photoinduced quenching.[3] In this "off" state, the probe exhibits minimal fluorescence. Upon binding to the target analyte, the PET process is inhibited, leading to a significant increase in fluorescence intensity—a "turn-on" response.
In a typical design, the receptor moiety (e.g., an amine-rich structure for metal ion binding) has a highest occupied molecular orbital (HOMO) with an energy level that is higher than the HOMO of the quinoline fluorophore. When the fluorophore is excited by light, an electron is promoted to its lowest unoccupied molecular orbital (LUMO). In the absence of an analyte, it is energetically favorable for an electron from the receptor's HOMO to transfer to the now-vacant HOMO of the excited fluorophore. This process quenches the fluorescence, causing the excited state to relax non-radiatively.
When the target analyte (e.g., a Zn²⁺ ion) binds to the receptor, the lone pair of electrons on the receptor's nitrogen atoms become engaged in coordination. This lowers the energy of the receptor's HOMO, making the electron transfer to the fluorophore's HOMO energetically unfavorable. Consequently, the PET process is blocked, and the excited fluorophore returns to the ground state via the emission of a photon, resulting in a "turn-on" fluorescent signal.
Caption: The Photoinduced Electron Transfer (PET) mechanism.
Performance and Applications: A Comparative Overview
The modular nature of the synthesis allows for the creation of a wide range of probes with tailored specificities and photophysical properties. Below is a summary of representative fluorescent probes derived from quinoline sulfonamides, highlighting their performance characteristics, particularly in the detection of zinc ions.
| Probe Name/Derivative | Target Analyte | Excitation Max (nm) | Emission Max (nm) | Fluorescence Enhancement (Fold) | Quantum Yield (Φ) | Reference |
| TSQ | Zn²⁺ | ~360 | ~490 | ~4 | - | [3] |
| Zinquin | Zn²⁺ | ~368 | ~485 | - | - | [11] |
| Quinoline-based Probe 11 | Zn²⁺ | - | 495 | - | - | [4] |
| Quinoline-based Probe 26 | Zn²⁺ | - | 500 | - | - | [4] |
Data for specific 8-methoxyquinoline-5-sulfonamide derivatives can be highly variable based on the attached receptor and solvent conditions. The table provides examples of related quinoline sulfonamide probes to illustrate typical performance.
Conclusion: A Bright Future for a Versatile Precursor
This compound stands out as a robust and versatile precursor for the development of high-performance fluorescent probes. Its straightforward synthesis and the reliability of the subsequent sulfonylation reaction provide a modular platform for creating sensors tailored to a multitude of analytes. The principles of Photoinduced Electron Transfer offer a rational design strategy for "turn-on" probes with high signal-to-noise ratios, which are highly desirable for applications in complex biological environments. As the demand for sophisticated molecular imaging tools continues to grow in both fundamental research and clinical diagnostics, the importance of foundational building blocks like this compound is set to increase, paving the way for new discoveries in cellular biology and personalized medicine.
References
- 1. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 2. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 3. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. tutorchase.com [tutorchase.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. cbijournal.com [cbijournal.com]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safe Handling of 8-Methoxyquinoline-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the safety and handling precautions for 8-Methoxyquinoline-5-sulfonyl chloride (CAS No. 90429-62-2), a key intermediate in the synthesis of novel sulfonamide derivatives with potential applications in anticancer and antibacterial research.[1] Given its reactive nature as a sulfonyl chloride, stringent adherence to safety protocols is paramount to mitigate risks in a laboratory setting. This document synthesizes critical safety data, handling procedures, and emergency responses to ensure the well-being of research personnel.
Compound Profile and Significance
This compound is a derivative of the 8-hydroxyquinoline scaffold, a structure known for its metal-chelating properties and diverse biological activities.[2] The presence of the sulfonyl chloride group renders it a highly reactive moiety for nucleophilic substitution, particularly with amines, to form sulfonamides.[2] This reactivity is harnessed by medicinal chemists to synthesize libraries of compounds for drug discovery programs.[1] The methoxy group at the 8-position enhances stability compared to its hydroxyl counterpart.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 90429-62-2 | [3][4][5] |
| Molecular Formula | C₁₀H₈ClNO₃S | [3][4][5] |
| Molecular Weight | 257.69 g/mol | [3][4] |
| Melting Point | 123-124 °C | [3] |
| Boiling Point | 410.7 ± 30.0 °C (Predicted) | [3] |
| Density | 1.452 ± 0.06 g/cm³ (Predicted) | [3] |
| Appearance | White, Beige, Pale yellow solid | [6][7] |
Hazard Identification and Risk Assessment
Core Hazards:
-
Corrosive Effects: Sulfonyl chlorides are known to be corrosive. Direct contact with this compound is likely to cause severe skin burns and eye damage.[8][9] The material should be considered a corrosive solid.[9]
-
Respiratory Irritation: Inhalation of dust or fumes can cause severe irritation to the respiratory tract, characterized by coughing, choking, or shortness of breath.[10]
-
Reactivity with Water: Like other sulfonyl chlorides, it is expected to react with water, including moisture in the air, to produce hydrochloric acid and the corresponding sulfonic acid. This reaction is exothermic and can be vigorous. Therefore, it is crucial to handle the compound under anhydrous conditions.[11]
-
Toxicity: While specific toxicological data for this compound is limited, related compounds are harmful if swallowed.[8][10] Repeated exposure may lead to a general deterioration of health.[10]
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling this compound to prevent any direct contact.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[9][12] Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[6][11]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[12] Always inspect gloves for any signs of degradation before use and wash hands thoroughly after handling.[13]
-
Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or suit should be worn.[9]
-
Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.[8] If a fume hood is not available, a NIOSH/MSHA-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[6][8]
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Work Area: All manipulations should be performed in a well-ventilated chemical fume hood.[8]
-
Inert Atmosphere: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[8]
-
Dispensing: When weighing and dispensing the solid, take care to avoid generating dust.[14]
-
Addition to Reactions: When adding to a reaction mixture, do so slowly and in a controlled manner, especially when the solvent may contain trace amounts of water. To avoid a violent reaction, always add the material to the liquid and never the other way around.[9]
-
Avoid Incompatibilities: Keep away from water, strong oxidizing agents, strong bases, and alcohols.
Storage:
-
Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[8][12]
-
Moisture Protection: Protect from moisture.[8] Consider storing in a desiccator.
-
Segregation: Store away from incompatible materials.[9]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][10] Seek immediate medical attention.[8][10]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[8][10] Seek immediate medical attention.[10]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[6][8] Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[10]
Spill Response:
-
Evacuate non-essential personnel from the area.[11]
-
Wear appropriate PPE as described in Section 3.
-
Cover the spill with a dry, inert material such as sand, vermiculite, or dry lime.[11] Do NOT use water.[11]
-
Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[8][11]
-
Ventilate the area and wash the spill site after the material has been removed.[11]
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.[8]
Experimental Workflow Visualization
The following diagram illustrates a safe handling workflow for using this compound in a typical laboratory synthesis.
References
- 1. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound|lookchem [lookchem.com]
- 4. synchem.de [synchem.de]
- 5. scbt.com [scbt.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. One moment, please... [actylislab.com]
- 11. nj.gov [nj.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. angenechemical.com [angenechemical.com]
- 14. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Note & Protocol: A Validated Synthesis of 8-Methoxyquinoline-5-sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, field-proven protocol for the synthesis of 8-methoxyquinoline-5-sulfonamides. This class of compounds is of significant interest in medicinal chemistry, with demonstrated potential as anticancer and antimicrobial agents.[1][2] The narrative explains the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction and Strategic Overview
The 8-hydroxyquinoline scaffold is a well-established "privileged structure" in drug discovery, known for its metal-chelating properties and diverse biological activities.[3][4] Modification at the 5-position with a sulfonamide moiety has been shown to yield derivatives with potent therapeutic properties, including anticancer and antimicrobial effects.[1][4][5] This protocol details a reliable three-step synthetic pathway starting from the commercially available 8-hydroxyquinoline.
The overall strategy involves:
-
O-Methylation: Protection of the C8-hydroxyl group as a methyl ether. This is a critical step as the free hydroxyl group can interfere with the subsequent chlorosulfonation reaction.[3] The methoxy group also enhances the stability of the intermediate sulfonyl chloride.[3]
-
Chlorosulfonation: Introduction of a sulfonyl chloride group at the C5-position of the quinoline ring. This electrophilic aromatic substitution reaction yields the key intermediate, 8-methoxyquinoline-5-sulfonyl chloride.[1][3]
-
Sulfonamide Formation: Nucleophilic substitution of the chloride on the sulfonyl chloride intermediate with a primary or secondary amine to generate the final target sulfonamide.[1][3]
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis from the starting material to the final sulfonamide products.
Caption: Overall synthetic scheme for 8-methoxyquinoline-5-sulfonamides.
Detailed Experimental Protocols
Safety Precaution: This protocol involves hazardous reagents, including sodium hydride (flammable solid), methyl iodide (toxic and carcinogenic), and chlorosulfonic acid (highly corrosive and reacts violently with water). All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Part A: Synthesis of 8-Methoxyquinoline (4)
This initial step protects the phenolic hydroxyl group of 8-hydroxyquinoline via a standard Williamson ether synthesis. The use of sodium hydride, a strong base, ensures complete deprotonation of the hydroxyl group to form a nucleophilic alkoxide, which then reacts with methyl iodide.[1][2]
Materials:
-
8-Hydroxyquinoline (1)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Suspend sodium hydride (1.1 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 8-hydroxyquinoline (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the sodium salt is typically observed.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
The crude product, 8-methoxyquinoline, can be purified by flash chromatography on silica gel to afford a light oil or low-melting solid.[6]
Part B: Synthesis of this compound (5)
This step is a classic electrophilic aromatic substitution. Chlorosulfonic acid serves as both the reagent and the solvent, introducing the -SO₂Cl group primarily at the C5-position, which is activated by the electron-donating methoxy group. The reaction must be performed under anhydrous conditions as the sulfonyl chloride product is susceptible to hydrolysis.[1]
Materials:
-
8-Methoxyquinoline (4)
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (DCM)
-
Ice-cold water
Step-by-Step Protocol:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, cool an excess of chlorosulfonic acid (typically 5-10 eq) to 0 °C in an ice-salt bath.
-
Slowly and carefully add 8-methoxyquinoline (1.0 eq) portion-wise to the stirred, cold chlorosulfonic acid. Maintain the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 18-24 hours.[7]
-
Work-up: Very slowly and carefully, pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step is highly exothermic and must be done with extreme caution in a fume hood.
-
A precipitate of this compound will form.
-
Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with copious amounts of cold water until the filtrate is neutral to pH paper.
-
Dry the product under vacuum. This intermediate is often used in the next step without further purification. Due to its reactivity, long-term storage is not recommended.
Part C: Synthesis of 8-Methoxyquinoline-5-sulfonamides (6a-f)
The final step involves the reaction of the highly reactive sulfonyl chloride intermediate with a desired primary or secondary amine. Triethylamine is added as a base to act as an acid scavenger, neutralizing the HCl generated during the reaction.[1][2]
Materials:
-
This compound (5)
-
Desired primary or secondary amine (e.g., propargylamine, aniline derivatives, etc.)
-
Triethylamine (Et₃N)
-
Anhydrous acetonitrile (CH₃CN)
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
In a separate flask, dissolve the desired amine (2.0 eq) and triethylamine (2.0 eq) in anhydrous acetonitrile.[1][3]
-
Add the amine/triethylamine solution dropwise to the stirred solution of the sulfonyl chloride at room temperature.
-
Stir the reaction mixture at room temperature for 3-12 hours, monitoring progress by TLC.
-
Work-up: Upon completion, remove the solvent in vacuo.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol) or by flash column chromatography on silica gel to yield the pure product.
-
Validation: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).[1]
Data Summary and Expected Results
The following table summarizes typical reactant ratios and expected yields for the final sulfonamidation step, based on published literature.[1]
| Entry | Amine (R¹R²NH) | Molar Ratio (Amine:Sulfonyl Chloride) | Base (Et₃N) | Solvent | Yield (%) |
| 6a | Propargylamine | 2:1 | 2.0 eq | CH₃CN | High |
| 6c | N-Methylpropargylamine | 2:1 | 2.0 eq | CH₃CN | High |
| 6d | 2-(Propargyloxy)aniline | 2:1 | 2.0 eq | CH₃CN | High |
Troubleshooting and Mechanistic Insights
-
Hydrolysis of Sulfonyl Chloride: The primary challenge is the moisture sensitivity of this compound. If this intermediate hydrolyzes back to the sulfonic acid, it will not react with the amine.[1] Ensure all glassware is flame-dried and all reagents/solvents are anhydrous.
-
Low Yield in Step C: If the yield of the final sulfonamide is low, ensure that a sufficient excess of both the amine and the triethylamine base was used. The base is crucial to drive the reaction to completion by neutralizing the HCl byproduct.
-
Regioselectivity of Chlorosulfonation: The electron-donating nature of the C8-methoxy group directs the electrophilic sulfonation to the C5 position. The C8-hydroxyl group in the unprotected starting material (8-hydroxyquinoline) would also direct to the C5 position but could lead to side reactions with the chlorosulfonic acid.
Conclusion
This protocol provides a robust and validated pathway for synthesizing a variety of 8-methoxyquinoline-5-sulfonamides. By carefully controlling reaction conditions, particularly moisture, researchers can reliably produce these valuable compounds for further investigation in drug discovery and development programs. The key to success lies in the preparation of a stable, protected quinoline core, followed by the generation of a reactive sulfonyl chloride intermediate and its subsequent coupling with a diverse range of amines.
References
- 1. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nnpub.org [nnpub.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Application of 8-Methoxyquinoline-5-sulfonamides from Primary Amines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the reaction of 8-methoxyquinoline-5-sulfonyl chloride with primary amines to synthesize a versatile class of sulfonamides. This document outlines the underlying chemical principles, detailed experimental protocols, and potential applications of the resulting compounds, particularly in the realm of medicinal chemistry.
Introduction: The Significance of the Quinoline Sulfonamide Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] When functionalized with a sulfonamide group, the resulting quinoline sulfonamides exhibit enhanced pharmacological profiles, including antibacterial, anticancer, and antifungal properties.[1][3][4] Specifically, the 8-methoxyquinoline-5-sulfonamide core has garnered significant interest due to the electronic properties imparted by the methoxy group and the strategic placement of the sulfonamide moiety for molecular interactions.
This compound serves as a key intermediate in the synthesis of these valuable compounds.[3][5] Its reaction with primary amines provides a direct and efficient route to a diverse library of N-substituted 8-methoxyquinoline-5-sulfonamides. The methoxy group at the 8-position enhances the stability of the sulfonyl chloride, facilitating a more controlled and efficient synthesis of the corresponding sulfonamides.[5] This guide will delve into the practical aspects of this important transformation.
Reaction Mechanism and Scientific Rationale
The reaction between this compound and a primary amine is a classic example of nucleophilic acyl substitution at a sulfonyl sulfur. The fundamental mechanism involves the nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.
The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) generated during the reaction.[6][7] This prevents the protonation of the primary amine, which would render it non-nucleophilic and halt the reaction.
Diagram of the General Reaction Mechanism:
Caption: General mechanism for sulfonamide synthesis.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of this compound and its subsequent reaction with primary amines.
Synthesis of this compound
The starting material, 8-methoxyquinoline, can be prepared from 8-hydroxyquinoline. The subsequent sulfonation with chlorosulfonic acid yields the desired sulfonyl chloride.[3]
Protocol 1: Synthesis of 8-Methoxyquinoline
| Reagent/Solvent | Molar Eq. | Purity | Supplier |
| 8-Hydroxyquinoline | 1.0 | ≥98% | Commercial |
| Sodium Hydride (60% in oil) | 1.1 | Commercial | |
| Methyl Iodide | 1.1 | ≥99% | Commercial |
| Anhydrous DMF | - | Commercial |
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq.) in anhydrous DMF.
-
To this suspension, add a solution of 8-hydroxyquinoline (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add methyl iodide (1.1 eq.) dropwise.
-
Let the reaction proceed at room temperature overnight.
-
Quench the reaction by the slow addition of ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 8-methoxyquinoline.
Protocol 2: Synthesis of this compound [3]
| Reagent/Solvent | Molar Eq. | Purity | Supplier |
| 8-Methoxyquinoline | 1.0 | Synthesized | |
| Chlorosulfonic Acid | 4.0 | ≥99% | Commercial |
Procedure:
-
Cool chlorosulfonic acid (4.0 eq.) to 0 °C in an ice bath.
-
Slowly add 8-methoxyquinoline (1.0 eq.) portion-wise to the cold chlorosulfonic acid with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid is the desired this compound.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
General Protocol for the Synthesis of 8-Methoxyquinoline-5-sulfonamides
The following is a general procedure for the reaction of this compound with a primary amine.
Protocol 3: Sulfonamide Synthesis [3][6]
| Reagent/Solvent | Molar Eq. | Purity | Supplier |
| This compound | 1.0 | Synthesized | |
| Primary Amine | 1.1-2.0 | ≥98% | Commercial |
| Triethylamine or Pyridine | 2.0-3.0 | ≥99% | Commercial |
| Anhydrous Acetonitrile or DCM | - | Commercial |
Procedure:
-
Dissolve the primary amine (1.1-2.0 eq.) and triethylamine (2.0-3.0 eq.) in anhydrous acetonitrile or dichloromethane (DCM).
-
To this solution, add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, 1N HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude sulfonamide by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[8]
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of 8-methoxyquinoline-5-sulfonamides.
Characterization and Purity Assessment
The synthesized sulfonamides should be thoroughly characterized to confirm their structure and assess their purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful formation of the sulfonamide bond.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the S=O bonds in the sulfonamide group (typically around 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹).[9]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A purity of >95% is generally required for biological screening.[10]
Applications in Drug Discovery and Chemical Biology
Derivatives of 8-methoxyquinoline-5-sulfonamide have shown promise in various therapeutic areas. Researchers can utilize this synthetic protocol to generate libraries of novel compounds for screening in:
-
Anticancer research: Quinoline sulfonamides have been investigated for their cytotoxic effects against various cancer cell lines.[3]
-
Antibacterial and antifungal drug discovery: The quinoline scaffold is a known pharmacophore in antimicrobial agents.[3][4]
-
Herbicidal activity: Certain quinoline derivatives have demonstrated potential as agrochemicals.[11]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend reaction time, increase temperature, or use a more reactive base. |
| Hydrolysis of sulfonyl chloride | Ensure all reagents and solvents are anhydrous. | |
| Poor recovery during work-up | Optimize extraction and purification procedures. | |
| Formation of Di-sulfonated Product | Using a large excess of sulfonyl chloride | Use a 1:1 or slight excess of the amine to the sulfonyl chloride.[6] |
| Presence of Starting Amine | Insufficient sulfonyl chloride or reaction time | Increase the amount of sulfonyl chloride or prolong the reaction time. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Hydroxyquinoline-5-sulfonamides are promising antifungal candidates for the topical treatment of dermatomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cbijournal.com [cbijournal.com]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nnpub.org [nnpub.org]
Application Notes and Protocols: Leveraging 8-Methoxyquinoline-5-sulfonyl chloride for the Synthesis of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] Its rigid, planar structure and ability to intercalate with DNA, along with its capacity for diverse functionalization, make it an ideal scaffold for the design of novel therapeutics. In the realm of oncology, quinoline-based agents have demonstrated significant promise, with some derivatives acting as potent inhibitors of critical cellular processes like cell proliferation and survival.[2]
This guide focuses on a key reagent, 8-Methoxyquinoline-5-sulfonyl chloride , and its application in the synthesis of a promising class of anticancer compounds: quinoline-5-sulfonamides. We will delve into the rationale behind the synthetic strategies, provide detailed, field-proven protocols for both synthesis and biological evaluation, and explore the mechanistic underpinnings of their anticancer activity.
Synthetic Strategy: From this compound to Bioactive Sulfonamides
The primary synthetic route involves the reaction of this compound with a diverse range of primary and secondary amines to yield the corresponding 8-methoxyquinoline-5-sulfonamides. The sulfonyl chloride group is highly reactive towards nucleophilic attack by amines, making this a robust and versatile reaction for generating a library of candidate compounds.
Protocol 1: Synthesis of this compound
The starting material, this compound, can be synthesized from the commercially available 8-hydroxyquinoline in a two-step process.
Step 1: O-methylation of 8-hydroxyquinoline
-
Rationale: The hydroxyl group at the 8-position is reactive and can interfere with the subsequent sulfonation step. Therefore, it is protected by methylation.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-hydroxyquinoline (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 8-methoxyquinoline.
-
Step 2: Sulfonation of 8-methoxyquinoline
-
Rationale: Chlorosulfonic acid is a powerful sulfonating agent that introduces the sulfonyl chloride group at the 5-position of the quinoline ring.
-
Procedure:
-
In a clean, dry flask, cool chlorosulfonic acid (ClSO₃H, 5-10 equivalents) to 0 °C.
-
Slowly add 8-methoxyquinoline (1 equivalent) to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The resulting precipitate, this compound, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
Protocol 2: Synthesis of 8-Methoxyquinoline-5-sulfonamides
-
Rationale: The reaction of the sulfonyl chloride with an amine in the presence of a base (to neutralize the HCl byproduct) is a classic method for sulfonamide bond formation.
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous acetonitrile.
-
Add the desired amine (2 equivalents) to the solution.
-
Add triethylamine ((C₂H₅)₃N, 2 equivalents) as a hydrogen chloride acceptor.[3]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 8-methoxyquinoline-5-sulfonamide derivative.
-
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).[4]
-
Experimental Workflow: Synthesis of Anticancer Agents
Caption: Synthetic workflow for producing 8-methoxyquinoline-5-sulfonamides.
Biological Evaluation: Assessing Anticancer Potential
Once synthesized, the novel 8-methoxyquinoline-5-sulfonamide derivatives must be evaluated for their anticancer activity. A tiered approach, starting with in vitro cell viability assays and progressing to more detailed mechanistic studies, is recommended.
Protocol 3: Cell Viability Assessment using the MTT Assay
-
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells with active metabolism convert MTT into a purple formazan product.[6]
-
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, A549, C-32) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin or doxorubicin).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37 °C.[7]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
-
Protocol 4: Cytotoxicity Confirmation with the Crystal Violet Assay
-
Rationale: The crystal violet assay is another method to assess cell viability by staining the DNA of adherent cells.[8] It provides a simple and reliable confirmation of the MTT assay results.
-
Procedure:
-
Follow the same cell seeding and compound treatment steps as the MTT assay.
-
Fixation: After treatment, gently wash the cells with PBS and fix them with methanol for 10-15 minutes.
-
Staining: Stain the fixed cells with a 0.5% crystal violet solution for 20 minutes.
-
Washing: Wash the plate thoroughly with water to remove excess stain.
-
Solubilization: Solubilize the stain by adding a destaining solution (e.g., 30% acetic acid or methanol).
-
Absorbance Measurement: Measure the absorbance at 590 nm.
-
Protocol 5: Assessing Cell Migration using the Wound Healing (Scratch) Assay
-
Rationale: This assay evaluates the effect of the compounds on cell migration, a key process in cancer metastasis.
-
Procedure:
-
Monolayer Formation: Grow cells to a confluent monolayer in a multi-well plate.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Treat the cells with the test compounds at non-lethal concentrations.
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Analysis: Measure the area of the gap at each time point to determine the rate of wound closure. This can be done using software like ImageJ with a wound healing analysis plugin.[9][10]
-
Experimental Workflow: Biological Evaluation
Caption: Workflow for the biological evaluation of synthesized compounds.
Mechanistic Insights: Unraveling the Anticancer Action
Studies have shown that some bioactive quinoline-5-sulfonamides exert their anticancer effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis.[4] A notable mechanism involves the activation of the p53 tumor suppressor protein and the subsequent modulation of its downstream targets.
The p53-Mediated Apoptotic Pathway
p53 is a critical transcription factor that responds to cellular stress, such as DNA damage, by inducing cell cycle arrest or apoptosis.[11] In its active form, p53 can upregulate the expression of pro-apoptotic proteins like Bax (Bcl-2-associated X protein) and downregulate anti-apoptotic proteins like Bcl-2.[12] An increased Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the activation of caspases, ultimately culminating in programmed cell death.[3]
Certain 8-hydroxyquinoline-5-sulfonamide derivatives have been observed to increase the transcriptional activity of p53 and p21 (a cell cycle inhibitor) and alter the expression of Bcl-2 and Bax genes in cancer cells.[4] This suggests that these compounds may trigger apoptosis through the intrinsic, p53-mediated pathway.
References
- 1. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. A Diagram of the P53 Apoptosis pathway | BioRender Science Templates [biorender.com]
- 4. mdpi.com [mdpi.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. atcc.org [atcc.org]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. clyte.tech [clyte.tech]
- 10. CSMA: An ImageJ Plugin for the Analysis of Wound Healing Assays - Article (Preprint v1) by Tri T. Pham et al. | Qeios [qeios.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Novel Antibacterial Compounds from 8-Methoxyquinoline-5-sulfonyl chloride
Introduction: The Imperative for Novel Antibacterial Agents and the Promise of the Quinoline Scaffold
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Consequently, the exploration of novel chemical scaffolds for the development of new antimicrobial agents is a critical area of research. The quinoline ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of many successful antibacterial drugs, most notably the fluoroquinolones. These compounds traditionally exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][2] This application note provides a comprehensive guide for the synthesis, in vitro evaluation, and preliminary mechanism of action studies of novel antibacterial compounds derived from 8-methoxyquinoline-5-sulfonyl chloride. The strategic incorporation of the sulfonamide moiety offers a versatile anchor for chemical modification, enabling the exploration of new structure-activity relationships (SAR) to overcome existing resistance mechanisms.
Part 1: Synthesis of Novel 8-Methoxyquinoline-5-sulfonamide Derivatives
The sulfonyl chloride group at the 5-position of the 8-methoxyquinoline core is a reactive handle for nucleophilic substitution, primarily with amines, to generate a library of sulfonamide derivatives.[3] The 8-methoxy group enhances the stability of the precursor, facilitating efficient synthesis.[3]
Protocol 1: General Synthesis of N-substituted 8-Methoxyquinoline-5-sulfonamides
This protocol details the synthesis of a representative compound, N-benzyl-8-methoxyquinoline-5-sulfonamide.
Materials and Reagents:
-
Benzylamine
-
Triethylamine (Et3N)
-
Anhydrous Acetonitrile (CH3CN)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
To this solution, add benzylamine (1.1 eq) followed by triethylamine (1.2 eq). The triethylamine acts as a base to quench the HCl byproduct of the reaction.[7]
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure N-benzyl-8-methoxyquinoline-5-sulfonamide.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Diagram 1: Synthetic Workflow
Caption: Synthetic scheme for N-benzyl-8-methoxyquinoline-5-sulfonamide.
Part 2: In Vitro Evaluation of Antibacterial Activity
A critical step in the drug discovery pipeline is the determination of the synthesized compounds' efficacy against a panel of clinically relevant bacteria. The minimum inhibitory concentration (MIC) is the primary metric for quantifying antibacterial potency.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials and Reagents:
-
Synthesized 8-methoxyquinoline-5-sulfonamide derivatives
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
96-well microtiter plates
-
Spectrophotometer
-
Resazurin sodium salt (optional, for viability indication)
Procedure:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compounds in CAMHB in a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8] This can be assessed visually or by measuring the optical density at 600 nm.[8] The addition of a viability dye like resazurin can also aid in the determination.[8]
Diagram 2: Antibacterial Screening Workflow
Caption: Workflow for MIC determination by broth microdilution.
Table 1: Hypothetical Antibacterial Activity Data
| Compound | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) |
| Derivative 1 | 4 | 16 |
| Derivative 2 | 8 | 32 |
| Derivative 3 | 2 | 8 |
| Ciprofloxacin | 0.5 | 0.25 |
Part 3: Assessment of Cytotoxicity
While potent antibacterial activity is desired, it is equally crucial that the compounds exhibit minimal toxicity towards mammalian cells to be considered viable drug candidates.[9][10] The lactate dehydrogenase (LDH) assay is a common method to assess cytotoxicity by measuring the release of LDH from damaged cells.[11]
Protocol 3: Cytotoxicity Evaluation using the LDH Assay
Materials and Reagents:
-
Human embryonic kidney 293 (HEK293) cells or other suitable mammalian cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds for 24 hours. Include a vehicle control (DMSO) and a positive control for maximum LDH release (lysis buffer provided in the kit).
-
After the incubation period, transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well and incubate in the dark for 30 minutes at room temperature.
-
Measure the absorbance at the wavelength specified by the kit manufacturer using a microplate reader.
-
Calculate the percentage of cytotoxicity for each compound concentration relative to the positive control.[11]
Table 2: Hypothetical Cytotoxicity Data
| Compound | CC₅₀ on HEK293 cells (µg/mL) | Selectivity Index (E. coli) |
| Derivative 1 | >128 | >8 |
| Derivative 2 | >128 | >4 |
| Derivative 3 | 64 | 8 |
Selectivity Index (SI) = CC₅₀ / MIC
Part 4: Preliminary Mechanism of Action Studies
Given the quinoline core, a plausible mechanism of action for these novel compounds is the inhibition of bacterial DNA gyrase and/or topoisomerase IV.[1]
Suggested Experiment: DNA Gyrase Supercoiling Assay
A commercially available DNA gyrase supercoiling assay kit can be used to investigate this hypothesis. The assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA in the presence of ATP. The inhibition of this process by the test compounds can be visualized by agarose gel electrophoresis.
Expected Outcome:
Active compounds will inhibit the supercoiling activity of DNA gyrase, resulting in a decrease in the supercoiled DNA band and an increase in the relaxed DNA band on the agarose gel compared to the no-compound control.
Diagram 3: Postulated Mechanism of Action
Caption: Potential mechanism of action of novel quinoline derivatives.
Conclusion
The synthetic and screening protocols outlined in this application note provide a robust framework for the development of novel antibacterial agents derived from this compound. By systematically synthesizing derivatives, evaluating their antibacterial efficacy and cytotoxicity, and probing their mechanism of action, researchers can identify promising lead compounds for further preclinical development in the ongoing fight against antibiotic resistance.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound|90429-62-2 - MOLBASE Encyclopedia [m.molbase.com]
- 5. This compound|lookchem [lookchem.com]
- 6. scbt.com [scbt.com]
- 7. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]
- 10. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 11. Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Procedure for the O-Methylation of 8-Hydroxyquinoline: Synthesis of 8-Methoxyquinoline
An Application Guide for Researchers
Abstract
This comprehensive application note provides a detailed experimental protocol for the O-methylation of 8-hydroxyquinoline to synthesize 8-methoxyquinoline. 8-Hydroxyquinoline is a foundational chelating agent and a versatile scaffold in medicinal chemistry, while its methylated derivative, 8-methoxyquinoline, serves as a crucial intermediate for various pharmaceutical and herbicidal compounds.[1][2][3][4] This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It outlines the underlying chemical principles, provides a robust, step-by-step laboratory procedure, emphasizes critical safety protocols for handling hazardous reagents like dimethyl sulfate, and details methods for product purification and characterization.
Principle of the Reaction: The Williamson Ether Synthesis
The O-methylation of 8-hydroxyquinoline is a classic example of the Williamson ether synthesis. This widely used reaction provides a reliable pathway for forming ethers from an alcohol and an organohalide or, in this case, an organosulfate.[5][6] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism and can be conceptually broken down into two critical steps:
-
Deprotonation: The acidic phenolic hydroxyl group of 8-hydroxyquinoline is deprotonated by a base (e.g., potassium carbonate, sodium hydride). This generates a highly nucleophilic phenoxide anion.[7][8]
-
Nucleophilic Attack: The newly formed 8-quinolinolate anion acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate or methyl iodide). This SN2 displacement of the leaving group (sulfate or iodide) forms the C-O bond of the ether, yielding the final product, 8-methoxyquinoline.[5][6][7]
The choice of base, solvent, and methylating agent is crucial for optimizing reaction efficiency and minimizing side reactions. Anhydrous polar aprotic solvents like acetone or N,N-dimethylformamide (DMF) are preferred as they effectively solvate the cation of the base without hindering the nucleophilicity of the phenoxide anion.[5][7]
Materials and Methods
Reagents and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | Grade | Supplier | Notes |
| 8-Hydroxyquinoline | C₉H₇NO | 145.16 | ≥99% | Sigma-Aldrich | Starting material |
| Dimethyl Sulfate (DMS) | (CH₃)₂SO₄ | 126.13 | ≥99% | Sigma-Aldrich | EXTREMELY TOXIC & CARCINOGENIC |
| Potassium Carbonate | K₂CO₃ | 138.21 | Anhydrous | Fisher Scientific | Base, must be anhydrous |
| Acetone | C₃H₆O | 58.08 | Anhydrous | VWR | Reaction Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | VWR | Extraction Solvent |
| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | Fisher Scientific | Drying Agent |
| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR | Eluent |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | VWR | Eluent |
| Ammonium Hydroxide | NH₄OH | 35.04 | 28-30% solution | Sigma-Aldrich | For quenching DMS |
| Equipment | |||||
| Round-bottom flask (100 mL) | |||||
| Reflux condenser | |||||
| Magnetic stirrer and stir bar | |||||
| Heating mantle | |||||
| Separatory funnel (250 mL) | |||||
| Rotary evaporator | |||||
| Glass chromatography column | |||||
| TLC plates (silica gel) |
CRITICAL SAFETY PROTOCOL: Handling Dimethyl Sulfate (DMS)
WARNING: Dimethyl sulfate is extremely toxic, corrosive, and a suspected human carcinogen.[9][10] It can be fatal if inhaled, swallowed, or absorbed through the skin, and symptoms may be delayed for several hours.[11][12] AVOID ALL CONTACT. All operations involving DMS must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[9][13] Standard latex gloves are not sufficient.
-
Ventilation: Ensure all manipulations are conducted inside a high-performance chemical fume hood.
-
Emergency Quench Solution: Keep a container of concentrated (28%) ammonium hydroxide solution readily accessible. In case of a spill, the area should be cautiously covered with the ammonia solution to neutralize the DMS.[13]
-
Waste Disposal: All glassware that has come into contact with DMS must be decontaminated by rinsing with the ammonia quench solution before washing. All liquid and solid waste containing DMS must be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams.[13]
-
First Aid: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes, then seek immediate medical attention.[11] For inhalation, move to fresh air and seek immediate medical attention.[12]
Detailed Experimental Protocol
This protocol is based on the methylation of phenols using an alkali carbonate base and an alkylating agent.[2][7]
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 8-hydroxyquinoline (1.00 g, 6.89 mmol, 1.0 eq.) and anhydrous potassium carbonate (1.43 g, 10.3 mmol, 1.5 eq.). Add 30 mL of anhydrous acetone to the flask.
-
Addition of Methylating Agent: While stirring the suspension vigorously, add dimethyl sulfate (0.78 mL, 8.27 mmol, 1.2 eq.) dropwise using a syringe over 5 minutes at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 56°C for acetone). Maintain reflux with stirring for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The starting material, 8-hydroxyquinoline, is polar and will have a low Rf value. The product, 8-methoxyquinoline, is significantly less polar and will have a higher Rf value.[1] The reaction is complete when the 8-hydroxyquinoline spot is no longer visible by UV light.
-
Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature. IN THE FUME HOOD , carefully add 5 mL of concentrated ammonium hydroxide solution to the flask and stir for 30 minutes to quench any unreacted dimethyl sulfate.
-
Isolation of Crude Product: Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and byproducts), washing the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude residue.
-
Extraction: Dissolve the residue in 50 mL of dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL).[7]
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude 8-methoxyquinoline, typically as a yellow or brown oil/solid.
Purification
The crude product should be purified by flash column chromatography on silica gel.
-
Column Packing: Pack a glass column with silica gel using a slurry method with hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the packed column.
-
Elution: Elute the column with a gradient solvent system, starting with 100% hexanes and gradually increasing the polarity by adding ethyl acetate (e.g., from 0% to 10% ethyl acetate in hexanes). Collect fractions and monitor them by TLC.
-
Final Product: Combine the pure fractions (those containing only the product spot by TLC) and concentrate under reduced pressure to afford pure 8-methoxyquinoline. A yield of 70-80% can be expected.[1]
Product Characterization
Confirm the identity and purity of the synthesized 8-methoxyquinoline using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | Pale yellow crystalline solid or oil |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.9 (dd, H2), ~8.1 (dd, H4), ~7.4 (m, H3, H5, H6), ~7.0 (dd, H7), ~4.1 (s, 3H, -OCH₃) . The broad phenolic -OH peak from the starting material will be absent.[14] |
| ¹³C NMR (100 MHz, CDCl₃) | Aromatic signals between δ 105-160 ppm. A key signal for the methoxy carbon will appear around δ 55-56 ppm .[14] |
| IR Spectroscopy (ATR) | Disappearance of broad O-H stretch (~3400-3200 cm⁻¹). Appearance of aromatic C-H (~3050 cm⁻¹), C=C/C=N stretches (~1600-1500 cm⁻¹), and a strong C-O-C stretch (~1250-1050 cm⁻¹).[2] |
| Mass Spectrometry (EI) | Expected molecular ion (M⁺) peak at m/z = 159.07. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Base is not anhydrous or inactive.3. Insufficient amount of methylating agent. | 1. Increase reflux time and monitor by TLC.2. Use freshly opened or dried K₂CO₃.3. Add a small additional portion of DMS (e.g., 0.2 eq.). |
| Low Yield | 1. Incomplete reaction.2. Product loss during work-up or purification.3. Side reactions (e.g., N-methylation). | 1. See above.2. Ensure complete extraction; be careful during fraction collection.3. Ensure slow addition of DMS; avoid excessively high temperatures. |
| Product is an inseparable oil | Product may be slightly impure. | Re-purify using a shallower gradient during column chromatography or attempt crystallization from a suitable solvent like ethanol/water. |
Conclusion
This application note provides a reliable and well-characterized procedure for the synthesis of 8-methoxyquinoline via the O-methylation of 8-hydroxyquinoline. The Williamson ether synthesis is an efficient method for this transformation, yielding the product in good purity and yield after chromatographic purification. Adherence to the stringent safety protocols outlined for handling dimethyl sulfate is paramount to ensure a safe and successful experiment. The resulting 8-methoxyquinoline is a valuable building block for further synthetic elaboration in the fields of pharmaceutical and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. nnpub.org [nnpub.org]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. aarti-industries.com [aarti-industries.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ICSC 0148 - DIMETHYL SULFATE [chemicalsafety.ilo.org]
- 12. DIMETHYL SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. chemstock.ae [chemstock.ae]
- 14. tandfonline.com [tandfonline.com]
Application Note & Protocol: Synthesis of 8-Methoxyquinoline-5-Sulfonyl Chloride
Abstract & Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Functionalization of this nucleus is a key strategy for modulating pharmacological activity. Among various derivatives, quinoline-5-sulfonamides, synthesized from their corresponding sulfonyl chloride precursors, have demonstrated significant potential as anticancer and antibacterial agents.[1][2] 8-Methoxyquinoline-5-sulfonyl chloride is a critical building block for accessing a diverse library of these sulfonamides.[1][3]
This application note provides a comprehensive, field-proven guide for the synthesis of this compound (CAS 90429-62-2) from 8-methoxyquinoline (CAS 938-33-0). We detail a direct chlorosulfonation method, offering in-depth procedural steps, mechanistic rationale, safety protocols, and troubleshooting insights to ensure reproducible and safe execution in a research setting.
Scientific Rationale & Mechanistic Overview
The conversion of 8-methoxyquinoline to its 5-sulfonyl chloride derivative is achieved via an electrophilic aromatic substitution (EAS) reaction. The choice of reaction conditions and the directing effects of the substituents on the quinoline ring are paramount for achieving regioselective sulfonation.
-
Regioselectivity: The 8-methoxyquinoline ring system has two primary directing groups. The nitrogen atom in the pyridine ring is deactivating towards electrophilic attack. Conversely, the methoxy group at the C-8 position is a strong activating group and an ortho, para-director. The C-5 position is para to the methoxy group, making it the most electronically enriched and sterically accessible site for electrophilic attack. The C-7 (ortho) position is less favored due to potential steric hindrance.
-
The Electrophile: In chlorosulfonation using chlorosulfonic acid (ClSO₃H), the active electrophile is sulfur trioxide (SO₃), which is present in equilibrium, or its protonated form.[4][5] This potent electrophile is attacked by the electron-rich benzene ring of the quinoline system.
-
Reaction Pathway: The process involves the direct introduction of the chlorosulfonyl group (-SO₂Cl) onto the C-5 position. While this can be viewed as a single transformation, it mechanistically involves sulfonation followed by the conversion of the resulting sulfonic acid to the sulfonyl chloride in situ. An alternative, two-step process involves first isolating the 8-methoxyquinoline-5-sulfonic acid and then converting it to the sulfonyl chloride using a separate chlorinating agent.[6][7] However, the direct method with chlorosulfonic acid is often more efficient.[1][3]
Reaction Scheme:
Figure 1: Overall reaction for the direct chlorosulfonation of 8-methoxyquinoline.
Detailed Experimental Protocol: Direct Chlorosulfonation
This protocol describes the direct synthesis of this compound using chlorosulfonic acid.
Materials & Equipment
-
Reagents:
-
8-Methoxyquinoline (C₁₀H₉NO, MW: 159.18 g/mol )[8]
-
Chlorosulfonic Acid (ClSO₃H, MW: 116.52 g/mol )
-
Crushed Ice / Deionized Water
-
Dichloromethane (DCM) or Chloroform (for extraction, if needed)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
-
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Face shield, safety goggles, acid-resistant gloves, lab coat.
-
Step-by-Step Procedure
WARNING: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic HCl gas. This entire procedure must be performed in a certified chemical fume hood with the sash at the lowest practical height.
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice-water bath.
-
Reagent Charging: Carefully charge the flask with chlorosulfonic acid (e.g., 5-8 molar equivalents relative to 8-methoxyquinoline).[9] Allow the acid to cool to 0-5 °C with gentle stirring.
-
Substrate Addition: Dissolve 8-methoxyquinoline in a minimal amount of a suitable inert solvent if necessary, or add it directly if it is a liquid. If it is a solid, add it in small portions. The reaction described by Zięba et al. involves the direct addition of the substrate.[1][2] Add the 8-methoxyquinoline dropwise or portion-wise to the cooled, stirred chlorosulfonic acid over 30-60 minutes.
-
Causality Note: Slow addition is critical to control the highly exothermic reaction and prevent side product formation or a runaway reaction. Maintain the internal temperature below 10 °C throughout the addition.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion.[10]
-
Reaction Quench & Product Precipitation: Prepare a large beaker containing a substantial amount of crushed ice (e.g., 10 times the volume of the reaction mixture). With extreme caution and slow, portion-wise addition , pour the reaction mixture onto the crushed ice with vigorous stirring. A solid precipitate of this compound should form.
-
Trustworthiness Check: This step is the most hazardous. The violent exothermic reaction with ice/water hydrolyzes excess chlorosulfonic acid. Perform this behind a blast shield within the fume hood.
-
-
Isolation: Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing & Drying: Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7). This removes any residual acid. Dry the product under vacuum to yield the crude this compound. The product can be further purified by recrystallization if necessary.
Figure 2: Experimental workflow for the synthesis of this compound.
Summary of Reaction Parameters
| Parameter | Value / Description | Rationale & Reference |
| Starting Material | 8-Methoxyquinoline | The substrate for electrophilic substitution.[1] |
| Reagent | Chlorosulfonic Acid (ClSO₃H) | Acts as both the solvent and the sulfonating/chlorinating agent.[1][3] |
| Molar Ratio | 1 : 5-8 (Substrate : Reagent) | A large excess of ClSO₃H drives the reaction to completion.[9] |
| Addition Temp. | 0 - 10 °C | To control the highly exothermic reaction. |
| Reaction Temp. | Room Temperature | Allows the reaction to proceed to completion after initial addition. |
| Reaction Time | 2 - 4 hours | Typical duration for complete conversion. |
| Workup | Quenching on ice | Hydrolyzes excess reagent and precipitates the less water-soluble product. |
| Purification | Washing with cold water | Removes acidic impurities. |
Mechanistic Deep Dive: Electrophilic Aromatic Substitution
The sulfonation of 8-methoxyquinoline is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction.
-
Generation of the Electrophile: Chlorosulfonic acid is in equilibrium with sulfur trioxide (SO₃) and HCl. SO₃ is a powerful electrophile.
-
Nucleophilic Attack: The π-system of the quinoline's benzene ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This attack preferentially occurs at the C-5 position, which is para to the activating -OCH₃ group.
-
Formation of the Sigma Complex: This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. The positive charge is delocalized over the ring, including onto the oxygen of the methoxy group, which provides significant stabilization.
-
Rearomatization: A weak base (e.g., Cl⁻ or HSO₄⁻) abstracts the proton from the C-5 position. The electrons from the C-H bond collapse back into the ring, restoring aromaticity and yielding the 8-methoxyquinoline-5-sulfonic acid intermediate.
-
Conversion to Sulfonyl Chloride: In the presence of excess chlorosulfonic acid, the sulfonic acid is readily converted to the final sulfonyl chloride product.
Figure 3: Logical steps of the electrophilic aromatic substitution mechanism.
Troubleshooting & Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Insufficient reagent. 2. Reaction time too short. 3. Moisture contamination hydrolyzed the reagent/product. | 1. Use a sufficient excess (5-8 eq.) of fresh chlorosulfonic acid. 2. Monitor the reaction by TLC; extend reaction time if necessary. 3. Ensure all glassware is oven-dried and the reaction is protected from atmospheric moisture. |
| Dark, Tarry Product | Overheating during substrate addition or reaction, leading to decomposition. | Maintain strict temperature control (<10 °C) during addition. Ensure efficient stirring. |
| Violent, Uncontrolled Reaction | 1. Addition of substrate was too rapid. 2. Inefficient cooling. | 1. Add the substrate slowly via a dropping funnel. 2. Ensure the ice bath has good contact with the flask and is replenished as needed. |
| Product Hydrolysis | The sulfonyl chloride is moisture-sensitive and can hydrolyze back to the sulfonic acid during workup or storage. | Minimize the time the product is in contact with aqueous media. Dry the final product thoroughly under vacuum and store it in a desiccator. |
References
- 1. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00556C [pubs.rsc.org]
- 8. 8-Methoxyquinoline | C10H9NO | CID 70310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Click Chemistry Reactions with Derivatives of 8-Methoxyquinoline-5-sulfonyl Chloride
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern chemical biology and drug discovery, the demand for efficient, selective, and biocompatible ligation methods is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, fulfills this need by providing a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules.[1][2][3][4] Among these, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have become indispensable tools.[5][6][7] These reactions are celebrated for their modularity, high efficiency, and mild reaction conditions, making them ideal for applications ranging from bioconjugation to materials science.[1][2]
This guide focuses on the intersection of click chemistry with the unique properties of 8-methoxyquinoline derivatives. The 8-methoxyquinoline scaffold is a valuable fluorophore, exhibiting favorable photophysical properties that make it an excellent reporter moiety for tracking molecules in biological systems.[8][9][10] Its precursor, 8-Methoxyquinoline-5-sulfonyl chloride, serves as a versatile chemical handle. By derivatizing this sulfonyl chloride into "clickable" azide or alkyne functionalities, we can transform it into a powerful fluorescent probe for selectively labeling biomolecules and constructing complex molecular architectures.
This document provides a comprehensive overview, detailed protocols, and expert insights for researchers, scientists, and drug development professionals aiming to leverage these powerful chemical tools. We will cover the synthesis of key clickable 8-methoxyquinoline precursors and their subsequent application in both CuAAC and SPAAC reactions.
Section 1: Synthesis of Clickable 8-Methoxyquinoline-5-Sulfonyl Derivatives
The foundational step for any click chemistry application is the synthesis of molecules bearing the requisite azide or alkyne functional groups. Starting from this compound, we can readily prepare derivatives suitable for subsequent cycloaddition reactions.
Diagram: Synthetic Workflow for Clickable Probes
Caption: Synthetic pathway from 8-hydroxyquinoline to key clickable probes.
Protocol 1.1: Synthesis of N-(prop-2-yn-1-yl)-8-methoxyquinoline-5-sulfonamide (Alkyne Probe)
This protocol describes the conversion of the sulfonyl chloride into a terminal alkyne-containing sulfonamide, primed for CuAAC reactions. The reaction with propargylamine is a straightforward and high-yielding method to install the alkyne handle.[11][12]
Rationale: The sulfonyl chloride group is highly reactive towards primary amines like propargylamine. The reaction forms a stable sulfonamide linkage. Using a base such as triethylamine is crucial to scavenge the HCl byproduct, driving the reaction to completion.[12][13] Anhydrous conditions are preferred to prevent hydrolysis of the starting sulfonyl chloride.[11]
Materials:
-
This compound
-
Propargylamine
-
Triethylamine (Et₃N)
-
Anhydrous acetonitrile (CH₃CN)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (2.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add propargylamine (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure alkyne-functionalized sulfonamide.
Protocol 1.2: Synthesis of 8-Methoxyquinoline-5-sulfonyl Azide (Azide Probe)
This protocol details the conversion of the sulfonyl chloride into a sulfonyl azide. This derivative is a key component for reactions with alkyne-modified molecules via both CuAAC and SPAAC.
Rationale: The displacement of the chloride on the sulfonyl group with an azide anion is an effective method for synthesizing sulfonyl azides.[14] The reaction is typically performed in a solvent system that can dissolve both the inorganic azide salt and the organic sulfonyl chloride, such as acetone/water or acetonitrile.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Acetone
-
Deionized water
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in acetone in an Erlenmeyer flask.
-
In a separate flask, dissolve sodium azide (1.5 eq) in a minimal amount of deionized water.
-
Cool the sulfonyl chloride solution to 0 °C in an ice bath.
-
Slowly add the aqueous sodium azide solution to the cooled acetone solution with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, add a significant volume of cold deionized water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the product under vacuum. The crude 8-Methoxyquinoline-5-sulfonyl azide is often of sufficient purity for subsequent click reactions. If necessary, it can be further purified by careful recrystallization, though caution is advised as sulfonyl azides can be thermally unstable.
Section 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of click chemistry, forming a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[][16] It is known for its high yields, stereospecificity, and tolerance of a wide range of functional groups.[16]
Diagram: CuAAC Mechanism
Caption: Simplified overview of the Copper-Catalyzed Azide-Alkyne Cycloaddition.
Application Note: Bioconjugation with 8-MQ Probes
The CuAAC reaction is exceptionally well-suited for labeling biomolecules like proteins, nucleic acids, and carbohydrates.[17] The alkyne-functionalized 8-MQ probe prepared in Protocol 1.1 can be used to fluorescently tag a biomolecule that has been metabolically or chemically modified to contain an azide group.
Causality in Protocol Design:
-
Catalyst System: While Cu(I) is the active catalyst, it is prone to oxidation. Therefore, reactions typically start with a stable Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ.[18][19]
-
Ligand Stabilization: In biological applications, free copper ions can be toxic and can damage biomolecules. A water-soluble, copper-chelating ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is essential.[18] The ligand stabilizes the Cu(I) oxidation state, prevents copper-mediated damage, and accelerates the reaction.[17][19]
-
Solvent Choice: The reaction is often performed in aqueous buffers (e.g., PBS) to maintain the integrity of the biomolecule, highlighting the reaction's biocompatibility.
Protocol 2.1: CuAAC Labeling of an Azide-Modified Peptide
This protocol provides a general method for conjugating the Alkyne Probe (from Protocol 1.1) to a peptide containing an azide functional group (e.g., azidohomoalanine incorporated via solid-phase peptide synthesis).
Materials:
-
Azide-modified peptide
-
Alkyne Probe (from Protocol 1.1), dissolved in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
DMSO
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube. First, dissolve the azide-modified peptide in PBS to a final concentration of 1-5 mg/mL.
-
Add the Alkyne Probe from its DMSO stock solution to the peptide solution. A 5-10 molar excess relative to the peptide is recommended. The final concentration of DMSO should not exceed 10% (v/v).
-
Prepare the catalyst premix: In a separate tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For a typical reaction, final concentrations of 1 mM CuSO₄ and 5 mM THPTA are effective.
-
Add the catalyst premix to the peptide/alkyne mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[17]
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Protect the reaction from light if the fluorophore is sensitive.
-
Self-Validation/Purification: After the reaction, the labeled peptide must be separated from excess reagents. This is typically achieved by size-exclusion chromatography (e.g., a desalting column) or by reverse-phase HPLC.
-
Characterization: Confirm successful conjugation by mass spectrometry (MALDI-TOF or ESI-MS), which will show an increase in mass corresponding to the addition of the 8-MQ probe. The presence of the fluorophore can be confirmed by fluorescence spectroscopy.
Section 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in living systems where the potential toxicity of a copper catalyst is a concern, SPAAC provides an elegant, metal-free alternative.[7][] This reaction relies on the high ring strain of a cyclooctyne to achieve cycloaddition with an azide without any catalyst.[6]
Diagram: SPAAC Workflow
Caption: The catalyst-free workflow of Strain-Promoted Azide-Alkyne Cycloaddition.
Application Note: Live-Cell Imaging
SPAAC is the premier choice for labeling molecules on the surface of or inside living cells.[21][22] A common strategy involves metabolically incorporating a sugar bearing a strained alkyne (like DBCO) into cellular glycans, followed by treatment with a fluorescent azide probe, such as the 8-Methoxyquinoline-5-sulfonyl Azide prepared in Protocol 1.2.
Causality in Protocol Design:
-
Bioorthogonality: The azide and cyclooctyne groups are truly bioorthogonal; they do not exist in nature and do not react with any native biological functional groups, ensuring highly specific labeling.[6][]
-
Kinetics vs. Stability: The choice of strained alkyne (e.g., DBCO, BCN, DIBO) is a trade-off between reaction speed and stability. More reactive alkynes can sometimes have lower stability in aqueous media. DBCO is a popular choice offering a good balance.[23]
-
Concentration and Time: SPAAC reactions are typically slower than CuAAC. Therefore, they often require higher concentrations of the labeling reagent and longer incubation times to achieve sufficient labeling density.
Protocol 3.1: SPAAC Labeling of a DBCO-Modified Protein
This protocol details the conjugation of the Azide Probe (from Protocol 1.2) to a protein that has been pre-functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
DBCO-modified protein
-
Azide Probe (from Protocol 1.2), dissolved in a water-miscible solvent like DMSO or DMF
-
Reaction buffer compatible with the protein (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the DBCO-modified protein in the reaction buffer to a known concentration (e.g., 1-10 µM).
-
Add the Azide Probe from its stock solution. A molar excess of 20-100 fold is often required to drive the reaction due to the bimolecular nature and slower kinetics compared to CuAAC. Ensure the final solvent concentration is well-tolerated by the protein.
-
Incubate the reaction at a temperature suitable for the protein's stability (e.g., 4 °C, room temperature, or 37 °C) for 4-24 hours. The reaction should be protected from light.
-
Self-Validation/Purification: Unreacted azide probe can be removed using methods appropriate for the protein scale, such as dialysis, tangential flow filtration, or size-exclusion chromatography.
-
Characterization: Successful labeling can be confirmed by:
-
UV-Vis Spectroscopy: Appearance of an absorbance peak corresponding to the 8-methoxyquinoline fluorophore.
-
SDS-PAGE with in-gel fluorescence scanning: The protein band should be fluorescent.
-
Mass Spectrometry: To confirm the covalent modification.
-
Section 4: Data Summary and Characterization
Successful synthesis and conjugation require robust analytical confirmation. The table below summarizes expected data for the key compounds and their reaction products.
| Compound/Conjugate | Expected Mass (Da) | Analytical Technique | Key Fluorescence Properties |
| This compound | 257.69 | ESI-MS | N/A |
| Alkyne Probe (Sulfonamide) | 276.31 | ¹H NMR, ¹³C NMR, HRMS | Excitation/Emission maxima dependent on solvent; typically in the UV-blue region.[8] |
| Azide Probe (Sulfonyl Azide) | 264.26 | IR (strong azide stretch ~2100 cm⁻¹), HRMS | Similar to the alkyne probe. |
| CuAAC/SPAAC Product | Mass of (Biomolecule + Probe) | MALDI-TOF or ESI-MS | Fluorescence quantum yield may change upon conjugation.[9] |
Note: The exact photophysical properties (excitation/emission maxima, quantum yield) of 8-methoxyquinoline derivatives are sensitive to the local environment and solvent polarity.[8] Characterization in the relevant application buffer is recommended.
Section 5: Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low CuAAC Yield | 1. Oxidation of Cu(I) to inactive Cu(II).2. Insufficient reducing agent.3. Incompatible buffer (e.g., containing chelators like EDTA). | 1. Ensure a 5:1 ratio of Ligand:Copper.[17] Degas solutions before use.2. Use freshly prepared sodium ascorbate solution.3. Use a non-chelating buffer like PBS or HEPES. |
| Protein Precipitation (CuAAC) | 1. Copper toxicity/aggregation.2. High concentration of organic co-solvent. | 1. Increase the ligand-to-copper ratio. Ensure thorough mixing when adding the catalyst.2. Keep the final DMSO/DMF concentration below 10% if possible. |
| Slow/Incomplete SPAAC Reaction | 1. Insufficient molar excess of the probe.2. Steric hindrance around the reaction site.3. Low temperature. | 1. Increase the concentration of the limiting reagent (typically the probe).2. If possible, design linkers to extend the reactive moiety away from the biomolecule surface.3. Increase incubation temperature if the biomolecule is stable. |
| Hydrolysis of Sulfonyl Chloride | Presence of water during synthesis or storage. | Always use anhydrous solvents and store the compound in a desiccator. For reactions, perform under an inert atmosphere (N₂ or Ar). |
References
- 1. Advances in click chemistry for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Frontiers | Recent updates in click and computational chemistry for drug discovery and development [frontiersin.org]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. トピックス(クリックケミストリー) | 東京化成工業株式会社 [tcichemicals.com]
- 8. Fluorescence Properties of 2-Substituted 6-, 7- or 8-Methoxyquinoline-4-carboxylic Acid Derivatives [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 8-Hydroxyquinoline-5-sulfonyl Chloride|CAS 64641-92-5 [benchchem.com]
- 12. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 16. bioclone.net [bioclone.net]
- 17. jenabioscience.com [jenabioscience.com]
- 18. broadpharm.com [broadpharm.com]
- 19. axispharm.com [axispharm.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Triethylamine in Reactions with 8-Methoxyquinoline-5-sulfonyl Chloride
Introduction: The Strategic Importance of 8-Methoxyquinoline-5-sulfonamides
In the landscape of modern medicinal chemistry and drug development, the quinoline scaffold remains a privileged structure due to its presence in a wide array of therapeutic agents with diverse biological activities. The derivatization of this core through sulfonamide linkage at the C5 position offers a powerful strategy for modulating pharmacokinetic and pharmacodynamic properties. Specifically, 8-methoxyquinoline-5-sulfonamides are key intermediates in the synthesis of targeted therapeutics, including kinase inhibitors and anti-infective agents.
The synthesis of these sulfonamides is most commonly achieved through the reaction of 8-methoxyquinoline-5-sulfonyl chloride with a primary or secondary amine. This reaction, a classic example of nucleophilic acyl substitution at a sulfonyl group, necessitates the use of a base to neutralize the hydrochloric acid byproduct. Triethylamine (Et₃N) has emerged as a base of choice for this transformation due to its favorable basicity, steric hindrance, and the physical properties of its hydrochloride salt, which often simplifies product purification.
This comprehensive guide provides an in-depth exploration of the use of triethylamine as a base in this critical reaction. We will delve into the mechanistic nuances, provide field-proven experimental protocols, and offer troubleshooting strategies to empower researchers in their pursuit of novel chemical entities.
Mechanistic Insights: The Role of Triethylamine in Sulfonamide Bond Formation
The reaction between this compound and an amine is a well-established method for forming a stable sulfonamide bond. The fundamental role of triethylamine in this process is to act as an acid scavenger.[1] The reaction generates one equivalent of hydrochloric acid (HCl), which, if not neutralized, would protonate the starting amine, rendering it non-nucleophilic and thereby halting the reaction.[1]
Caption: Reaction mechanism of sulfonamide formation.
The mechanism proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion and forming the sulfonamide. The liberated chloride ion combines with a proton from the amine to form HCl, which is immediately neutralized by triethylamine to form the triethylamine hydrochloride salt.
While seemingly straightforward, the choice of base can significantly impact the reaction's success. Triethylamine, a tertiary amine, is non-nucleophilic and thus does not compete with the primary or secondary amine in reacting with the sulfonyl chloride.[1] Its basicity (pKa of the conjugate acid is ~10.75) is sufficient to effectively scavenge the generated HCl without promoting significant side reactions.
Optimizing Reaction Conditions: A Data-Driven Approach
The successful synthesis of 8-methoxyquinoline-5-sulfonamides using triethylamine hinges on the careful optimization of several key parameters. The following table summarizes typical starting points and considerations for optimizing your reaction.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Stoichiometry of Triethylamine | 1.1 - 1.5 equivalents | A slight excess ensures complete neutralization of HCl. A large excess can sometimes complicate purification. |
| Stoichiometry of Amine | 1.0 - 1.2 equivalents | A slight excess of the amine can drive the reaction to completion, but may require additional purification steps. |
| Solvent | Anhydrous Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF) | The choice of solvent depends on the solubility of the reactants. Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride.[1] |
| Temperature | 0 °C to room temperature | The reaction is often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[2] For less reactive amines, gentle heating may be required. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
Experimental Protocols
The following protocols provide a robust starting point for the synthesis of 8-methoxyquinoline-5-sulfonamides. It is imperative that all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the this compound.[1]
Protocol 1: Standard Synthesis in Dichloromethane
This protocol is suitable for a wide range of primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
Triethylamine (1.2 eq), freshly distilled
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine (1.1 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the cooled solution and stir for 5 minutes.
-
In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, proceed to the workup and purification protocol.
Protocol 2: Synthesis in Acetonitrile for Less Soluble Amines
This protocol is advantageous when the amine starting material has limited solubility in DCM.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
Triethylamine (1.2 eq), freshly distilled
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine (1.1 eq) and anhydrous MeCN.
-
Add triethylamine (1.2 eq) to the solution and stir.
-
In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous MeCN.
-
Add the this compound solution to the stirred amine solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed to the workup and purification protocol.
Workup and Purification: Isolating the Target Compound
The primary challenge in the workup is the removal of the triethylamine hydrochloride salt and any excess triethylamine. The choice of workup procedure depends on the stability and solubility of the desired sulfonamide product.
Caption: Aqueous workup workflow.
Aqueous Workup Protocol (for water-stable products)
-
Dilute the reaction mixture with the reaction solvent (e.g., DCM).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove excess triethylamine)
-
Saturated aqueous sodium bicarbonate (to neutralize any remaining acid)
-
Brine (to remove bulk water)
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Non-Aqueous Workup Protocol (for water-sensitive products)
-
If the reaction was performed in a solvent where triethylamine hydrochloride is insoluble (e.g., THF, diethyl ether), the salt can be removed by filtration.[3]
-
If the reaction was in a solvent like DCM, the solvent can be removed under reduced pressure. The residue can then be triturated with a solvent in which the product is soluble but the salt is not (e.g., diethyl ether, ethyl acetate).[3]
-
Filter the precipitated triethylamine hydrochloride and wash the solid with a small amount of the trituration solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can then be further purified.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Hydrolysis of this compound.[1]- Insufficiently reactive amine.- Incomplete reaction. | - Ensure strictly anhydrous conditions.[1]- Use a fresh bottle of this compound.- For less reactive amines, consider gentle heating or a longer reaction time.- Monitor the reaction to completion using TLC or LC-MS. |
| Formation of Multiple Products | - With primary amines, formation of the bis-sulfonylated product can occur.[2] | - Use a slight excess of the primary amine (1.1-1.5 equivalents).[2]- Add the sulfonyl chloride solution slowly at 0 °C.[2]- Monitor the reaction closely and quench it as soon as the starting amine is consumed.[2] |
| Difficult Purification | - Triethylamine hydrochloride co-eluting with the product on silica gel.- Product is highly polar. | - For column chromatography, consider deactivating the silica gel by pre-treating with a solvent system containing a small amount of triethylamine (0.5-1%).[4]- If the product is a solid, attempt recrystallization from a suitable solvent system. |
Handling and Stability of this compound
This compound is a reactive compound and should be handled with care.
-
Stability: It is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[5] The methoxy group provides greater stability compared to the analogous 8-hydroxy derivative.[5]
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.[5] Refrigeration is recommended.
-
Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The reaction of this compound with amines in the presence of triethylamine is a reliable and versatile method for the synthesis of novel sulfonamides. By understanding the underlying mechanism, carefully optimizing reaction conditions, and employing appropriate workup and purification strategies, researchers can efficiently access these valuable compounds. This guide serves as a comprehensive resource to facilitate the successful implementation of this important transformation in the pursuit of new therapeutic agents.
References
The Versatile Role of 8-Methoxyquinoline-5-sulfonyl Chloride in Advanced Materials Science
Introduction: A Gateway to Functional Materials
8-Methoxyquinoline-5-sulfonyl chloride is a highly reactive intermediate that serves as a pivotal building block in the synthesis of a diverse array of functional molecules. Its quinoline core, substituted with a methoxy group and a reactive sulfonyl chloride moiety, offers a unique combination of photophysical properties and synthetic versatility. This guide provides an in-depth exploration of the applications of this compound in material science, with a primary focus on its role in the development of sophisticated fluorescent probes for biological imaging and potential applications in organic electronics and functional polymers. We will delve into the underlying scientific principles, provide detailed experimental protocols, and offer insights into the causality behind experimental choices, empowering researchers to harness the full potential of this remarkable compound.
Core Properties and Synthetic Accessibility
This compound is a stable, crystalline solid characterized by the presence of an electron-donating methoxy group on the quinoline ring, which can influence the photophysical properties of its derivatives. The sulfonyl chloride group at the 5-position is a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of amines, alcohols, and phenols to form stable sulfonamides, sulfonates, and other derivatives.
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 8-hydroxyquinoline. The first step involves the methylation of the hydroxyl group to yield 8-methoxyquinoline, followed by chlorosulfonation to introduce the sulfonyl chloride functionality.[1] This straightforward synthetic route makes it an accessible precursor for a multitude of applications.
Application I: Advanced Fluorescent Probes for Metal Ion Detection
The 8-methoxyquinoline scaffold is inherently fluorescent, and its derivatives have been extensively explored as fluorophores for the detection of various metal ions. The sulfonamide derivatives of this compound, in particular, have shown great promise as selective and sensitive fluorescent sensors.
Scientific Principle: Chelation-Enhanced Fluorescence (CHEF)
The sensing mechanism of these probes often relies on the principle of Chelation-Enhanced Fluorescence (CHEF). In the free ligand (the sulfonamide derivative), the fluorescence of the quinoline fluorophore is often quenched due to photoinduced electron transfer (PeT) from the electron-rich chelating group to the excited fluorophore. Upon binding to a target metal ion, the lone pair of electrons on the chelating nitrogen and oxygen atoms become engaged in coordination, suppressing the PeT process. This "turns on" the fluorescence of the quinoline core, resulting in a significant increase in emission intensity.
Featured Application: A GFP-Inspired Two-Photon Fluorescent Sensor for Zinc (Zn²⁺)
A noteworthy application is the development of a Green Fluorescent Protein (GFP)-inspired zinc sensor, GFZnP-OMe, derived from an 8-methoxyquinoline moiety.[2][3] This sensor exhibits excellent photophysical characteristics, making it suitable for advanced biological imaging techniques like two-photon microscopy.
| Property | Value | Reference |
| Excitation Maximum (λex) | 440 nm | [2][3] |
| Emission Maximum (λem) | 505 nm | [2][3] |
| Fluorescence Enhancement Factor (FEF) | 37-fold | [2][3] |
| Two-Photon Action Cross-Section (δΦ) | 73 GM at 880 nm | [2][3] |
| Binding Affinity (Kd) for Zn²⁺ | 32 nM | [1] |
This protocol outlines the general synthesis of a fluorescent probe by reacting this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (e.g., a simple alkyl amine or a more complex chelating moiety)
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Anhydrous acetonitrile (MeCN) or dichloromethane (DCM)
-
Standard laboratory glassware and magnetic stirrer
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Amine: To the stirred solution, add the desired amine (1.1 equivalents).
-
Base Addition: Slowly add triethylamine (1.5 equivalents) to the reaction mixture. The base acts as a scavenger for the HCl generated during the reaction.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure sulfonamide derivative.
-
Characterization: Confirm the structure of the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol describes how to evaluate the performance of the synthesized probe as a metal ion sensor.
Materials:
-
Synthesized 8-methoxyquinoline-5-sulfonamide probe
-
Stock solutions of various metal perchlorate or chloride salts (e.g., Zn(ClO₄)₂, CuCl₂, FeCl₃, etc.) in a suitable buffer (e.g., HEPES buffer, pH 7.4)
-
Fluorometer
Procedure:
-
Probe Solution Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO or methanol) and then dilute it to the desired working concentration (e.g., 10 µM) in the buffer.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of the probe solution in the absence of any metal ions.
-
Titration: Incrementally add small aliquots of the stock solution of the target metal ion to the probe solution. After each addition, gently mix and record the fluorescence emission spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. This will allow you to determine the fluorescence enhancement factor and the binding affinity (dissociation constant, Kd).
-
Selectivity Test: Repeat the titration with other metal ions to assess the selectivity of the probe.
Application II: Building Blocks for Organic Light-Emitting Diodes (OLEDs) (Exploratory)
While direct applications of this compound in commercial OLEDs are not widely documented, its derivatives hold significant potential as ligands for metal complexes used in OLEDs. The 8-hydroxyquinoline scaffold is a well-established building block for electron-transporting and emissive materials in OLEDs, with Tris(8-hydroxyquinolinato)aluminum (Alq₃) being a classic example.[4][5][6]
Scientific Principle: Ligand Design for Enhanced Performance
The performance of metal complexes in OLEDs is highly dependent on the electronic and steric properties of the ligands. By modifying the 8-hydroxyquinoline core, it is possible to tune the emission color, improve thermal stability, and enhance charge transport properties of the resulting metal complexes. The methoxy group on the 8-methoxyquinoline core can act as an electron-donating group, potentially red-shifting the emission of the resulting metal complex compared to its unsubstituted 8-hydroxyquinoline counterpart. The sulfonamide linkage provides a versatile handle for introducing additional functional groups to further tune the material's properties.
Proposed Synthetic Workflow for Novel OLED Emitters
The following workflow illustrates a potential route to synthesize novel metal complexes for OLED applications starting from this compound.
Caption: Proposed workflow for synthesizing novel OLED emitters.
Protocol: Conceptual Synthesis of a Platinum(II) Complex
This conceptual protocol outlines the synthesis of a platinum(II) complex using a bidentate ligand derived from this compound.
Part 1: Ligand Synthesis
-
Synthesize a bidentate ligand by reacting this compound with an appropriate aminopyridine derivative (e.g., 2-amino-6-picoline). The reaction would be similar to the general sulfonamide synthesis protocol described earlier.
Part 2: Complexation
-
Reaction Setup: In a suitable solvent (e.g., 2-ethoxyethanol), dissolve the synthesized bidentate ligand (2 equivalents) and a platinum(II) salt such as K₂PtCl₄ (1 equivalent).
-
Reaction Conditions: Heat the reaction mixture to reflux under an inert atmosphere for several hours.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The platinum complex may precipitate out of the solution. Collect the solid by filtration and wash with a suitable solvent. Further purification can be achieved by recrystallization or sublimation.
-
Characterization: Characterize the final complex using techniques such as ¹H NMR, ¹⁹⁵Pt NMR, mass spectrometry, and elemental analysis. The photophysical properties (absorption, emission, quantum yield, and lifetime) should be investigated to assess its potential as an OLED emitter.
Application III: Functionalization of Polymers via "Click" Chemistry (Prospective)
The reactive sulfonyl chloride group of this compound can be leveraged to functionalize polymers, imparting them with novel optical and chemical properties. A promising approach is to convert the sulfonyl chloride into a "clickable" moiety, such as an azide or an alkyne, which can then be readily attached to polymers bearing a complementary functional group via "click" chemistry reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[7][8][9]
Scientific Principle: "Click" Chemistry for Efficient Polymer Modification
"Click" chemistry refers to a class of reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), and are stereospecific. The CuAAC reaction is a prime example, allowing for the efficient and specific formation of a stable triazole linkage between an azide and a terminal alkyne. This methodology is ideal for polymer modification as it proceeds under mild conditions and is tolerant to a wide range of functional groups.
Proposed Strategy for Polymer Functionalization
The following diagram illustrates a potential strategy to functionalize a polymer with 8-methoxyquinoline moieties.
Caption: Strategy for polymer functionalization via "click" chemistry.
Conceptual Protocol: Functionalization of an Azide-Containing Polymer
This protocol outlines a conceptual approach to functionalize a polymer, such as poly(2-azidoethyl methacrylate), with 8-methoxyquinoline units.
Part 1: Synthesis of Alkyne-Functionalized Quinoline
-
React this compound with propargylamine in the presence of a base like triethylamine to synthesize N-propargyl-8-methoxyquinoline-5-sulfonamide, as described in the general sulfonamide synthesis protocol.
Part 2: Polymer "Click" Reaction
-
Reaction Setup: In a suitable solvent (e.g., DMF or THF), dissolve the azide-containing polymer and the alkyne-functionalized 8-methoxyquinoline-5-sulfonamide (1.2 equivalents per azide group).
-
Catalyst Preparation: Prepare a stock solution of the copper(I) catalyst. This can be generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate). A ligand such as PMDETA can be used to stabilize the copper(I) catalyst.
-
"Click" Reaction: Add the catalyst solution to the polymer/alkyne mixture and stir at room temperature. The reaction progress can be monitored by FTIR spectroscopy by observing the disappearance of the azide peak (around 2100 cm⁻¹).
-
Purification: Once the reaction is complete, precipitate the polymer into a non-solvent (e.g., methanol or water) to remove the catalyst and unreacted starting materials. The purification process may need to be repeated to ensure complete removal of copper.
-
Characterization: Characterize the functionalized polymer using techniques like ¹H NMR, FTIR, and gel permeation chromatography (GPC) to confirm the successful attachment of the quinoline moieties and to assess any changes in the polymer's molecular weight and distribution.
Conclusion and Future Outlook
This compound is a versatile and valuable precursor for the development of advanced functional materials. Its application in the creation of highly sensitive and selective fluorescent probes for metal ions has been demonstrably successful, opening doors for sophisticated biological imaging and sensing applications. While its role in OLEDs and functional polymers is currently more prospective, the foundational chemistry and the promising properties of the 8-methoxyquinoline scaffold suggest a bright future for its derivatives in these fields. Further research into the synthesis and characterization of novel metal complexes and functionalized polymers derived from this compound is warranted and is expected to yield materials with exciting new properties and applications.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rroij.com [rroij.com]
- 5. Thiol–isocyanate “click” reactions: rapid development of functional polymeric surfaces - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kinampark.com [kinampark.com]
- 9. Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Metal Complexes Derived from 8-Methoxyquinoline-5-sulfonyl Chloride
Introduction: The Versatility of Quinoline-Sulfonamide Scaffolds in Modern Drug Discovery
The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its ability to interact with a diverse array of biological targets.[1] This has led to the development of numerous quinoline-based therapeutic agents with applications ranging from antimalarial to anticancer treatments.[1][2] When functionalized with a sulfonamide group, the resulting quinoline-sulfonamide framework offers a unique combination of structural rigidity, hydrogen bonding capabilities, and the potential for metal ion chelation.[3] The sulfonamide moiety itself is a cornerstone of medicinal chemistry, present in a wide range of FDA-approved drugs.[4]
Specifically, ligands derived from 8-methoxyquinoline-5-sulfonyl chloride are of significant interest. The 8-methoxyquinoline core provides a bidentate chelation site through the quinoline nitrogen and the methoxy oxygen, a feature known to be crucial for forming stable metal complexes.[5] The sulfonamide group, introduced at the 5-position via the highly reactive sulfonyl chloride, not only enhances the therapeutic potential of the molecule but also serves as a versatile anchor for further chemical modifications.
The complexation of these ligands with transition metals can significantly enhance their biological activity.[6] This is often attributed to the metal center's role in organizing the ligands in a specific three-dimensional arrangement, facilitating interactions with biological macromolecules. Furthermore, the metal ion itself can possess intrinsic biological activity that complements that of the organic ligand.
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and biological evaluation of metal complexes derived from this compound. The protocols detailed herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind each experimental step.
I. Synthesis of 8-Methoxyquinoline-5-Sulfonamide Ligands: A Step-by-Step Protocol
The synthesis of the sulfonamide ligand is the foundational step in the development of the target metal complexes. The following protocol outlines the reaction of this compound with a primary or secondary amine.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them into the corresponding and unreactive sulfonic acid.[7] Therefore, the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is critical to prevent this side reaction and ensure high yields.[7]
-
Solvent Selection: An inert solvent that can dissolve both the sulfonyl chloride and the amine is required. Anhydrous acetonitrile or dichloromethane are common choices as they do not react with the starting materials or intermediates.[7]
-
Base Selection: The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl).[7] This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To neutralize the HCl as it is formed, a non-nucleophilic organic base such as triethylamine or pyridine is used.[7] These bases do not compete with the amine nucleophile for the sulfonyl chloride.
-
Stoichiometry: A slight excess of the amine (1.1-1.2 equivalents) is often used to ensure the complete consumption of the more valuable sulfonyl chloride.[7] When using a primary amine, a larger excess of the amine or slow addition of the sulfonyl chloride can help to minimize the formation of the bis-sulfonated side product.[7]
Experimental Workflow for Ligand Synthesis
Caption: Workflow for the synthesis of 8-methoxyquinoline-5-sulfonamide ligands.
Detailed Protocol: Synthesis of a Representative Ligand
This protocol describes the synthesis of N-benzyl-8-methoxyquinoline-5-sulfonamide.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine
-
Anhydrous acetonitrile
-
Chloroform
-
Anhydrous sodium sulfate
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 3.88 mmol).
-
Add 20 mL of anhydrous acetonitrile to the flask and stir to dissolve the sulfonyl chloride.
-
To this solution, add benzylamine (0.46 mL, 4.27 mmol, 1.1 eq) followed by triethylamine (0.65 mL, 4.66 mmol, 1.2 eq).
-
Stir the resulting mixture at room temperature for 5 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Once the reaction is complete, pour the mixture into 100 mL of deionized water.
-
Extract the aqueous mixture with chloroform (3 x 30 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
II. Synthesis of Metal Complexes: A Representative Protocol
The sulfonamide ligand, with its quinoline and sulfonamide moieties, can act as a bidentate or potentially tridentate ligand, coordinating with a variety of metal ions. The following is a general protocol for the synthesis of a metal complex, using the previously synthesized sulfonamide ligand and a transition metal salt.
Experimental Workflow for Metal Complex Synthesis
Caption: General workflow for the synthesis of metal complexes.
Detailed Protocol: Synthesis of a Representative Copper(II) Complex
This protocol describes the synthesis of a Cu(II) complex with N-benzyl-8-methoxyquinoline-5-sulfonamide.
Materials:
-
N-benzyl-8-methoxyquinoline-5-sulfonamide
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol
-
Round-bottom flask with condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve N-benzyl-8-methoxyquinoline-5-sulfonamide (0.66 g, 2.0 mmol) in 30 mL of methanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve copper(II) chloride dihydrate (0.17 g, 1.0 mmol) in 10 mL of methanol.
-
Add the copper(II) chloride solution dropwise to the stirred ligand solution at room temperature. A color change should be observed, indicating complex formation.
-
Attach a condenser to the flask and reflux the mixture with stirring for 4 hours.
-
After reflux, allow the mixture to cool to room temperature. A precipitate should form.
-
Collect the solid complex by vacuum filtration.
-
Wash the precipitate with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the resulting solid in a vacuum oven at 60 °C for 12 hours.
III. Characterization of Ligands and Metal Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds.
| Technique | Ligand (N-benzyl-8-methoxyquinoline-5-sulfonamide) | Metal Complex (e.g., Cu(II) complex) |
| ¹H NMR | Expect signals for the quinoline ring protons, the methoxy group protons, the benzyl group protons, and a signal for the sulfonamide N-H. | Broadening or disappearance of the sulfonamide N-H proton signal upon coordination. Shifts in the quinoline and benzyl proton signals due to the influence of the paramagnetic metal center (for paramagnetic complexes like Cu(II)). |
| ¹³C NMR | Expect distinct signals for all carbon atoms in the molecule. | Shifts in the carbon signals of the quinoline ring and the sulfonamide group upon coordination. |
| FT-IR | Characteristic bands for N-H stretching (around 3300 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1350 and 1160 cm⁻¹), and C-O stretching of the methoxy group. | Shift in the S=O stretching frequencies upon coordination. Appearance of new bands in the low-frequency region corresponding to M-N and M-O vibrations.[8] |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight should be observed. | The mass spectrum should show a peak corresponding to the molecular ion of the complex or fragments indicating the ligand and metal components. |
| Elemental Analysis | The experimental percentages of C, H, and N should be in close agreement with the calculated values. | The experimental percentages of C, H, N, and the metal should match the calculated values for the proposed complex stoichiometry. |
| UV-Vis Spectroscopy | Absorption bands in the UV region corresponding to π-π* transitions of the quinoline ring. | Shift in the absorption bands of the ligand (coordination-induced shift). Appearance of new bands in the visible region due to d-d transitions of the metal ion.[5] |
IV. Application Notes: Evaluation of Biological Activity
Metal complexes of quinoline-sulfonamides are promising candidates for anticancer and antimicrobial drug development.[9] The following are standard protocols for the initial in vitro evaluation of these compounds.
A. Anticancer Activity: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)[10]
-
Normal human cell line (for cytotoxicity comparison, e.g., HFF-1)[9]
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Test compounds (dissolved in DMSO to prepare stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[10]
-
Incubate the plates for 72 hours at 37 °C in a 5% CO₂ atmosphere.[10]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
B. Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare a 1:100 dilution of the 0.5 McFarland standardized bacterial suspension in MHB.
-
In a 96-well plate, add 50 µL of MHB to wells 2 through 12.
-
Add 100 µL of the test compound at the highest concentration to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as a growth control (no compound), and well 12 will be a sterility control (no bacteria).
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
V. Conclusion and Future Perspectives
The synthetic protocols and biological evaluation methods detailed in these application notes provide a robust framework for the exploration of metal complexes derived from this compound as potential therapeutic agents. The modular nature of the ligand synthesis allows for the creation of a diverse library of compounds by varying the amine component. Subsequent complexation with different transition metals can further tune the biological activity and physicochemical properties of the final complexes.
Future work in this area could focus on establishing structure-activity relationships (SAR) to guide the design of more potent and selective compounds. Further mechanistic studies, including enzyme inhibition assays and investigation of interactions with DNA, will be crucial for understanding the mode of action of these promising metal-based drug candidates.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scirp.org [scirp.org]
- 9. mdpi.com [mdpi.com]
- 10. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Methoxyquinoline-5-sulfonyl Chloride
Welcome to the technical support center for the synthesis of 8-Methoxyquinoline-5-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical intermediate. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction's nuances. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical challenges you may encounter in the lab.
I. Overview of the Synthesis
The synthesis of this compound is achieved through the electrophilic aromatic substitution of 8-methoxyquinoline with a suitable chlorosulfonating agent, most commonly chlorosulfonic acid (ClSO₃H). The electron-donating nature of the methoxy group at the 8-position strongly activates the quinoline ring system, directing the incoming electrophile primarily to the 5-position.
While the reaction appears straightforward, its success is highly dependent on meticulous control of reaction parameters. The primary challenges revolve around the high reactivity and moisture sensitivity of both the chlorosulfonic acid reagent and the sulfonyl chloride product.
Caption: Core reaction pathway for the synthesis.
II. Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Category 1: Low or Non-Existent Yield
Question 1: My reaction yield is consistently below 30%, or I've isolated no product. What are the most probable causes?
Answer: This is the most frequent issue and almost always points to one of three areas: moisture contamination, improper reagent stoichiometry, or insufficient reaction control.
-
Moisture Contamination: Chlorosulfonic acid reacts violently with water, and the product, this compound, is readily hydrolyzed to the corresponding 8-methoxyquinoline-5-sulfonic acid.[1][2] This sulfonic acid is highly polar and will be lost during a standard organic work-up, leading to a catastrophic drop in yield.
-
Causality: Water acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.[1] This reaction is often faster than the desired synthesis.
-
Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous grade solvents if applicable, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture ingress.[2]
-
-
Reagent Stoichiometry & Quality: For chlorosulfonation, an excess of chlorosulfonic acid is required to drive the reaction to completion.[3] Using only one equivalent will favor the formation of the sulfonic acid.
-
Causality: The reaction is reversible. An excess of the reagent shifts the equilibrium towards the sulfonyl chloride product.
-
Solution: Use a fresh, unopened bottle of chlorosulfonic acid. Old bottles may have absorbed atmospheric moisture. A significant excess of the reagent (typically 4-10 molar equivalents) is recommended.[4]
-
-
Temperature Control: While the reaction needs to proceed, runaway temperatures can promote side reactions and product degradation.[5]
-
Causality: Higher temperatures can lead to the formation of di-sulfonated byproducts or other undesired isomers.[2][5]
-
Solution: The addition of 8-methoxyquinoline to chlorosulfonic acid (or vice-versa, depending on the protocol) must be done slowly, portion-wise, while the reaction vessel is submerged in an ice-water bath (0-5 °C) to dissipate the heat of reaction.[6]
-
Caption: Troubleshooting workflow for low yield.
Category 2: Product Purity & Side Reactions
Question 2: My final product is a sticky solid or oil, and my NMR shows broad peaks. What is the likely impurity?
Answer: The most common impurity is the hydrolysis byproduct, 8-methoxyquinoline-5-sulfonic acid .[2] Its presence disrupts the crystal lattice of the desired sulfonyl chloride, preventing proper solidification.
-
Identification: This byproduct is highly polar. On a TLC plate (e.g., using ethyl acetate/hexanes), it will appear as a spot at or very near the baseline, while the desired sulfonyl chloride will have a higher Rf value. In an ESI-MS spectrum, you may see a mass corresponding to the sulfonic acid.[7]
-
Prevention during Work-up: The work-up is a critical step where hydrolysis can occur. The standard procedure involves quenching the reaction mixture by pouring it carefully onto a large amount of crushed ice.[8] The desired sulfonyl chloride is poorly soluble in cold water and will precipitate out, allowing for rapid filtration.[9] This minimizes its contact time with water, reducing the extent of hydrolysis.
-
Removal: If significant hydrolysis has already occurred, purification can be challenging. A column chromatography approach on silica gel can be attempted, but the acidic nature of silica may promote further hydrolysis. A rapid filtration through a short plug of silica gel with a non-polar eluent might be preferable to a long column run.
Question 3: Besides hydrolysis, what other side reactions should I be aware of?
Answer: While hydrolysis is the primary concern, other side reactions can occur, especially if reaction conditions are not well-controlled.
-
Di-sulfonation: Using excessively harsh conditions, such as high temperatures or very long reaction times, can lead to the introduction of a second sulfonyl group, likely forming quinoline-5,8-disulfonic acid derivatives.[2]
-
Formation of Sulfonic Anhydride: In some cases, two molecules of the sulfonic acid byproduct can condense to form an anhydride, further complicating the product mixture.
Table 1: Common Byproducts and Identification
| Byproduct Name | Chemical Structure | Formation Cause | TLC/Characterization Notes |
| 8-Methoxyquinoline-5-sulfonic acid | C₁₀H₉NO₄S | Reaction with water (hydrolysis).[1][2] | Highly polar; stays at baseline on TLC. Soluble in aqueous layers. |
| Di-sulfonated Quinoline | C₁₀H₉NO₆S₂ | Harsh conditions (high temp/time).[5] | More polar than the desired product. Higher mass in MS. |
III. Recommended Experimental Protocol
This protocol is a baseline procedure synthesized from established methods.[6][7] All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
Materials:
-
8-Methoxyquinoline (1.0 eq)
-
Chlorosulfonic acid (5.0 eq), fresh bottle
-
Crushed ice
-
Deionized water
Equipment:
-
Oven-dried, three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (or powder funnel)
-
Thermometer
-
Inert gas (N₂ or Ar) inlet
-
Ice-water bath
-
Büchner funnel and filter flask
Procedure:
-
Setup: Assemble the dry three-neck flask with a magnetic stir bar, thermometer, and inert gas inlet. Place the flask in an ice-water bath.
-
Reagent Addition: Carefully charge the chlorosulfonic acid (5.0 eq) into the flask. Allow it to cool to 0-5 °C.
-
Substrate Addition: While vigorously stirring, add the 8-methoxyquinoline (1.0 eq) slowly and in small portions over 30-60 minutes. Critically, ensure the internal temperature does not rise above 10 °C. The reaction is highly exothermic.[10]
-
Reaction: Once the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC if a suitable sampling and quenching method is established.
-
Work-up (Quenching): Prepare a large beaker containing a substantial amount of crushed ice. While stirring the ice, slowly and carefully pour the reaction mixture onto the ice. A precipitate should form.
-
Isolation: Allow the ice to melt, then isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water to remove any residual acid.
-
Drying: Dry the solid product under vacuum. The product, this compound, should be an off-white to pale yellow solid.[11]
Purification (If Necessary): The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes or dichloromethane and hexanes.
IV. References
-
Spence, R. (1950). CHLOROSULFONATION OF AROMATIC AND HETERO-AROMATIC SYSTEMS. Phosphorus, Sulfur, and Silicon and the Related Elements, 56(1-4), 1-2. Available from: --INVALID-LINK--
-
Zieba, A., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6543. Available from: --INVALID-LINK--
-
GlobalSpec. (n.d.). Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. Available from: --INVALID-LINK--
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Available from: --INVALID-LINK--
-
Cremlyn, R.J. (2002). Chlorosulfonic acid : a versatile reagent. Vanderbilt University Library. Available from: --INVALID-LINK--
-
BenchChem. (n.d.). 8-Hydroxyquinoline-5-sulfonyl Chloride | CAS 64641-92-5. Available from: --INVALID-LINK--
-
Digital Commons @ NJIT. (n.d.). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Available from: --INVALID-LINK--
-
Cremlyn, R.J. (2002). Chlorosulfonic Acid - A Versatile Reagent. Royal Society of Chemistry. Available from: --INVALID-LINK--
-
Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Available from: --INVALID-LINK--
-
ChemicalBook. (n.d.). 8-Methoxy-5-quinolinesulfonyl chloride synthesis. Available from: --INVALID-LINK--
-
Owolabi, B.J., & Adebayo, A.S. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science, 2(4). Available from: --INVALID-LINK--
-
Robertson, R.E., & Laughton, P.M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1327. Available from: --INVALID-LINK--
-
King, J.F., et al. (1984). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 62(10), 1977-1986. Available from: --INVALID-LINK--
-
Moody, T.C., et al. (2003). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 7(6), 859-861. Available from: --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid. Available from: --INVALID-LINK--
-
BenchChem. (n.d.). Identifying side products in sulfonylquinoline synthesis. Available from: --INVALID-LINK--
-
ResearchGate. (n.d.). Preparation of 8-methoxyquinoline-5-sulfonamides (6). Reagents and.... Available from: --INVALID-LINK--
-
University of California, Irvine. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Available from: --INVALID-LINK--
-
ResearchGate. (n.d.). Chlorosulfonation of the 8-hydroxyquinoline 1 and formation of derivatives 5a–5f. Reagents and conditions. Available from: --INVALID-LINK--
-
PubChemLite. (n.d.). This compound (C10H8ClNO3S). Available from: --INVALID-LINK--
-
Spasova, M., et al. (2020). 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly(Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities. Polymers, 12(11), 2649. Available from: --INVALID-LINK--
-
Google Patents. (n.d.). CN101987829A - Preparation method of 8-hydroxyquinoline. Available from: --INVALID-LINK--
-
Google Patents. (n.d.). JP2005139149A - Method for producing quinoline-8-sulfonyl chloride. Available from: --INVALID-LINK--
-
ResearchGate. (n.d.). The overall synthesis procedure of 8-hydroxyquinoline-5-sulfonic acid.... Available from: --INVALID-LINK--
-
PubChem. (n.d.). 4-Chloro-8-methoxyquinoline. Available from: --INVALID-LINK--
-
PubChem. (n.d.). 8-Methoxyquinoline. Available from: --INVALID-LINK--
-
LookChem. (n.d.). This compound. Available from: --INVALID-LINK--
-
BLD Pharm. (n.d.). 5-Methoxyquinoline-8-sulfonyl chloride. Available from: --INVALID-LINK--
-
Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Available from: --INVALID-LINK--
References
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. globalspec.com [globalspec.com]
- 4. JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 8-Hydroxyquinoline-5-sulfonyl Chloride|CAS 64641-92-5 [benchchem.com]
- 7. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation method of 8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 11. This compound|lookchem [lookchem.com]
Technical Support Center: Synthesis of 8-Methoxyquinoline-5-sulfonamides
Welcome to the technical support center for the synthesis of 8-methoxyquinoline-5-sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. As Senior Application Scientists, we provide not only protocols but also the rationale behind them to ensure your success.
Troubleshooting Guide
This section is organized by the key stages of the synthesis, addressing specific issues you may encounter.
Step 1: O-Methylation of 8-Hydroxyquinoline
The initial step involves the conversion of 8-hydroxyquinoline to 8-methoxyquinoline. While seemingly straightforward, incomplete reactions or side product formation can occur.
Question 1: My O-methylation of 8-hydroxyquinoline is incomplete, and I observe unreacted starting material. What could be the cause and how can I resolve it?
Answer:
Incomplete methylation is a common issue often stemming from suboptimal reaction conditions or reagent quality. The reaction involves the deprotonation of the hydroxyl group of 8-hydroxyquinoline by a base, followed by nucleophilic attack on a methylating agent.
Causality and Resolution:
-
Insufficient Base: Sodium hydride (NaH) is a common base for this reaction.[1][2] It is highly moisture-sensitive. Use fresh, high-purity NaH and ensure anhydrous reaction conditions. An insufficient amount of base will lead to incomplete deprotonation of 8-hydroxyquinoline.
-
Poor Quality Methylating Agent: Methyl iodide (CH₃I) is a typical methylating agent.[1][2] Ensure it is fresh and has not decomposed.
-
Reaction Time and Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Experimental Protocol for Optimal O-Methylation:
-
To a solution of 8-hydroxyquinoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Let the reaction stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction carefully by the slow addition of ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 2: Chlorosulfonation of 8-Methoxyquinoline
This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group at the C-5 position. The primary challenges are controlling regioselectivity and preventing hydrolysis of the product.
Question 2: I am observing the formation of an isomeric byproduct during the chlorosulfonation of 8-methoxyquinoline. How can I improve the regioselectivity for the desired 5-sulfonyl chloride?
Answer:
The methoxy group at the 8-position is an ortho-, para-directing group, activating the quinoline ring for electrophilic substitution. While the 5-position is sterically and electronically favored, substitution can also occur at other positions, leading to isomeric impurities.
Causality and Resolution:
-
Reaction Temperature: Temperature control is crucial for regioselectivity in sulfonation reactions.[3] Higher temperatures can lead to the formation of thermodynamically more stable, but undesired, isomers.
-
Rate of Addition: The slow, dropwise addition of 8-methoxyquinoline to chlorosulfonic acid helps to maintain a low localized concentration of the reactants, minimizing side reactions.
Experimental Protocol for Regioselective Chlorosulfonation:
-
In a flask equipped with a dropping funnel and a gas outlet to neutralize the evolving HCl, cool chlorosulfonic acid (5-10 eq) to 0 °C in an ice bath.
-
Add 8-methoxyquinoline (1.0 eq) portion-wise or as a solution in a minimal amount of a suitable inert solvent (e.g., chloroform, if necessary, though often neat addition is preferred) at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid 8-methoxyquinoline-5-sulfonyl chloride will precipitate.
-
Filter the precipitate, wash thoroughly with cold water to remove any remaining acid, and dry under vacuum.
DOT Script for Chlorosulfonation and Isomer Formation:
Caption: Desired vs. side reaction in chlorosulfonation.
Question 3: My isolated this compound has a low yield and appears to be degrading. What is causing this, and how can I prevent it?
Answer:
This compound is highly susceptible to hydrolysis.[3] Exposure to moisture, even atmospheric moisture, can convert the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive in the subsequent amidation step.
Causality and Resolution:
-
Moisture Contamination: The primary cause of degradation is hydrolysis. It is imperative to use anhydrous conditions throughout the reaction and workup.
-
Prolonged Reaction Times or High Temperatures: These conditions can promote the formation of byproducts and decomposition.
-
Storage: The isolated sulfonyl chloride should be stored in a desiccator under an inert atmosphere and used promptly in the next step.
Best Practices for Handling this compound:
-
Ensure all glassware is oven-dried before use.
-
Use anhydrous solvents.
-
Perform the reaction under an inert atmosphere (N₂ or Ar).
-
During workup, use ice-cold water to minimize hydrolysis during precipitation and washing.
-
Dry the product thoroughly under vacuum.
-
If storage is necessary, do so in a tightly sealed container inside a desiccator.
References
preventing hydrolysis of 8-Methoxyquinoline-5-sulfonyl chloride during reactions
A Guide for Researchers on Preventing Hydrolysis During Synthetic Applications
Welcome to the technical support center for 8-Methoxyquinoline-5-sulfonyl chloride. As Senior Application Scientists, we understand the critical role this reagent plays in the development of novel therapeutics and functional materials. We also recognize that its high reactivity, while beneficial for synthesis, makes it susceptible to hydrolysis, which can compromise reaction yields and purity.
This guide provides in-depth, field-proven insights to help you navigate the challenges of working with this moisture-sensitive compound. Here, we move beyond simple instructions to explain the underlying chemical principles, enabling you to troubleshoot issues effectively and ensure the success and reproducibility of your experiments.
Understanding the Problem: The Mechanism of Hydrolysis
This compound is a powerful electrophile, a characteristic essential for its role in forming sulfonamides and sulfonate esters. The sulfur atom of the sulfonyl chloride group is highly electron-deficient, making it an attractive target for nucleophiles. Unfortunately, the most common nucleophile in a laboratory environment is water.
Hydrolysis occurs via a nucleophilic substitution reaction where a water molecule attacks the electrophilic sulfur atom. This leads to the displacement of the chloride ion and the formation of the corresponding, and often unreactive, 8-methoxyquinoline-5-sulfonic acid, along with hydrochloric acid (HCl).[1][2] This side reaction consumes your valuable reagent and can complicate downstream purification processes.
Caption: The hydrolysis pathway of a sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low, and I suspect hydrolysis. What is the most critical factor to control?
The single most critical factor is the rigorous exclusion of water from your reaction system. Sulfonyl chlorides are highly sensitive to moisture.[1][3] This means every component of your reaction must be anhydrous.
-
Glassware: All glassware must be oven-dried (e.g., at 120 °C for at least 4 hours) or flame-dried under vacuum and allowed to cool in a desiccator or under an inert atmosphere.
-
Solvents: Use only high-purity, anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.[4]
-
Reagents: Ensure other reagents, particularly amines, are dry. Liquid amines can be dried over KOH or distilled, while solid reagents should be dried under vacuum.
-
Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent atmospheric moisture from entering the system.
Q2: What are the best solvents for reactions with this compound?
Polar aprotic solvents are generally the best choice as they can dissolve the sulfonyl chloride and other reactants without participating in the reaction. The key is to ensure they are anhydrous.
| Solvent | Rationale & Considerations | Common Applications |
| Acetonitrile (CH₃CN) | Excellent choice. Polar enough to facilitate the reaction but is a weak nucleophile. Widely cited for sulfonamide synthesis.[5][6] | Sulfonamide formation with primary/secondary amines. |
| Dichloromethane (DCM) | A good, non-polar aprotic solvent. Its volatility makes for easy removal post-reaction. | Reactions with alcohols or thiols.[5] |
| Tetrahydrofuran (THF) | Can be used, but must be extremely dry as it is hygroscopic. Peroxides must also be removed. | Suitable for a range of nucleophiles. |
| Dimethylformamide (DMF) | Highly polar, which can be beneficial for solubility. Must be exceptionally anhydrous as it readily absorbs water.[6] | Used when reactants have poor solubility in other solvents. |
Q3: How does the choice of base impact the reaction and potential for hydrolysis?
The primary role of the base in a sulfonylation reaction is to act as an acid scavenger, neutralizing the HCl generated.[2] It is crucial to use a non-nucleophilic base to avoid it competing with your desired nucleophile.
-
Recommended Bases:
-
Triethylamine (TEA): A common and effective choice. It is a sterically hindered tertiary amine that acts as an excellent HCl scavenger without reacting with the sulfonyl chloride.[5][6][7]
-
Pyridine: Can be used as both a base and a solvent. It is less basic than TEA but can catalyze the reaction. Ensure it is anhydrous.[8]
-
-
Bases to Avoid:
-
Hydroxides (e.g., NaOH, KOH): These will rapidly hydrolyze the sulfonyl chloride.
-
Primary or Secondary Amines (in excess): While your reactant amine is necessary, using a large excess of a different, more reactive amine as a base can lead to competitive side product formation.
-
Q4: How should I store this compound to ensure its longevity?
Proper storage is essential to prevent degradation before use. The compound is sensitive to both moisture and temperature.
-
Atmosphere: Store under an inert gas like Argon or Nitrogen.[1]
-
Temperature: Keep in a refrigerator at 4–8°C.[5]
-
Container: Use a tightly sealed container, and consider wrapping the cap seal with Parafilm® for extra protection against atmospheric moisture.
Q5: How can I confirm if my starting material has hydrolyzed?
If you suspect your starting material has degraded, you can use several analytical techniques:
-
Mass Spectrometry (MS): ESI-MS analysis will often show a peak corresponding to the molecular weight of the hydrolyzed product, 8-methoxyquinoline-5-sulfonic acid.[5][6]
-
High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed to separate the sulfonyl chloride from the more polar sulfonic acid, allowing for purity assessment.[9][10]
-
Infrared (IR) Spectroscopy: The presence of the S=O and S-Cl stretches are characteristic of the sulfonyl chloride functional group. The appearance of a broad O-H stretch could indicate the presence of the sulfonic acid.[11]
Troubleshooting Guide
| Observed Problem | Probable Cause (Hydrolysis-Related) | Recommended Solution |
| Low or no yield of desired product; starting material consumed. | The sulfonyl chloride hydrolyzed faster than it reacted with the nucleophile. | Re-evaluate the entire experimental setup for sources of moisture. Ensure all glassware, solvents, and reagents are scrupulously dry. Run the reaction under a positive pressure of inert gas.[1][12] |
| Complex mixture of products observed by TLC/LC-MS. | Partial hydrolysis occurred, leading to the sulfonic acid which can alter the reaction pH and cause further side reactions. | Add the sulfonyl chloride slowly to the solution of the amine and base at a low temperature (e.g., 0 °C) to control the exothermic reaction and favor the desired pathway over hydrolysis.[8] |
| Reaction stalls; starting material remains. | The amine nucleophile may be protonated by adventitious acid (from minor hydrolysis), reducing its nucleophilicity. | Ensure at least one equivalent of a non-nucleophilic base (like TEA) is present to neutralize any HCl formed immediately.[5][6] |
| Inconsistent results between batches. | The stock bottle of this compound is degrading over time due to repeated opening and exposure to air. | Aliquot the reagent into smaller, single-use vials under an inert atmosphere upon first opening the main bottle. Store these aliquots under recommended conditions.[1][13] |
Validated Experimental Protocol: Synthesis of a Sulfonamide
This protocol details a standard procedure for reacting this compound with an amine, with critical steps for preventing hydrolysis highlighted.
1. Preparation (The Anhydrous Environment) 1.1. Place all necessary glassware (round-bottom flask, magnetic stir bar, dropping funnel, condenser) in an oven at 120 °C overnight. 1.2. Assemble the glassware hot from the oven under a stream of dry argon or nitrogen. Allow to cool to room temperature under a positive pressure of the inert gas. 1.3. Use rubber septa on all openings to maintain the inert atmosphere.
2. Reaction Setup 2.1. To the reaction flask, add the amine (1.0 eq) and anhydrous acetonitrile (e.g., 5-10 mL per mmol of amine). 2.2. Add triethylamine (TEA) (1.2 eq) to the mixture via syringe. 2.3. In a separate dry flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetonitrile. 2.4. Cool the amine solution to 0 °C using an ice-water bath.
Caption: Workflow for hydrolysis-free sulfonamide synthesis.
3. Reaction Execution 3.1. Slowly add the solution of this compound to the cooled amine solution dropwise over 15-30 minutes. 3.2. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. 3.3. Stir the reaction for the required time (typically 12-24 hours), monitoring its progress by Thin Layer Chromatography (TLC).
4. Work-up and Purification 4.1. Upon completion, quench the reaction by adding water. 4.2. Extract the product with an organic solvent like ethyl acetate or chloroform. 4.3. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 4.4. Purify the crude product by recrystallization or column chromatography.
References
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Conditions for Coupling with Amines
Welcome to the Technical Support Center for Amide Bond Formation. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical protocols for optimizing amine coupling reactions. This resource moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and overcome common challenges in your experiments.
Section 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common and critical issues encountered during amide bond formation.
Q1: My reaction yield is critically low or I'm getting no product. What are the likely causes?
Low or no product yield is a frequent issue stemming from several potential factors. A systematic approach is crucial for diagnosis.[1]
-
Incomplete Carboxylic Acid Activation: The first critical step is the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine.[2] If the coupling reagent is old, has been compromised by moisture, or is used in insufficient amounts, activation will be incomplete.[1]
-
Amine Deactivation (Protonation): The amine must be in its free, deprotonated state to be nucleophilic. An acid-base reaction between the carboxylic acid and the amine can occur, forming a non-nucleophilic ammonium salt.[1] This is why a non-nucleophilic base is often required to scavenge the generated acid and keep the amine in its active form.
-
Steric Hindrance: Bulky functional groups near the reacting centers of either the carboxylic acid or the amine can physically block the reaction, leading to slow or incomplete coupling.[1][3][4] This is a very common issue with complex molecules.[5][6]
-
Hydrolysis of Activated Intermediates: The presence of water is detrimental. Activated carboxylic acid intermediates, especially the O-acylisourea formed by carbodiimides like EDC, are highly susceptible to hydrolysis.[1][7] This reverts the activated acid back to its starting form and consumes the coupling reagent. Always use anhydrous solvents and reagents.[1]
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can significantly hinder the reaction.[1] For instance, using a primary or secondary amine-containing buffer (like Tris or glycine) will cause the buffer to compete with your target amine, drastically reducing the yield.[8]
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow to diagnose and solve low-yield issues.
Caption: A decision tree for troubleshooting low-yield amide coupling reactions.
Q2: I'm observing significant side products. How can I minimize them?
Side reactions can complicate purification and reduce the yield of your desired product. Understanding their mechanisms is key to suppression.
-
Racemization: If your carboxylic acid has a chiral center at the alpha-position (e.g., an amino acid), it can lose its stereochemical integrity during activation. This is a common problem with carbodiimide reagents.[9]
-
Solution: Use coupling additives known to suppress racemization, such as 1-Hydroxybenzotriazole (HOBt) or, more effectively, Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[1] Running the reaction at a lower temperature can also help. Phosphonium-based reagents like PyBOP are also known for lower racemization levels.[6]
-
-
N-acylurea Formation: When using carbodiimides like EDC or DCC, the highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct. This is particularly problematic for sterically hindered carboxylic acids.
-
Guanidinylation of Amine: Uronium/aminium-based reagents like HBTU can react directly with the primary amine of your substrate, forming a stable guanidinium group and preventing amide bond formation.[11]
-
Solution: This side reaction is favored when the coupling reagent is in excess or when it is allowed to react with the amine before the carboxylic acid is activated. The best practice is to pre-activate the carboxylic acid with the coupling reagent (e.g., for 5-15 minutes) before adding the amine.[11]
-
Q3: How do I successfully couple a sterically hindered amine or carboxylic acid?
Sterically demanding substrates present a significant challenge due to the high activation energy required for the reaction.[4][5]
-
Use More Potent Coupling Reagents: Standard reagents like EDC/NHS may be insufficient.[4] Uronium/aminium salts (e.g., HATU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are generally more reactive and effective for hindered systems.[1][6] COMU, an uronium salt derived from OxymaPure, is noted for its high reactivity.[12]
-
Convert to an Acyl Fluoride: An excellent strategy is to convert the sterically hindered carboxylic acid into its corresponding acyl fluoride in situ. Acyl fluorides are less sterically demanding than many activated ester intermediates and are highly reactive towards amines.[4][13] This can be achieved using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[4][13]
-
Optimize Reaction Conditions: For challenging couplings, elevated temperatures may be necessary to overcome the activation energy barrier.[13] Solvents with high solvating power, like DMF or NMP, are also recommended.[4]
Q4: I am working with biomolecules and see a precipitate forming during the reaction. What can I do?
Precipitation during bioconjugation often indicates protein instability or insolubility due to a high degree of modification.
-
Optimize Buffer and pH: Ensure the buffer conditions are compatible with your protein's stability. Avoid buffers with primary amines.[8] For the EDC/NHS two-step reaction, the activation step is most efficient at a slightly acidic pH (4.5-6.0) using a buffer like MES, while the subsequent amine coupling step is more efficient at a physiological to slightly basic pH (7.2-8.5) using a buffer like PBS.[8]
-
Control the Degree of Conjugation: A high degree of modification can lead to protein insolubility. Reduce the molar excess of the EDC/NHS reagents or the molecule being conjugated to limit the number of coupling sites on the protein.[8]
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: How do I choose the right coupling reagent?
The choice depends on the substrates, scale, and sensitivity to side reactions like racemization.[1]
-
Carbodiimides (e.g., EDC, DCC): Widely used and cost-effective. EDC is water-soluble, making it ideal for bioconjugations in aqueous buffers.[7] DCC is for use in organic solvents.[7] They often require additives like HOBt or NHS to improve efficiency and suppress side reactions.[7][9]
-
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU): Generally more reactive and faster than carbodiimides, making them excellent for hindered couplings and solid-phase peptide synthesis.[9][11] HATU and its derivatives are particularly effective at suppressing racemization.[12]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Also highly reactive and good for hindered systems. A key advantage is that they do not react with the free amino group of the amine component, which can be beneficial in specific applications like intramolecular cyclizations.[9]
Decision Tree for Coupling Reagent Selection
Caption: A simplified decision tree for selecting an appropriate amide coupling reagent.
FAQ 2: What is the optimal pH for my EDC/NHS coupling?
For EDC/NHS chemistry, a two-step pH strategy is optimal for maximizing yield and minimizing side reactions, especially in aqueous media.
-
Activation Step (pH 4.5–6.0): The activation of the carboxylic acid by EDC is most efficient at a slightly acidic pH. A buffer like MES (2-(N-morpholino)ethanesulfonic acid) is ideal for this step.[8][14]
-
Coupling Step (pH 7.2–8.5): The subsequent reaction of the NHS-ester with the primary amine is most efficient at a pH where a significant portion of the amine is deprotonated and nucleophilic. Buffers such as PBS, HEPES, or Borate are suitable.[8] The rate of hydrolysis of the NHS-ester increases significantly at pH > 8.5, so this should be avoided.[8]
FAQ 3: Which solvent should I use?
The ideal solvent should fully dissolve all reactants and be anhydrous.[1]
-
Polar Aprotic Solvents are generally preferred. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most common choices.[4][15] Dimethyl sulfoxide (DMSO) and N-Methyl-2-pyrrolidone (NMP) are also effective, especially for reactants with poor solubility.
-
Greener Alternatives: Studies have shown that solvents like ethyl acetate (EtOAc), 2-methyltetrahydrofuran (2-MeTHF), and dimethyl carbonate (DMC) can be effective replacements for DCM and DMF in many amidation reactions, offering a more environmentally friendly option.[15][16]
FAQ 4: How does the structure of my amine affect its reactivity?
The nucleophilicity of an amine is its ability to donate its lone pair of electrons to form a new bond, which is the essence of the coupling reaction. It is influenced by several factors:
-
Basicity: Generally, nucleophilicity increases with basicity.[17][18] Primary alkylamines are more nucleophilic than ammonia, and secondary amines are more nucleophilic still.[17]
-
Steric Hindrance: This is the most important factor that differentiates nucleophilicity from basicity.[17] Bulky groups around the nitrogen atom will decrease its nucleophilicity, even if it is strongly basic. For example, t-butylamine is significantly less nucleophilic than n-propylamine.[17] Primary amines are generally more nucleophilic than secondary amines, which are more so than tertiary amines, largely due to decreasing steric hindrance.[19]
-
Electronic Effects: Electron-withdrawing groups attached to the amine will decrease the electron density on the nitrogen, reducing its nucleophilicity.[18][19] Conversely, electron-donating groups enhance nucleophilicity.[19]
FAQ 5: How can I monitor my reaction's progress?
Monitoring the reaction is crucial to determine its endpoint and prevent the formation of side products from prolonged reaction times.
-
Chromatography: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods. They allow you to track the disappearance of starting materials and the appearance of the product.
-
NMR Spectroscopy: For some reactions, ¹H NMR can be used to monitor progress by integrating signals unique to the starting material and product.[20]
-
Colorimetric Tests (for Solid-Phase Synthesis): The Kaiser test is widely used to detect the presence of free primary amines on the solid support. A positive (blue) result indicates an incomplete coupling reaction.[21]
FAQ 6: What are the best practices for quenching the reaction and purifying the product?
-
Quenching: Once the reaction is complete, it's good practice to quench any remaining reactive species. Adding a small amount of a primary amine-containing buffer like Tris or glycine can effectively quench unreacted NHS-esters.[8] For reactions in organic solvents, a simple aqueous wash is often sufficient.
-
Purification: The purification strategy depends on the properties of your product.
-
Aqueous Workup: A standard workup involves washing the organic layer with a dilute acid (to remove excess amine and base), followed by a dilute base (to remove unreacted carboxylic acid and additives like HOBt), and finally brine. The organic layer is then dried and concentrated.[1]
-
Chromatography: If the workup is insufficient, purification by column chromatography is typically required to separate the product from any remaining impurities or byproducts.[22]
-
Precipitation/Crystallization: For some amine products, precipitation as an acid salt can be an effective purification method.[23]
-
Section 3: Experimental Protocols
Protocol 1: General Two-Step EDC/Sulfo-NHS Coupling in Aqueous Buffer
This protocol is designed for conjugating a molecule with a carboxylic acid to a protein or other biomolecule containing primary amines.
-
Reagent Preparation:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening to prevent moisture condensation.[8]
-
Prepare an "Activation Buffer" (e.g., 0.1 M MES, pH 4.7-6.0).
-
Prepare a "Coupling Buffer" (e.g., 1X PBS, pH 7.2-7.4).
-
Prepare a "Quenching Buffer" (e.g., 1 M Tris-HCl, pH 8.0).
-
-
Carboxylic Acid Activation:
-
Dissolve your carboxyl-containing molecule in Activation Buffer.
-
Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS to the solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Crosslinker (Optional but Recommended):
-
To prevent polymerization of your amine-containing molecule, remove excess EDC and byproducts. This is best done using a desalting column, exchanging the activated molecule into the Coupling Buffer.[8]
-
-
Amine Coupling:
-
Immediately add the activated molecule solution to your amine-containing protein/molecule, which should be dissolved in the Coupling Buffer.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any remaining active esters.[8] Incubate for 15 minutes.
-
-
Purification:
-
Remove excess reagents and reaction byproducts by dialysis or using a desalting column.
-
Protocol 2: Coupling of a Sterically Hindered Carboxylic Acid using HATU
This protocol is for challenging couplings in an organic solvent.
-
Preparation:
-
Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., DMF) under an inert atmosphere (N₂ or Ar).
-
-
Reaction Setup:
-
In a reaction flask, dissolve the sterically hindered carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add the coupling reagent HATU (1.0-1.1 equivalents).
-
Add a non-nucleophilic base, typically Diisopropylethylamine (DIPEA) (2.0-2.2 equivalents).[4]
-
-
Pre-activation:
-
Stir the mixture at room temperature for 15-30 minutes. This allows for the formation of the HOBt active ester intermediate.[4]
-
-
Amine Addition:
-
Add the sterically hindered amine (1.0-1.2 equivalents) to the reaction mixture.
-
-
Reaction Monitoring:
-
Let the reaction stir at room temperature. For very hindered substrates, heating (e.g., to 50-60°C) may be required.
-
Monitor the reaction's progress by TLC or LC-MS until the starting carboxylic acid is consumed. Reaction times can be significantly longer for these couplings.[1]
-
-
Workup and Purification:
-
Once complete, dilute the reaction mixture with a solvent like ethyl acetate and perform an aqueous workup as described in FAQ 6.
-
Purify the crude product by column chromatography.
-
Mechanism of EDC/NHS Mediated Amide Bond Formation
Caption: The two-step mechanism for amide bond formation using EDC and NHS.
Section 4: Data & Reference Tables
Table 1: Common Solvents for Amide Coupling Reactions
| Solvent | Abbreviation | Properties | Common Uses & Notes |
| Dichloromethane | DCM | Polar aprotic, volatile | Excellent for general-purpose couplings. Ensure anhydrous grade is used.[24] |
| N,N-Dimethylformamide | DMF | Polar aprotic, high boiling point | Superior solvating power for difficult substrates.[4] Must be anhydrous. |
| Acetonitrile | ACN | Polar aprotic | Good for generating acyl fluorides in situ.[24] |
| Tetrahydrofuran | THF | Polar aprotic | Common solvent, but can be less effective than DCM or DMF for some reactions. |
| Ethyl Acetate | EtOAc | Moderately polar | A "greener" alternative that is effective for many couplings.[15] |
| 2-Methyltetrahydrofuran | 2-MeTHF | Ether solvent | Another effective "greener" alternative to DCM and DMF.[15] |
Table 2: Guide to Common Amide Coupling Reagents
| Class | Reagent Examples | Pros | Cons | Best For |
| Carbodiimide | EDC, DCC, DIC | Cost-effective, widely available. EDC is water-soluble.[7] | Lower reactivity, risk of racemization, N-acylurea formation.[9] | Standard solution-phase couplings, bioconjugations (EDC). |
| Aminium/Uronium | HATU, HBTU, HCTU, COMU | High reactivity, fast reactions, low racemization (especially HATU).[11][12] | More expensive, can cause guanidinylation side reaction.[11] | Sterically hindered substrates, peptide synthesis, racemization-sensitive couplings. |
| Phosphonium | PyBOP, PyAOP | High reactivity, does not react with free amines.[9] | Can be more expensive, byproducts can complicate purification. | Hindered couplings, intramolecular cyclizations. |
Table 3: Selection of Bases for Amide Coupling
| Base | Abbreviation | pKaH (approx.) | Use Case & Notes |
| Diisopropylethylamine | DIPEA, Hünig's base | 10.7 | Highly hindered, non-nucleophilic. The most common choice for preventing side reactions.[4] |
| Triethylamine | TEA, Et₃N | 10.75 | Common and inexpensive, but can be nucleophilic enough to cause side reactions in some cases. |
| N-Methylmorpholine | NMM | 7.4 | A weaker base, sometimes used to minimize racemization with sensitive substrates.[6] |
| 2,4,6-Collidine | 7.4 | Hindered and less basic than DIPEA, useful for sensitive applications. | |
| Pyridine | 5.2 | Can act as a nucleophilic catalyst. Can also be a competing nucleophile.[25] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chimia.ch [chimia.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hepatochem.com [hepatochem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 14. Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 16. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. fiveable.me [fiveable.me]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. reddit.com [reddit.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Purification of 8-Methoxyquinoline-5-sulfonyl chloride
Welcome to the technical support guide for 8-Methoxyquinoline-5-sulfonyl chloride (CAS: 90429-62-2). This document is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the purification of this highly reactive intermediate. As a key building block in the synthesis of novel sulfonamides, achieving high purity is critical for downstream success.[1] The primary challenge stems from the electrophilic nature of the sulfonyl chloride moiety, which makes the compound highly susceptible to hydrolysis.[2] While the 8-methoxy group confers greater stability compared to its 8-hydroxy analog, rigorous adherence to anhydrous conditions and carefully selected purification strategies are paramount.[2]
This guide provides field-proven insights and detailed protocols to help you troubleshoot common issues and optimize your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound and how can I prevent it?
A: The principal cause of degradation is hydrolysis. The sulfur atom in the sulfonyl chloride group is highly electrophilic and readily attacked by nucleophiles, with water being the most common culprit in a laboratory setting. This reaction cleaves the S-Cl bond to form the corresponding, and often undesired, 8-methoxyquinoline-5-sulfonic acid.[2] This sulfonic acid impurity is highly polar and can significantly complicate purification.
Prevention is key and involves:
-
Strict Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents for all reactions and purification steps.[3]
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., argon or nitrogen) whenever possible, especially during storage and transfers.[2]
-
Low-Temperature Workup: If an aqueous workup is unavoidable, it must be performed rapidly and at low temperatures (0-5 °C) to minimize the rate of hydrolysis.[4][5] Use cold brine solutions for washing, as they can reduce the solubility of the organic product and the activity of water.
Q2: What are the recommended storage conditions for this compound?
A: Due to its moisture sensitivity, long-term stability requires stringent storage conditions. Store this compound in a tightly sealed container (preferably with a PTFE-lined cap) under a positive pressure of argon or nitrogen.[2][6] It should be kept in a desiccator or a controlled environment at low temperatures, typically 2–8°C, to reduce degradation rates.[2] Before opening, the container should be allowed to warm to room temperature to prevent atmospheric moisture from condensing on the cold solid.[6]
Q3: What are the most common impurities to expect in my crude product?
A: The impurity profile is largely dependent on the synthetic route and workup conditions. Common impurities include:
-
8-Methoxyquinoline-5-sulfonic acid: The hydrolysis product, as discussed above.[2]
-
Unreacted 8-Methoxyquinoline: The starting material for the chlorosulfonation reaction.[7][1]
-
Diaryl Sulfones: A common byproduct in chlorosulfonation reactions, formed if the stoichiometry and addition order are not carefully controlled.[4]
-
Residual Solvents: Solvents used in the synthesis or initial workup.
Q4: Can I use protic solvents like methanol or ethanol for purification?
A: It is strongly advised to avoid protic solvents such as alcohols (methanol, ethanol) and primary or secondary amines during purification. The highly reactive sulfonyl chloride will react with these nucleophiles to form sulfonate esters or sulfonamides, respectively.[2][8] While some robust sulfonyl chlorides might be recrystallized from alcohols under specific conditions, the risk of side reactions is high. Aprotic solvents are the preferred choice for all purification steps, including chromatography and recrystallization.[3]
Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific issues you may encounter during the purification process in a practical, question-and-answer format.
Problem 1: My final product is an oil or a waxy solid that won't crystallize.
-
Probable Cause: This is often due to the presence of impurities that depress the melting point and disrupt the crystal lattice formation. Residual solvents are a frequent cause, even after rotary evaporation.[9]
-
Solution Strategy:
-
Remove Residual Solvents: Place the material under a high vacuum for several hours. Gentle heating (e.g., 30-40°C) can be applied if the compound is thermally stable, but this should be done with caution.
-
Initial Purification via Silica Plug: If the product is still oily, perform a rapid filtration through a short plug of silica gel using a moderately polar solvent system (e.g., 20-30% ethyl acetate in hexanes) to remove highly polar impurities (like sulfonic acid) and non-polar grease.
-
Systematic Recrystallization Screening: An oily product can sometimes be induced to crystallize by dissolving it in a minimal amount of a good aprotic solvent (e.g., Dichloromethane, Ethyl Acetate) and then slowly adding a non-polar anti-solvent (e.g., Hexanes, Pentane) until turbidity appears. Cool the mixture slowly to promote crystallization. Refer to the Detailed Experimental Protocols section for a full procedure.
-
Problem 2: My overall yield after purification is drastically low.
-
Probable Cause: The most likely culprit is product loss due to hydrolysis during an aqueous workup or on a wet/acidic chromatography column.[4][5]
-
Solution Strategy:
-
Optimize the Workup: Minimize all contact with water. If an aqueous wash is necessary, use ice-cold brine, reduce the contact time to a minimum, and immediately back-extract the aqueous layer with a dry organic solvent.
-
Dry All Solvents and Apparatus: Ensure all organic solvents used for extraction and chromatography are anhydrous. Dry the crude product solution over a desiccant like anhydrous MgSO₄ or Na₂SO₄ before concentrating.
-
Use Deactivated Silica Gel: Standard silica gel is acidic and contains adsorbed water, which can catalyze the hydrolysis of the sulfonyl chloride. Using deactivated silica for column chromatography can significantly improve recovery. A detailed protocol is provided below.
-
Problem 3: My TLC analysis shows significant streaking and a persistent spot at the baseline.
-
Probable Cause: The baseline spot is almost certainly the highly polar 8-methoxyquinoline-5-sulfonic acid impurity, which strongly adsorbs to the silica gel. The streaking is a classic sign of an acidic compound interacting with the silica stationary phase, causing poor partitioning and band broadening.[10]
-
Solution Strategy:
-
Confirm Impurity Identity: To confirm, intentionally hydrolyze a small sample of your crude material with a drop of water and run it on the same TLC plate. If the baseline spot intensifies, its identity is confirmed.
-
Pre-Chromatography Wash: Before attempting column chromatography, dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash it with a saturated sodium bicarbonate solution. This basic wash will deprotonate the acidic sulfonic acid, partitioning it into the aqueous layer. Crucially, this wash must be done quickly and at low temperature to prevent hydrolysis of the desired sulfonyl chloride.
-
Alternative TLC Systems: For analytical purposes, consider using alumina plates or reverse-phase C18 plates, which may provide better separation and less streaking for this class of compounds.
-
Problem 4: During column chromatography, it appears the product is degrading on the column.
-
Probable Cause: As mentioned, the acidic nature and water content of standard silica gel can actively degrade the sulfonyl chloride during the time it takes to perform the separation.[11]
-
Solution Strategy:
-
Switch to Deactivated Silica or Alumina: The most effective solution is to use a less acidic stationary phase. A protocol for preparing deactivated silica is provided below. Neutral alumina is another excellent alternative.
-
Run a "Flash" Column: Minimize the residence time of your compound on the column. Use a slightly more polar solvent system than what TLC might suggest to push the compound through faster. Apply positive pressure to accelerate the elution.[12]
-
Dry Loading: Avoid dissolving the sample in a strong, polar solvent for loading. Instead, use the dry loading technique where the crude product is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is loaded onto the column. This often results in sharper bands and better separation.[10]
-
Visualized Workflows and Data
Decision Tree for Purification Strategy
The following diagram outlines a logical approach to selecting the appropriate purification method based on the initial purity of your crude material.
Caption: Decision tree for selecting a purification method.
Quantitative Data Tables
Table 1: Recommended Solvent Systems for Flash Chromatography
| Stationary Phase | Primary Eluent (Non-polar) | Secondary Eluent (Polar) | Typical Starting Gradient | Notes |
| Silica Gel | Hexanes / Heptane | Ethyl Acetate | 5-10% Ethyl Acetate | Increase polarity gradually to elute the product. |
| Silica Gel | Dichloromethane (DCM) | Hexanes / Heptane | 50-100% DCM | Good for less polar impurities. Ensure DCM is anhydrous. |
| Deactivated Silica | Hexanes / Heptane | Ethyl Acetate | 5-10% Ethyl Acetate | Recommended to prevent on-column degradation. |
| Neutral Alumina | Hexanes / Heptane | Ethyl Acetate / DCM | 2-5% Ethyl Acetate | Less acidic alternative to silica gel. |
Table 2: Suggested Aprotic Solvents for Recrystallization Screening
| Primary Solvent (Good Solubility) | Anti-Solvent (Poor Solubility) | Potential Pairing |
| Dichloromethane (DCM) | Hexanes / Heptane | DCM / Hexanes |
| Ethyl Acetate | Hexanes / Heptane | Ethyl Acetate / Hexanes |
| Acetonitrile | Diethyl Ether | Acetonitrile / Ether |
| Toluene | Hexanes / Heptane | Toluene / Hexanes |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Deactivated Silica Gel
This protocol is designed to minimize the risk of hydrolysis during chromatographic purification.
-
Prepare Deactivated Silica:
-
In a fume hood, prepare your eluent. For example, a mixture of 95:5 Hexanes/Ethyl Acetate.
-
To this eluent, add triethylamine (Et₃N) to a final concentration of 1% (v/v). This basic additive neutralizes the acidic sites on the silica gel.[10]
-
Prepare a slurry of silica gel in this triethylamine-containing eluent.
-
Pack your column with the slurry as you normally would for flash chromatography.
-
Equilibrate the packed column by flushing with 2-3 column volumes of the same eluent until the baseline is stable.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approximately 1-2 times the mass of your crude product).
-
Carefully evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Gently load this powder onto the top of the equilibrated column bed.
-
-
Elution and Fraction Collection:
-
Begin elution with your starting solvent system (e.g., 95:5 Hexanes/Ethyl Acetate with 1% Et₃N).
-
Apply positive pressure to achieve a fast flow rate.
-
Monitor the elution using TLC, analyzing the fractions for your desired product.
-
If necessary, gradually increase the polarity of the eluent to ensure your product elutes in a reasonable time.
-
Combine the pure fractions, and remove the solvent under reduced pressure. The residual triethylamine is volatile and should be removed under a high vacuum.
-
Protocol 2: Recrystallization from a Two-Solvent System
This method is ideal for obtaining highly pure, crystalline material from an already enriched product.[13]
-
Solvent Selection:
-
Using small test tubes, find a "primary" aprotic solvent that dissolves your compound well when hot but poorly when cold (e.g., Toluene, Ethyl Acetate).
-
Find an "anti-solvent" in which your compound is poorly soluble even when hot (e.g., Hexanes, Pentane). The two solvents must be miscible.
-
-
Dissolution:
-
Place the impure solid in an appropriately sized Erlenmeyer flask with a stir bar.
-
Add the primary solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent required.
-
-
Induce Crystallization:
-
Remove the flask from the heat source.
-
Slowly add the anti-solvent dropwise while stirring until the solution becomes faintly cloudy (turbid). This indicates you have reached the point of saturation.
-
If too much anti-solvent is added, clarify the solution by adding a few drops of the hot primary solvent.
-
-
Cooling and Crystal Growth:
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, you can place the flask in an ice bath or refrigerator (0-4°C) for at least an hour to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals sparingly with a small amount of ice-cold anti-solvent to remove any residual mother liquor.
-
Dry the crystals thoroughly under a high vacuum to remove all traces of solvent.
-
Troubleshooting Workflow for Recrystallization
Caption: Troubleshooting workflow for failed crystallization.
References
- 1. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mt.com [mt.com]
Navigating the Nuances of 8-Methoxyquinoline-5-sulfonyl chloride: A Technical Guide to Ensuring Solution Stability
For Immediate Release
Researchers and drug development professionals frequently utilize 8-Methoxyquinoline-5-sulfonyl chloride as a key intermediate in the synthesis of a wide array of biologically active compounds. However, the inherent reactivity of the sulfonyl chloride functional group presents significant stability challenges in solution, potentially compromising experimental outcomes. This technical support guide, designed for laboratory personnel, provides in-depth troubleshooting advice and frequently asked questions to mitigate degradation and ensure the integrity of your research.
Understanding the Instability: The Achilles' Heel of a Versatile Reagent
This compound's utility is intrinsically linked to its reactivity. The sulfonyl chloride moiety is a potent electrophile, readily undergoing nucleophilic attack. This reactivity, while beneficial for synthesis, also makes the compound susceptible to degradation, primarily through hydrolysis.
The primary degradation pathway involves the reaction with water, even trace amounts present in solvents or absorbed from the atmosphere, to yield the corresponding 8-methoxyquinoline-5-sulfonic acid. This hydrolysis is often the root cause of decreased yields and the presence of impurities in subsequent reactions. The methoxy group at the 8-position does confer a degree of stability compared to its hydroxyl analog, 8-hydroxyquinoline-5-sulfonyl chloride, by reducing the electron-withdrawing effect on the sulfonyl chloride group.[1][2] However, meticulous handling is still paramount.
Troubleshooting Common Stability-Related Issues
Low or No Product Yield in Reactions
Question: I am experiencing significantly lower than expected yields in my sulfonamide synthesis using this compound. What are the likely causes?
Answer: Low yields are a common frustration and can often be traced back to the degradation of the sulfonyl chloride. Here’s a systematic approach to troubleshooting:
-
Moisture Contamination: This is the most frequent culprit. Sulfonyl chlorides are highly sensitive to moisture.[3]
-
Solution: Ensure all glassware is rigorously oven-dried or flame-dried under vacuum. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle over molecular sieves. Conduct reactions under an inert atmosphere (e.g., argon or nitrogen).
-
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Suboptimal Reagent Stoichiometry: Incorrect molar ratios can lead to incomplete conversion.
-
Solution: For reactions with amines to form sulfonamides, a slight excess of the amine (1.1-1.5 equivalents) is often used to drive the reaction to completion.[4] For less nucleophilic amines, a larger excess may be necessary.
-
-
Degraded Starting Material: The this compound may have degraded during storage.
-
Solution: Always use a fresh bottle or a properly stored aliquot of the reagent. If in doubt, verify the purity of the starting material via NMR or LC-MS before use.
-
Presence of Unexpected Impurities
Question: My final product is contaminated with a more polar impurity. How can I identify and prevent this?
Answer: The most likely polar impurity is 8-methoxyquinoline-5-sulfonic acid, the hydrolysis product.
-
Identification: This can be confirmed by LC-MS, as the sulfonic acid will have a distinct mass-to-charge ratio.
-
Prevention: The key is stringent moisture control, as outlined above. Additionally, during the reaction workup, minimize contact with aqueous phases. If an aqueous wash is necessary, perform it quickly with cold brine and immediately dry the organic layer over a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To maximize shelf life, store the solid compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a desiccator at low temperature (refrigerated at 2-8°C is generally sufficient).[1] Protect from light.
Q2: Which solvents are recommended for preparing solutions of this compound?
A2: Anhydrous polar aprotic solvents are the best choice. These include:
Avoid protic solvents such as water, alcohols (methanol, ethanol), and primary or secondary amines in excess (unless they are the intended reactant), as they will react with the sulfonyl chloride.
Q3: How can I prepare a stable stock solution of this compound?
A3: Preparing a truly stable stock solution is challenging due to the compound's reactivity. For applications requiring a solution, it is highly recommended to prepare it fresh just before use. If a stock solution is absolutely necessary, follow these steps:
-
Use a rigorously dried, septum-sealed vial under an inert atmosphere.
-
Dissolve the desired amount of this compound in a high-purity, anhydrous aprotic solvent (e.g., acetonitrile).
-
Store the solution at low temperature (-20°C) and use it as quickly as possible.
-
Before each use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.
Q4: Can I use a base in my reaction? If so, which one is suitable?
A4: Yes, a non-nucleophilic base is often required to neutralize the HCl generated during the reaction, especially when reacting with amine salts. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used.[1][2][5] Pyridine can also be used, but it's important to ensure its purity and dryness.
Q5: Are there any known side reactions other than hydrolysis?
A5: While hydrolysis is the primary concern, other side reactions can occur:
-
Reaction with the solvent: Solvents like DMF can be problematic at elevated temperatures, potentially leading to formylation side products.
-
Di-sulfonylation: With primary amines, there is a possibility of forming a di-sulfonylated product, although this is less common under standard conditions. Using a moderate excess of the amine can help minimize this.
-
Formation of sulfene intermediates: In the presence of strong, non-nucleophilic bases, deprotonation of the carbon adjacent to the sulfonyl group can lead to the formation of a highly reactive sulfene intermediate, which can result in various side products. This is more of a concern with aliphatic sulfonyl chlorides but should be considered.[4]
Experimental Protocols
Protocol 1: Preparation of a Fresh Solution of this compound for Immediate Use
-
Glassware Preparation: Oven-dry all necessary glassware (e.g., round-bottom flask, graduated cylinder, magnetic stir bar) at 120°C for at least 4 hours and allow to cool in a desiccator over a drying agent.
-
Inert Atmosphere: Assemble the glassware and flush the system with a gentle stream of dry nitrogen or argon.
-
Solvent Dispensing: Using a dry syringe, transfer the required volume of anhydrous acetonitrile to the reaction flask.
-
Weighing and Addition: In a separate, dry container, quickly weigh the required amount of this compound. Immediately add the solid to the stirred solvent in the reaction flask under the inert atmosphere.
-
Dissolution: Stir the mixture until the solid is completely dissolved. The solution is now ready for the addition of other reagents.
Protocol 2: Monitoring the Stability of an this compound Solution by HPLC
This protocol allows for the quantitative assessment of the compound's stability over time in a specific solvent.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 1 mg/mL) as described in Protocol 1.
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) with the mobile phase. Inject this sample into the HPLC system to obtain the initial peak area corresponding to the intact compound.
-
Incubation: Store the stock solution under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at T=0. The decrease in peak area over time indicates the extent of degradation. The emergence of a new, more polar peak is likely the sulfonic acid degradation product.
Suggested HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6][7]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or phosphoric acid.[6][7]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 254 nm.[1]
-
Column Temperature: 25°C.
Visualizing the Degradation Pathway and Experimental Workflow
Caption: The primary degradation pathway of this compound is hydrolysis.
Caption: Workflow for the preparation of a fresh this compound solution.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Storage (Solid) | 2-8°C, under inert gas, desiccated, protected from light.[1] | Minimizes hydrolysis and potential degradation. |
| Compatible Solvents | Anhydrous Acetonitrile, Dichloromethane, Chloroform, THF, DMF.[1][2] | Aprotic nature prevents reaction with the sulfonyl chloride. |
| Incompatible Solvents | Water, Alcohols, Primary/Secondary Amines (as solvents). | Protic nature leads to rapid degradation. |
| Reaction Conditions | Anhydrous, inert atmosphere, use of non-nucleophilic base (if needed). | Prevents hydrolysis and neutralizes acidic byproducts. |
| Stability Monitoring | Reversed-phase HPLC with UV detection.[1][6][7] | Allows for quantitative assessment of degradation over time. |
By adhering to these guidelines and employing a proactive troubleshooting approach, researchers can confidently work with this compound, ensuring the reliability and success of their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 7. sielc.com [sielc.com]
Technical Support Center: Troubleshooting Low Reactivity of 8-Methoxyquinoline-5-sulfonyl chloride
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for 8-Methoxyquinoline-5-sulfonyl chloride (CAS No. 90429-62-2). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent for the synthesis of novel sulfonamides. We understand that achieving optimal reactivity can sometimes be challenging. This guide provides in-depth, field-proven insights and systematic troubleshooting strategies to help you overcome common hurdles in your experiments.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered when using this compound.
Q1: My sulfonamide-forming reaction shows no product. What is the most common cause? The primary suspect is the degradation of the this compound reagent, typically through hydrolysis. Sulfonyl chlorides are highly susceptible to moisture, which converts them into the unreactive corresponding sulfonic acid.[1][2] Always verify the integrity of your reagent before starting and ensure strictly anhydrous reaction conditions.
Q2: What are the correct storage and handling procedures for this reagent? To maintain its reactivity, this compound should be stored in a tightly sealed container, preferably in a desiccator, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures (-20°C is recommended for long-term storage).[1] Avoid frequent temperature cycles.
Q3: What are the generally recommended starting conditions for a reaction with an amine? A typical starting point is to react the sulfonyl chloride with the amine in anhydrous acetonitrile.[2] A non-nucleophilic base, such as triethylamine (TEA), is used to neutralize the HCl generated during the reaction.[1][3] A two-fold molar excess of the amine relative to the sulfonyl chloride is often employed to drive the reaction to completion.[2]
Q4: How can I effectively monitor the progress of my reaction? Thin-Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside your starting materials (the sulfonyl chloride and the amine). The reaction is complete when the sulfonyl chloride spot disappears, and a new, typically more polar, product spot appears. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[4]
Q5: Why is the methoxy- derivative used instead of the 8-hydroxy- derivative? The methoxy group (-OCH₃) at the 8-position enhances the stability of the sulfonyl chloride compared to its parent 8-hydroxyquinoline-5-sulfonyl chloride.[1] The phenolic hydroxyl group in the latter can cause side reactions and is more susceptible to hydrolysis.[1] Protecting the hydroxyl group as a methyl ether prevents these issues.
In-Depth Troubleshooting Guides
When simple fixes are not enough, a systematic approach is required. This section provides a logical workflow to diagnose and resolve low reactivity issues.
Workflow for Diagnosing Low Reactivity
The following decision tree provides a step-by-step diagnostic path to identify the root cause of poor reaction performance.
Caption: Troubleshooting workflow for low reactivity.
Scenario 1: No Reaction or Trace Conversion
If you observe your starting materials are mostly unconsumed after the expected reaction time, follow these steps.
Step 1: Verify the Integrity of this compound The sulfonyl chloride functional group is highly electrophilic and, consequently, prone to hydrolysis.[5][6] The presence of even trace amounts of water can lead to the formation of 8-methoxyquinoline-5-sulfonic acid, which is unreactive towards amines under these conditions.
-
Verification Protocol:
-
TLC Analysis: Dissolve a small sample of your sulfonyl chloride in dichloromethane. Spot it on a silica TLC plate. The sulfonic acid hydrolysis product is significantly more polar and will have a much lower Rf value (often staying at the baseline) than the sulfonyl chloride.
-
NMR Spectroscopy: Acquire a ¹H NMR spectrum of the reagent in a dry deuterated solvent (e.g., CDCl₃). Compare it against a reference spectrum to check for impurities. The sulfonic acid proton is typically broad and may be exchangeable.
-
Step 2: Ensure Rigorously Anhydrous Conditions Water can be introduced from solvents, reagents, glassware, or the atmosphere.
-
Solvents: Use freshly distilled solvents dried over an appropriate drying agent (e.g., CaH₂ for acetonitrile) or purchase high-quality anhydrous solvents and handle them under an inert atmosphere.
-
Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under a stream of dry nitrogen or argon before use.
-
Reagents: Ensure your amine and base are dry. Liquid amines and bases can be dried over KOH pellets.
Step 3: Evaluate the Nucleophilicity of the Amine Not all amines are equally reactive. The structure of your amine plays a critical role.
-
Steric Hindrance: Amines with bulky substituents near the nitrogen atom (e.g., diisopropylethylamine, 2,6-disubstituted anilines) will react much more slowly.
-
Electronic Effects: The electron density on the nitrogen atom is key. Aniline, for example, is less nucleophilic than a simple alkylamine because the lone pair is delocalized into the aromatic ring. This effect is amplified if the ring contains electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃).
-
Troubleshooting Action: If you suspect your amine is the issue, run a parallel control reaction with a simple, unhindered primary or secondary amine (e.g., benzylamine or morpholine) to confirm that your sulfonyl chloride and conditions are viable.
Scenario 2: Low Yield or Incomplete Reaction
If the reaction proceeds but stalls or gives a low yield, consider the following factors.
Step 1: Re-evaluate the Base and Stoichiometry The base's role is to neutralize the HCl produced. If the base is too weak or sterically hindered, the reaction medium will become acidic, protonating the amine nucleophile and shutting down the reaction.
| Base | pKa of Conjugate Acid | Suitability | Comments |
| Triethylamine (TEA) | ~10.7 | Good | Standard choice, generally effective. |
| Pyridine | ~5.2 | Poor | Often too weak to effectively scavenge HCl. |
| DIPEA (Hünig's Base) | ~11.0 | Situational | Highly hindered; good for preventing side reactions but can be a poor HCl scavenger. |
| DBU | ~12.5 | Excellent | A strong, non-nucleophilic base suitable for difficult reactions. |
-
Troubleshooting Action: Ensure at least 1.1 equivalents of base are used. For stubborn reactions, consider switching from TEA to a stronger base like DBU. Some protocols report success using an excess of the amine itself to act as both the nucleophile and the base.[1][2]
Step 2: Optimize Reaction Parameters If the components are correct, the conditions may need adjustment.
-
Concentration: Very dilute conditions can slow down bimolecular reactions. Try increasing the concentration.
-
Temperature: While many sulfonamide formations proceed at room temperature[2], sluggish reactions involving unreactive amines may require gentle heating (e.g., 40-60°C). Monitor by TLC to ensure the starting material is not decomposing at higher temperatures.
-
Time: Some reactions are simply slow. Allow the reaction to run for an extended period (e.g., 24 hours), monitoring periodically.
Mechanistic Insights and Key Principles
Understanding the underlying chemistry is crucial for effective troubleshooting. The formation of a sulfonamide is a nucleophilic substitution reaction at the electrophilic sulfur center.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fiveable.me [fiveable.me]
Technical Support Center: Scale-Up Synthesis of 8-Methoxyquinoline-5-sulfonyl Chloride
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 8-Methoxyquinoline-5-sulfonyl chloride. As a critical intermediate in the development of various pharmacologically active compounds, its successful and efficient synthesis on a larger scale is paramount. This document moves beyond a simple recitation of steps to provide a deeper understanding of the process, focusing on the causality behind experimental choices and offering robust troubleshooting solutions for challenges commonly encountered during scale-up.
Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific, practical problems that can arise during the synthesis. The solutions provided are grounded in chemical principles and field experience.
Question: My overall yield is significantly lower than reported in literature (~70-80%). What are the most likely causes and how can I improve it?
Answer: Low yield in this two-step synthesis is a common issue during scale-up and can typically be traced to one of several factors:
-
Incomplete Methylation (Step 1): The initial O-methylation of 8-hydroxyquinoline must be driven to completion. Any unreacted 8-hydroxyquinoline will proceed to the next step, where it reacts with chlorosulfonic acid to form 8-hydroxyquinoline-5-sulfonyl chloride. This not only consumes your expensive reagent but also introduces a significant impurity that is difficult to separate.
-
Troubleshooting:
-
Moisture Control: Ensure all reagents and solvents (especially DMF, if used) are rigorously anhydrous. Sodium hydride (NaH) is extremely water-sensitive, and moisture will quench it, leading to incomplete deprotonation of the starting material.[1][2]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the 8-hydroxyquinoline starting material before proceeding to the work-up.
-
Reagent Stoichiometry: On a larger scale, ensure efficient stirring to prevent localized concentration issues. A slight excess (1.1-1.2 equivalents) of the methylating agent (e.g., methyl iodide) can help drive the reaction to completion.
-
-
-
Hydrolysis of the Sulfonyl Chloride (Step 2 & Work-up): The target molecule, this compound, is highly susceptible to hydrolysis, which converts it to the corresponding and highly polar 8-methoxyquinoline-5-sulfonic acid.[3] This is often the primary cause of yield loss.
-
Troubleshooting:
-
Strict Anhydrous Conditions: The chlorosulfonation reaction must be performed under a dry, inert atmosphere (Nitrogen or Argon). All glassware must be oven-dried.
-
Rapid and Cold Work-up: The work-up procedure, typically involving quenching the reaction mixture on ice water, is the most critical point for hydrolysis.[3] Perform this step as quickly as possible, keeping the temperature low to minimize the contact time between the sulfonyl chloride and water.
-
Solvent Choice for Extraction: Use a non-polar organic solvent (e.g., dichloromethane, ethyl acetate) for extraction and ensure the organic layer is separated promptly.
-
-
-
Degradation during Chlorosulfonation: Chlorosulfonic acid is a powerful and aggressive reagent. If not handled correctly, it can lead to charring and the formation of multiple, inseparable byproducts.
-
Troubleshooting:
-
Temperature Control: The addition of 8-methoxyquinoline to chlorosulfonic acid (or vice-versa, depending on the chosen procedure) must be done slowly and at a low temperature (typically 0 °C in an ice bath).[4] This controls the highly exothermic nature of the reaction.
-
Stirring Efficiency: Ensure vigorous and efficient mechanical stirring throughout the addition to dissipate heat and prevent localized "hot spots."
-
-
Question: My final product is a sticky, oily solid that is difficult to handle and purify. How can I obtain a crystalline, free-flowing solid?
Answer: This issue almost always points to the presence of impurities, most commonly the sulfonic acid byproduct from hydrolysis.
-
Diagnosis: The sulfonic acid is significantly more polar than the desired sulfonyl chloride. This can be easily visualized on a TLC plate, where the sulfonic acid will have a much lower Rf value (closer to the baseline).
-
Solutions:
-
Minimize Hydrolysis: The most effective solution is prevention. Follow the rigorous anhydrous and cold work-up procedures described in the previous point.
-
Purification Strategy:
-
Recrystallization: If the product is only moderately impure, recrystallization from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate or toluene) can be effective. You may need to screen several solvents.
-
Slurry Wash: For a quicker purification, you can try slurrying the crude product in a solvent in which the desired product is sparingly soluble, but the impurities are more soluble (e.g., cold diethyl ether or a hexane/dichloromethane mixture).
-
Column Chromatography: While not ideal for very large scales due to cost and time, flash chromatography on silica gel can be used. It's important to note that silica gel is slightly acidic and can promote the hydrolysis of the sulfonyl chloride. It is advisable to use a non-polar eluent system and run the column quickly, or even neutralize the silica gel with a small amount of triethylamine in the eluent.
-
-
Question: The chlorosulfonation reaction mixture is turning dark brown or black. What is causing this decomposition and is the batch salvageable?
Answer: A dark coloration or charring is a clear sign of uncontrolled reactivity and decomposition.
-
Primary Cause: This is typically due to poor temperature control. The reaction between the aromatic quinoline ring and chlorosulfonic acid is highly exothermic. If the temperature rises uncontrollably, it leads to oxidative degradation and polysulfonation.[3]
-
Prevention and Control:
-
Reverse Addition: Consider adding the chlorosulfonic acid slowly to a solution of the 8-methoxyquinoline in an appropriate solvent (like anhydrous chloroform or dichloromethane). This can sometimes offer better control than adding the substrate to the neat acid.
-
Scale-Up Consideration: Heat dissipation becomes more challenging on a larger scale. Ensure your reaction vessel has adequate cooling capacity. For multi-kilogram scale, a jacketed reactor with a chiller is essential.
-
-
Salvageability: A slightly darkened reaction may still yield a usable amount of product after purification. However, if significant charring has occurred, the yield will be very low, and purification will be extremely difficult. It is often more efficient to discard the batch and optimize the reaction conditions on a smaller scale first.
Frequently Asked Questions (FAQs)
Q1: What is the most critical control parameter for a successful scale-up of this synthesis? A1: Without question, moisture control and temperature management are the two most critical parameters. The success of the methylation step hinges on the complete exclusion of water to ensure the base (NaH or K₂CO₃) is effective.[1][2] The yield and purity of the chlorosulfonation step are dictated by your ability to maintain low temperatures to prevent degradation and hydrolysis.[3][4]
Q2: Can I use a different methylating agent besides methyl iodide? A2: Yes, other methylating agents like dimethyl sulfate (DMS) can be used. DMS is often cheaper for large-scale operations. However, it is highly toxic and requires specific handling procedures. Always conduct a thorough safety review and small-scale trial before substituting reagents.
Q3: What are the key safety considerations when working with chlorosulfonic acid at scale? A3: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic hydrogen chloride gas.
-
Personal Protective Equipment (PPE): Always use a full face shield, acid-resistant gloves, and a lab coat.
-
Ventilation: All manipulations must be performed in a well-ventilated fume hood.
-
Quenching: The quenching of any residual chlorosulfonic acid must be done slowly and carefully, typically by adding the reaction mixture to a large excess of ice with vigorous stirring. Never add water directly to chlorosulfonic acid.
Q4: How can I reliably confirm the identity and purity of my final this compound? A4: A combination of analytical techniques is recommended:
-
¹H NMR (Proton NMR): This will confirm the structure of the molecule by showing the characteristic aromatic protons of the quinoline ring and the singlet for the methoxy group.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent tool to assess purity and confirm the molecular weight of the product (257.69 g/mol ). It will also reveal the presence of the hydrolyzed sulfonic acid byproduct.
-
Melting Point: A sharp melting point is a good indicator of high purity.
Detailed Experimental Protocol
This protocol is a representative procedure for the scale-up synthesis. Quantities should be adjusted based on the desired scale.
Step 1: Synthesis of 8-Methoxyquinoline
-
Reactor Setup: Equip a dry, jacketed glass reactor with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet.
-
Reagent Charging: Charge the reactor with 8-hydroxyquinoline (1.0 eq) and anhydrous acetone or DMF (10-15 volumes).
-
Base Addition: Add finely powdered anhydrous potassium carbonate (1.5-2.0 eq).
-
Methylation: Begin vigorous stirring and add methyl iodide (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (for acetone) or maintain at room temperature (for DMF) and stir for 12-24 hours.[5][6]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the 8-hydroxyquinoline is completely consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain crude 8-methoxyquinoline as an oil or low-melting solid. This crude product is often of sufficient purity for the next step.
Step 2: Synthesis of this compound
-
Reactor Setup: Use a clean, dry, jacketed reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Chlorosulfonic Acid: Charge the reactor with chlorosulfonic acid (4-5 eq) and cool the vessel to 0 °C using a chiller.
-
Substrate Addition: Add the crude 8-methoxyquinoline (1.0 eq) from Step 1 dropwise to the cold, stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 5-10 °C. The addition process can be highly exothermic and must be controlled.[1][4]
-
Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by taking a small aliquot, carefully quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC/LC-MS.
-
Work-up (Critical Step): In a separate, larger vessel equipped with a robust stirrer, prepare a large quantity of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the vortexing ice slurry. This is a highly exothermic and gas-evolving step.
-
Precipitation & Filtration: The product should precipitate as a solid. Stir the slurry for 30 minutes, then collect the solid by filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. This removes residual acids.
-
Drying: Dry the product under vacuum at a low temperature (<40 °C) to yield this compound.
Visualizations & Data
Reaction Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow
References
- 1. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 8-Hydroxyquinoline-5-sulfonyl Chloride|CAS 64641-92-5 [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nnpub.org [nnpub.org]
Technical Support Center: Anhydrous Reactions of 8-Methoxyquinoline-5-sulfonyl Chloride
Welcome to the technical support center for handling 8-Methoxyquinoline-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for conducting reactions under anhydrous conditions. The inherent reactivity of sulfonyl chlorides, particularly their sensitivity to moisture, necessitates meticulous experimental technique to ensure high yields and product purity.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the use of this compound in anhydrous reactions.
Q1: Why are anhydrous conditions so critical when working with this compound?
A1: The sulfonyl chloride functional group is highly electrophilic and, therefore, extremely susceptible to nucleophilic attack by water.[1] This reaction, known as hydrolysis, converts the reactive sulfonyl chloride into the corresponding 8-methoxyquinoline-5-sulfonic acid. This sulfonic acid is unreactive towards the desired nucleophile (e.g., an amine) in sulfonamide synthesis, leading to a significant reduction in the yield of your target molecule.[1] Maintaining a scrupulously dry environment is the single most important factor for success.
Q2: What are the primary sources of water contamination in a reaction, and how can I mitigate them?
A2: Water can be introduced from several sources:
-
Atmospheric Moisture: The air in the laboratory is a significant source of water vapor.
-
Reagents and Solvents: Solvents and liquid reagents can contain dissolved water, even if they are labeled "anhydrous." Solid reagents can be hygroscopic.
-
Glassware: Water can adsorb onto the surface of glassware.
To mitigate these, a combination of techniques is essential. The reaction should be performed under an inert atmosphere of a dry gas like nitrogen or argon.[2] All glassware must be rigorously dried, typically by flame-drying under vacuum or oven-drying at >120°C for several hours.[1][3] Solvents must be freshly dried and dispensed using proper techniques to avoid introducing atmospheric moisture.[1]
Q3: Which solvents and bases are recommended for reacting this compound with an amine?
A3: The choice of solvent and base is crucial for reaction success.
-
Solvents: Aprotic, non-nucleophilic solvents are preferred. Anhydrous acetonitrile is a common and effective choice.[4][5] Other suitable options include dichloromethane (DCM) and tetrahydrofuran (THF), provided they are thoroughly dried.[1]
-
Bases: A non-nucleophilic organic base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1] Using a nucleophilic base would lead to it competing with your amine for the sulfonyl chloride. Triethylamine (Et₃N or TEA) and pyridine are standard choices.[4][5] The base should also be anhydrous.
Q4: My this compound is several months old. Can I still use it?
A4: It is strongly recommended to use fresh or properly stored this compound. Over time, exposure to even trace amounts of atmospheric moisture during storage or handling can lead to hydrolysis.[1] If you must use older reagent, it is advisable to perform a small-scale test reaction to assess its reactivity before committing to a larger scale synthesis. The methoxy group on this particular quinoline sulfonyl chloride does offer some stability compared to its hydroxyl analog.[6]
Q5: How do I monitor the progress of my reaction?
A5: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. You will need to develop a suitable solvent system that provides good separation between your starting materials (this compound and the amine) and the desired sulfonamide product. Spotting the reaction mixture alongside the starting materials on a TLC plate will show the consumption of reactants and the formation of the product over time.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of sulfonamides using this compound.
Problem 1: Low or No Yield of the Desired Sulfonamide
| Potential Cause | Explanation & Validation | Recommended Solution |
| Hydrolysis of Sulfonyl Chloride | The most frequent cause of low yield.[1] If moisture is present, the sulfonyl chloride will preferentially react with water to form the unreactive sulfonic acid. You can validate this by checking the pH of your crude reaction mixture; the presence of sulfonic acid will make it acidic. | Rigorously follow anhydrous protocols. Flame-dry all glassware immediately before use. Use freshly dried solvents. Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents.[1][2] |
| Inappropriate Base | The base may be wet, not strong enough, or too sterically hindered. An insufficient amount of base will result in the accumulation of HCl, which can protonate the amine nucleophile, reducing its reactivity. | Use 1.1-1.5 equivalents of a dry, non-nucleophilic base like triethylamine or pyridine.[4] Ensure the base is from a freshly opened bottle or has been properly stored. |
| Poor Amine Nucleophilicity | The amine starting material may be of poor quality, or its nucleophilicity may be suppressed by the reaction conditions. | Use a slight excess of the amine (1.1-1.2 equivalents) to drive the reaction to completion.[1] Ensure the amine is pure and dry. |
| Side Reactions | With primary amines, bis-sulfonylation (formation of R-N(SO₂R')₂) can occur, consuming two equivalents of the sulfonyl chloride for one equivalent of amine.[1] | Add the sulfonyl chloride solution slowly (dropwise) to the solution of the amine and base. This maintains a low concentration of the sulfonyl chloride, favoring reaction with the more abundant primary amine over the less nucleophilic sulfonamide product.[1] |
Problem 2: Multiple Spots on TLC, Indicating a Complex Mixture
| Potential Cause | Explanation & Validation | Recommended Solution |
| Bis-sulfonylation | As mentioned above, this is a common side reaction with primary amines. The bis-sulfonated product will appear as a separate, typically less polar, spot on the TLC. | Employ the slow addition of the sulfonyl chloride. Using a larger excess of the primary amine can also help to outcompete the sulfonamide for the electrophile. |
| Degradation of Starting Material | This compound or the amine may be unstable under the reaction conditions (e.g., elevated temperature for prolonged periods). | Run the reaction at room temperature or 0°C. Monitor the reaction by TLC and stop it once the starting material is consumed. |
| Reaction with Solvent | While less common with the recommended solvents, some solvents can be reactive under certain conditions. | Ensure you are using aprotic, non-nucleophilic solvents such as anhydrous acetonitrile, DCM, or THF.[1][4] |
Experimental Protocols and Workflows
Protocol 1: General Procedure for Sulfonamide Synthesis under Anhydrous Conditions
This protocol outlines a standard procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine
-
Anhydrous triethylamine (Et₃N) or pyridine
-
Anhydrous acetonitrile (CH₃CN) or dichloromethane (DCM)
-
Round-bottom flask with a magnetic stir bar
-
Septa
-
Nitrogen or Argon gas supply with balloon or Schlenk line
-
Syringes and needles
Procedure:
-
Glassware Preparation: Thoroughly clean and oven-dry (or flame-dry under vacuum) a round-bottom flask containing a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (N₂ or Ar) and seal with a rubber septum.[7]
-
Inert Atmosphere: Puncture the septum with a needle connected to an inert gas line (e.g., a balloon filled with N₂ or Ar) to maintain a positive pressure of inert gas. Use a second needle as an outlet to flush the flask for several minutes.[7]
-
Reagent Preparation: In the prepared flask, dissolve the amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous solvent (e.g., CH₃CN).
-
Addition of Sulfonyl Chloride: In a separate, dry vial, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous solvent. Using a dry syringe, add this solution dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC until the sulfonyl chloride is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.[8]
-
If using DCM, separate the organic layer. If using a water-miscible solvent like acetonitrile, remove it under reduced pressure and then extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer successively with dilute acid (e.g., 1M HCl) to remove excess base and amine, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude sulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1][8]
Workflow Visualization
The following diagrams illustrate the key workflows for ensuring anhydrous conditions and troubleshooting common issues.
Caption: Workflow for setting up an anhydrous reaction.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Selection for Reactions with 8-Methoxyquinoline-5-sulfonyl chloride
Welcome to the technical support guide for 8-Methoxyquinoline-5-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of solvent selection in reactions involving this versatile reagent. The following question-and-answer format addresses common challenges and provides evidence-based solutions to ensure the success of your experiments.
Troubleshooting Guide
Issue 1: Low or No Yield of Sulfonamide Product
Question: I am reacting this compound with a primary amine in what I believe to be an appropriate solvent, but I'm observing very low to no formation of the desired sulfonamide. What could be the issue?
Answer:
Several factors related to your choice of solvent could be contributing to a low or non-existent yield. Let's break down the possibilities:
-
Solvent Reactivity: this compound is highly reactive towards nucleophiles. If your solvent is protic, meaning it has acidic protons (e.g., alcohols like methanol or ethanol, or even water), it can compete with your amine in reacting with the sulfonyl chloride.[1][2] This side reaction, known as solvolysis, will consume your starting material and reduce the yield of your desired sulfonamide.
-
Poor Solubility: For the reaction to proceed efficiently, both the this compound and your amine must be adequately dissolved in the solvent. If either reactant has poor solubility, the reaction will be slow and incomplete. While the methoxy group on the quinoline ring enhances solubility in some organic solvents compared to its hydroxyl analog, it's crucial to select a solvent that can accommodate both reactants.[3]
-
Inadequate Stabilization of Intermediates: The reaction between a sulfonyl chloride and an amine proceeds through a charged intermediate. A suitable solvent helps to stabilize this intermediate, thereby facilitating the reaction. Solvents with a moderate to high dielectric constant are generally preferred for this reason.[4][5]
Solutions & Protocol Recommendations:
-
Switch to an Aprotic Solvent: The most critical step is to use an anhydrous (water-free) aprotic solvent. Aprotic solvents do not have acidic protons and therefore will not react with the sulfonyl chloride.[6][7] Excellent choices include:
-
Acetonitrile (ACN): Often the solvent of choice for these reactions, providing good solubility for the reactants and intermediates.[3][8][9]
-
Dichloromethane (DCM): A common aprotic solvent suitable for many organic reactions.
-
Tetrahydrofuran (THF): Another viable option, particularly for microwave-assisted reactions due to its heating properties.[3]
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can be effective, especially if solubility is a major issue.[10]
-
-
Ensure Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture.[11][12] Any water present in your solvent or on your glassware will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, rendering it unreactive towards your amine.
-
Use freshly opened, anhydrous grade solvents.
-
Thoroughly dry all glassware in an oven before use.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Optimize Reactant Concentration: Start with a concentration that ensures both reactants are fully dissolved. If solubility remains a challenge, consider gentle heating, but be mindful of potential side reactions at elevated temperatures.[13]
Issue 2: Formation of Multiple Byproducts
Question: My reaction is producing the desired sulfonamide, but I'm also seeing several other spots on my TLC plate that I can't identify. How can I minimize the formation of these byproducts?
Answer:
The formation of byproducts often points to issues with reaction control, where the solvent plays a significant role.
-
Role of a Base: The reaction of this compound with an amine generates one equivalent of hydrochloric acid (HCl). This acid can protonate your starting amine, rendering it non-nucleophilic and halting the reaction. More importantly, the acidic conditions can lead to the degradation of your starting materials or product. Therefore, a non-nucleophilic base is essential to scavenge the HCl.
-
Solvent Influence on Base Strength: The effectiveness of your chosen base can be influenced by the solvent. In a highly polar solvent, the salt formed between the base and HCl will be more soluble, which can be beneficial.
Solutions & Protocol Recommendations:
-
Incorporate a Non-Nucleophilic Base: Always include a base in your reaction mixture. Common choices include:
-
Triethylamine (TEA): A widely used and effective base for these reactions.[3][8][9]
-
Pyridine: Can be used as both a base and a solvent, though its nucleophilicity can sometimes lead to side reactions.[14]
-
4-Dimethylaminopyridine (DMAP): Can be used as a catalyst in conjunction with another base to accelerate the reaction, particularly with less reactive amines.[15]
-
-
Controlled Addition: Add the this compound solution dropwise to a stirred solution of your amine and the base. This helps to maintain a low concentration of the reactive sulfonyl chloride at any given time, minimizing side reactions.
-
Temperature Control: Run the reaction at room temperature or below (e.g., in an ice bath) to control the reaction rate and reduce the formation of byproducts.[10][13]
Frequently Asked Questions (FAQs)
Q1: What is the best all-around solvent for sulfonamide synthesis with this compound?
A1: While the "best" solvent is always substrate-dependent, anhydrous acetonitrile (ACN) is an excellent starting point for most applications.[3][8][9] It offers a good balance of polarity to dissolve the reactants and stabilize intermediates, while being aprotic and relatively inert.
Q2: Can I use a protic solvent if my amine is not soluble in aprotic solvents?
A2: It is strongly discouraged. The solvolysis of the sulfonyl chloride by the protic solvent is a significant competing reaction that will drastically reduce your yield.[1][2] If solubility is an issue, consider a more polar aprotic solvent like DMF or DMSO. You could also explore solvent mixtures, for example, a small amount of DMF in ACN, to improve solubility without introducing reactive species.
Q3: How does the polarity of the solvent affect the reaction?
A3: The polarity of the solvent, often quantified by the dielectric constant, plays a crucial role in stabilizing the charged intermediates formed during the nucleophilic substitution reaction.[4][5] A more polar solvent can better solvate these intermediates, lowering the activation energy and increasing the reaction rate. However, extremely high polarity is not always necessary and can sometimes complicate product isolation.
Q4: I've chosen an appropriate aprotic solvent and a base, but my reaction is still very slow. What can I do?
A4: If the reaction is sluggish even with the right solvent and base, consider the following:
-
Increase the Temperature: Gentle heating can increase the reaction rate. However, monitor the reaction closely by TLC or LC-MS to ensure that you are not promoting the formation of degradation products.[13]
-
Use a Catalyst: As mentioned earlier, a catalytic amount of DMAP can significantly accelerate the sulfonylation of amines.[15]
-
Microwave Irradiation: For certain substrates, microwave-assisted synthesis in a suitable solvent like THF can dramatically reduce reaction times.[3][16]
Q5: What are the key safety considerations when working with this compound and the recommended solvents?
A5: this compound is a corrosive and moisture-sensitive compound.[11][12] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The chosen organic solvents are often flammable and may have their own specific hazards. Always consult the Safety Data Sheet (SDS) for both the reagent and the solvent before beginning your experiment.[11]
Data & Protocols
Table 1: Properties of Recommended Solvents
| Solvent | Dielectric Constant (ε) at 20°C | Type | Boiling Point (°C) | Key Considerations |
| Acetonitrile (ACN) | 37.5 | Polar Aprotic | 82 | Excellent general-purpose solvent for this reaction.[17] |
| Dichloromethane (DCM) | 8.93 | Polar Aprotic | 40 | Good for reactions at or below room temperature.[17] |
| Tetrahydrofuran (THF) | 7.58 | Polar Aprotic | 66 | Suitable for microwave-assisted synthesis.[3][17] |
| N,N-Dimethylformamide (DMF) | 36.71 | Polar Aprotic | 153 | Use when solubility is a significant challenge.[10][17] |
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous acetonitrile.
-
Reagent Addition: In a separate flame-dried flask, dissolve this compound (1.1 eq.) in anhydrous acetonitrile.
-
Reaction: Slowly add the this compound solution to the stirred amine solution at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, the reaction mixture can be worked up by standard procedures, which may include quenching with water, extraction with an organic solvent, and purification by column chromatography.
Visualizing the Solvent Selection Process
Caption: A decision-making workflow for selecting the optimal solvent and reaction conditions.
References
- 1. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.org [mdpi.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 6. One moment, please... [chemistrytalk.org]
- 7. theorango.com [theorango.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cbijournal.com [cbijournal.com]
- 15. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Dielectric Constant [macro.lsu.edu]
Technical Support Center: Monitoring Reactions with 8-Methoxyquinoline-5-sulfonyl Chloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for 8-Methoxyquinoline-5-sulfonyl chloride (8-MQ-SC). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile reagent for monitoring chemical reactions. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful application of 8-MQ-SC in your experiments.
Introduction
This compound (CAS 90429-62-2) is a highly reactive chemical intermediate used primarily as a derivatizing agent.[1][2][3][4] Its key feature is the electrophilic sulfonyl chloride group, which readily reacts with nucleophiles like primary and secondary amines to form stable, fluorescent sulfonamides.[1][5][6] This property makes it an excellent tool for reaction monitoring, particularly in High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD), where it can transform non-fluorescent analytes into highly detectable products.[7][8][9][10] The methoxy group on the quinoline scaffold enhances the reagent's stability compared to its hydroxylated analog, 8-hydroxyquinoline-5-sulfonyl chloride.[1]
This guide provides practical, field-tested insights to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used as a pre-column derivatizing reagent in HPLC.[7][9][10] Its purpose is to chemically modify analytes that lack a native chromophore or fluorophore, making them detectable with high sensitivity by a fluorescence detector.[7][11] It is especially effective for quantifying low concentrations of compounds containing primary or secondary amine functional groups.
Q2: How does this compound react with target molecules?
A2: The reaction is a nucleophilic substitution. The nitrogen atom of a primary or secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of a stable sulfonamide covalent bond. The reaction is typically carried out in an anhydrous organic solvent and in the presence of a base (like triethylamine) to neutralize the hydrochloric acid (HCl) byproduct.[5][12]
Q3: What are the optimal conditions for a derivatization reaction with 8-MQ-SC?
A3: Optimal conditions can vary depending on the specific amine, but a general starting point is as follows:
-
Solvent: Anhydrous aprotic solvents like acetonitrile or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the sulfonyl chloride.[1][5]
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA), is typically used in a 2-fold molar excess to scavenge the HCl generated during the reaction.[5][12]
-
Stoichiometry: A molar excess of the amine (e.g., two-fold) is often used to ensure the complete consumption of the sulfonyl chloride.[1][5]
-
Temperature: The reaction usually proceeds efficiently at room temperature.[5][12]
-
Time: Reaction times can range from 30 minutes to several hours. Progress should be monitored by a suitable technique like TLC or HPLC.[9][13]
Q4: How should this compound be stored?
A4: Due to its moisture sensitivity, 8-MQ-SC should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator (4–8°C).[1] Exposure to moisture will lead to hydrolysis, converting the sulfonyl chloride to the corresponding sulfonic acid, rendering it inactive for derivatization.
Q5: My target analyte is an alcohol or thiol. Can I use 8-MQ-SC?
A5: Yes, sulfonyl chlorides can react with alcohols and thiols to form sulfonate esters and thioesters, respectively.[1] These reactions typically proceed under mild conditions in polar aprotic solvents with a base like triethylamine.[1] However, the reactivity is generally higher with amines.
Q6: What are the excitation and emission wavelengths for the resulting sulfonamide derivatives?
A6: The quinoline moiety provides the fluorescence. While the exact wavelengths will depend on the solvent and the structure of the analyte, the excitation is typically in the UV range, and the emission is in the visible range. For derivatives of the related 8-hydroxyquinoline-5-sulfonic acid, emission is often observed between 450-550 nm.[14] It is crucial to determine the optimal excitation and emission maxima for your specific derivative experimentally using a spectrofluorometer.
Troubleshooting Guide
Encountering issues during derivatization is common. This guide addresses the most frequent problems, their probable causes, and scientifically grounded solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Product Yield | 1. Reagent Hydrolysis: 8-MQ-SC is moisture-sensitive. Improper storage or use of non-anhydrous solvents leads to inactive sulfonic acid.[1][15] 2. Incorrect Reaction pH/Base: Insufficient base fails to neutralize the HCl byproduct, protonating the amine analyte and stopping the reaction. 3. Low Reagent Purity: The starting material may be of poor quality or has degraded over time. 4. Steric Hindrance: The amine in your analyte may be sterically hindered, slowing down the reaction rate. | 1. Purchase fresh reagent and store it properly under an inert atmosphere.[1] Use anhydrous solvents for the reaction. 2. Ensure a sufficient molar excess (at least 2 equivalents) of a non-nucleophilic base like triethylamine is used.[5] 3. Verify the purity of your 8-MQ-SC. Source high-purity reagents from a reputable supplier.[2] 4. Increase the reaction time, temperature, or use a higher concentration of reagents. |
| High Background Signal or Multiple Peaks in HPLC | 1. Excess Derivatizing Reagent: Unreacted 8-MQ-SC or its hydrolysis product can appear in the chromatogram.[16] 2. Side Reactions: The reagent may react with other nucleophiles in the sample matrix. 3. Photobleaching: The fluorescent product may be degrading under ambient light or during analysis.[17][] 4. Sample Autofluorescence: Components in the sample matrix may be naturally fluorescent at the detection wavelengths.[19] | 1. Optimize the stoichiometry to use the minimum necessary excess of 8-MQ-SC. Quench the reaction by adding a nucleophilic scavenger (e.g., a primary amine like tris(hydroxymethyl)aminomethane) to consume excess reagent. 2. Incorporate a sample cleanup step, such as Solid-Phase Extraction (SPE), before or after derivatization to remove interfering substances.[20] 3. Protect samples from light after derivatization. Use an anti-fade mounting medium if performing microscopy.[19] Use a detector with a high scan speed to minimize light exposure. 4. Run an underivatized sample blank to identify and subtract background autofluorescence. |
| Inconsistent or Irreproducible Results | 1. Moisture Contamination: Trace amounts of water can cause variable rates of reagent hydrolysis.[15] 2. Inconsistent Reaction Parameters: Variations in reaction time, temperature, or reagent concentrations between samples. 3. Pipetting Errors: Inaccurate measurement of small volumes of reagents or analytes. | 1. Use freshly opened anhydrous solvents and dry all glassware thoroughly. Perform reactions under an inert atmosphere if possible. 2. Strictly control all reaction parameters. Use a temperature-controlled water bath or heating block. Use a timer for consistent reaction intervals. 3. Calibrate pipettes regularly. For highly sensitive assays, prepare master mixes of reagents to minimize pipetting variability. |
| Poor Chromatographic Peak Shape (Tailing/Broadening) | 1. Suboptimal HPLC Conditions: Mobile phase composition, pH, or gradient profile is not optimized for the derivatized analyte. 2. Secondary Interactions: The sulfonamide product may be interacting with the silica backbone of the column. 3. Sample Overload: Injecting too much sample can saturate the column. | 1. Systematically optimize the mobile phase (e.g., organic modifier percentage, buffer concentration, pH) and the gradient slope. 2. Try a different column chemistry (e.g., end-capped C18, phenyl-hexyl). Adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can sometimes reduce peak tailing. 3. Dilute the sample before injection or reduce the injection volume. |
Experimental Protocols & Workflows
Protocol: Pre-Column Derivatization of an Amine for HPLC-FLD Analysis
This protocol provides a robust starting point for the derivatization of a sample containing a primary or secondary amine.
1. Reagent Preparation:
-
Analyte Stock Solution: Prepare a stock solution of your analyte in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).
-
8-MQ-SC Solution: Prepare a solution of 8-MQ-SC in anhydrous acetonitrile (e.g., 2 mg/mL). This solution should be prepared fresh daily to avoid degradation.
-
Base Solution: Prepare a solution of triethylamine (TEA) in anhydrous acetonitrile (e.g., 10% v/v).
2. Derivatization Procedure:
-
In a clean, dry microcentrifuge tube, add 50 µL of the analyte solution.
-
Add 100 µL of the TEA solution and vortex briefly.
-
Add 100 µL of the 8-MQ-SC solution to initiate the reaction. Vortex immediately.
-
Incubate the mixture at room temperature for 1 hour, protected from light.
-
Quenching (Optional but Recommended): To consume excess 8-MQ-SC, add 20 µL of a quenching solution (e.g., 1 M tris(hydroxymethyl)aminomethane in water) and let it react for 10 minutes.
-
Dilute the reaction mixture to an appropriate final volume (e.g., 1 mL) with the initial mobile phase composition (e.g., 50:50 acetonitrile:water).
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC-FLD Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Fluorescence Detector: Excitation: ~340 nm, Emission: ~520 nm (Note: Must be optimized for the specific derivative).
Visualizing the Workflow and Mechanism
A clear understanding of the experimental flow and chemical transformation is critical for success.
Caption: Experimental workflow for amine derivatization using 8-MQ-SC.
Caption: Reaction of 8-MQ-SC with an amine to form a fluorescent sulfonamide.
References
- 1. benchchem.com [benchchem.com]
- 2. synchem.de [synchem.de]
- 3. scbt.com [scbt.com]
- 4. CAS 90429-62-2 | 8H62-5-Z6 | MDL MFCD02752892 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. journalajacr.com [journalajacr.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sdiarticle4.com [sdiarticle4.com]
- 10. researchgate.net [researchgate.net]
- 11. welch-us.com [welch-us.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Considerations for Selecting a Fluorescent Dye or Ligand [promega.sg]
- 19. biotium.com [biotium.com]
- 20. ymerdigital.com [ymerdigital.com]
Validation & Comparative
A Comparative Guide to 8-Methoxyquinoline-5-sulfonyl chloride and 8-hydroxyquinoline-5-sulfonyl chloride for Researchers
This guide provides an in-depth, objective comparison of 8-Methoxyquinoline-5-sulfonyl chloride and 8-hydroxyquinoline-5-sulfonyl chloride, two critical reagents in synthetic chemistry. We will delve into their respective physicochemical properties, reactivity, and performance in key applications, supported by experimental data, to guide researchers in selecting the optimal compound for their specific needs in drug development and chemical biology.
Introduction: A Tale of Two Quinoline Scaffolds
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, prized for its unique physicochemical and biological properties.[1] At the heart of our comparison are two closely related derivatives: 8-hydroxyquinoline-5-sulfonyl chloride and its methylated analog, this compound. Both share the same reactive sulfonyl chloride (-SO₂Cl) group at the 5-position, making them excellent precursors for synthesizing sulfonamides. The critical distinction lies at the 8-position: a hydroxyl (-OH) group versus a methoxy (-OCH₃) group. This single methyl group profoundly alters the molecule's stability, reactivity, and, most importantly, its utility in biological and analytical applications.
This guide moves beyond simple catalog data to explore the causality behind their differential performance, empowering researchers to make informed decisions grounded in chemical principles and experimental evidence.
Physicochemical and Structural Properties
A direct comparison of the fundamental properties of these reagents reveals the initial trade-offs a researcher must consider. The hydroxyl group imparts a degree of polarity and moisture sensitivity not seen in its methoxy counterpart.
Caption: Chemical structures of the two title compounds.
| Property | 8-hydroxyquinoline-5-sulfonyl chloride | This compound | Rationale for Difference |
| Molecular Formula | C₉H₆ClNO₃S | C₁₀H₈ClNO₃S | Addition of a methyl group (CH₂). |
| Molecular Weight | 243.67 g/mol [2] | 257.69 g/mol [3] | The methoxy version is heavier by one methyl group. |
| Appearance | Pale yellow solid | White to light yellow crystalline powder | Subtle differences in crystal packing and electronic structure. |
| Melting Point | Not available (prone to hydrolysis) | 123-124 °C[3] | The free hydroxyl group allows for strong intermolecular hydrogen bonding, which would typically raise the melting point, but its reactivity and instability make this value difficult to measure accurately. |
| Stability | Moisture sensitive; prone to hydrolysis to the corresponding sulfonic acid.[1][2] | Higher stability due to the protected hydroxyl group.[2] | The acidic proton of the phenolic -OH group can participate in reactions, and the group increases polarity, making it more susceptible to nucleophilic attack by water. |
| Solubility | Soluble in anhydrous organic solvents like acetonitrile. | Soluble in common organic solvents. | The methoxy group increases lipophilicity compared to the more polar hydroxyl group.[2] |
Synthesis and Reactivity: A Divergence in Strategy and Stability
The synthetic pathways to these two compounds begin from the same precursor, 8-hydroxyquinoline, but diverge in a critical step that defines their subsequent handling and reactivity.
Caption: Divergent synthetic pathways from 8-hydroxyquinoline.
Synthesis:
-
8-hydroxyquinoline-5-sulfonyl chloride: Prepared by the direct reaction of 8-hydroxyquinoline with chlorosulfonic acid.[1]
-
This compound: This requires a two-step process. First, the hydroxyl group of 8-hydroxyquinoline is methylated, typically using sodium hydride and methyl iodide in an anhydrous solvent like DMF.[1][2] The resulting 8-methoxyquinoline is then sulfonated with chlorosulfonic acid to yield the final product.[1][4]
Reactivity Comparison: The primary reaction for both compounds is the nucleophilic substitution at the sulfonyl chloride group by an amine to form a stable sulfonamide bond. However, the nature of the 8-substituent introduces key differences:
-
Reactivity of the Sulfonyl Chloride: Both are highly reactive electrophiles. The reaction with amines is typically rapid and conducted in an anhydrous solvent (e.g., acetonitrile) with a base (e.g., triethylamine or excess amine) to neutralize the HCl byproduct.[1][5]
-
Influence of the 8-OH Group: The free phenolic group in 8-hydroxyquinoline-5-sulfonyl chloride is a double-edged sword. It is acidic and can lead to side reactions, sometimes necessitating its protection prior to derivatization.[2] However, this same group is crucial for the biological activity and unique fluorescent properties of its derivatives.
-
Influence of the 8-OCH₃ Group: The methoxy group is chemically more inert than the hydroxyl group. This imparts greater stability to the molecule, making it easier to handle and store, and prevents side reactions at the 8-position during sulfonamide formation.[2]
Performance in Key Applications: A Clear Functional Divide
The choice between these two reagents is most critically informed by their performance in specific applications. Experimental evidence reveals that they are not interchangeable, with each excelling in distinct domains.
Application 1: Synthesis of Biologically Active Compounds
A direct comparative study on the synthesis of anticancer and antibacterial agents provides the clearest evidence of functional divergence. In this study, a series of acetylene-containing sulfonamides were prepared from both 8-hydroxy- and this compound and tested for biological activity.[1]
Experimental Findings:
-
Derivatives of 8-hydroxyquinoline-5-sulfonyl chloride showed significant anticancer activity against human melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cell lines. They also exhibited potent antibacterial activity against MRSA isolates.[1][5]
-
Derivatives of this compound were found to be biologically inactive in the same assays.[1]
The study concludes that the unsubstituted phenolic group at position 8 is the key structural fragment necessary for biological activity .[1][5] This is likely due to its ability to chelate essential metal ions or form critical hydrogen bonds with target enzymes or proteins, a capacity lost upon methylation.
Application 2: Development of Fluorescent Probes and Sensors
8-hydroxyquinoline (8-HQ) and its derivatives are renowned for their use as fluorescent probes, particularly for detecting metal ions like Zn²⁺ and Mg²⁺.[6][7][8] The mechanism often relies on the chelation of the metal ion by the nitrogen of the quinoline ring and the oxygen of the 8-hydroxyl group.
-
8-hydroxyquinoline Derivatives: The fluorescence of 8-HQ derivatives is often modulated by a process called Excited-State Intramolecular Proton Transfer (ESIPT), which involves the phenolic proton.[9] This process can lead to a large Stokes shift (a significant separation between excitation and emission wavelengths), which is highly desirable for reducing self-absorption and improving signal-to-noise in fluorescence imaging.[9] Upon metal binding, the proton is displaced, the ESIPT process is suppressed, and a significant change in the fluorescence signal is observed.[9]
-
8-Methoxyquinoline Derivatives: Lacking the acidic proton, derivatives of 8-methoxyquinoline cannot undergo ESIPT. While their sulfonamides are still fluorescent due to the quinoline core, they lack the specific ion-responsive switching mechanism that makes the 8-hydroxy derivatives such sensitive and effective sensors.
Experimental Protocol: Synthesis of a Quinoline Sulfonamide
This section provides a validated, generalized protocol for the synthesis of a sulfonamide derivative, adaptable for either reagent. The explanation for each step underscores the self-validating nature of the procedure.
Caption: General experimental workflow for sulfonamide synthesis.
Objective: To synthesize an N-substituted quinoline-5-sulfonamide.
Materials:
-
8-hydroxyquinoline-5-sulfonyl chloride OR this compound (1.0 eq)
-
Desired primary or secondary amine (1.1 - 2.0 eq)
-
Triethylamine (Et₃N) (2.0 eq) (if the amine salt is used or if less than 2 eq of free amine is used)
-
Anhydrous acetonitrile (CH₃CN)
-
Standard work-up and purification reagents (e.g., ethyl acetate, hexane, silica gel)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen quinoline-5-sulfonyl chloride (1.0 eq) in anhydrous acetonitrile.
-
Causality: Anhydrous conditions are critical because the sulfonyl chloride is moisture-sensitive and can hydrolyze to the unreactive sulfonic acid, especially the 8-hydroxy variant.[2]
-
-
Addition of Reagents: To the stirred solution, add triethylamine (2.0 eq) followed by the slow, dropwise addition of the amine (1.1 eq).
-
Causality: The reaction of the sulfonyl chloride with the amine produces one equivalent of HCl. Triethylamine is a non-nucleophilic organic base that acts as an "HCl scavenger," neutralizing the acid to form triethylammonium chloride and preventing it from protonating the valuable amine reactant.[1][5]
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is consumed.
-
Causality: TLC provides a simple, real-time assessment of the reaction's progress, preventing premature work-up or unnecessarily long reaction times.
-
-
Work-up and Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel.
-
Causality: This step removes the triethylammonium chloride salt and any unreacted starting materials to isolate the pure sulfonamide product.
-
-
Characterization (Self-Validation): Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Causality: This final step is essential for validating the outcome of the synthesis. NMR confirms the covalent structure and proton/carbon environment, while HRMS confirms the exact molecular weight and elemental composition.[1]
-
Conclusion and Expert Recommendations
8-hydroxyquinoline-5-sulfonyl chloride and this compound are not interchangeable reagents. The decision to use one over the other should be dictated entirely by the desired function of the final sulfonamide derivative.
-
Choose 8-hydroxyquinoline-5-sulfonyl chloride when:
-
The target application is in drug discovery or medicinal chemistry , where the free 8-hydroxyl group is essential for biological activity (e.g., anticancer, antibacterial).[1][5]
-
The goal is to create a fluorescent sensor for metal ions , leveraging the chelation and ESIPT capabilities of the 8-hydroxyquinoline core.[9]
-
-
Choose this compound when:
-
Enhanced stability and simpler reaction work-ups are the priority, and the specific functions of the 8-hydroxyl group are not required.[2]
-
The goal is to create a fluorescent molecule where the 8-position is intentionally blocked to study the fluorescence contribution of the quinoline core alone.
-
By understanding the fundamental chemical differences and their direct impact on performance, researchers can strategically select the right tool for the job, saving valuable time and resources in their synthetic endeavors.
References
- 1. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound|lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to the Structural Validation of 8-Methoxyquinoline-5-sulfonyl Chloride
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. In the synthesis of novel chemical entities, intermediates like 8-Methoxyquinoline-5-sulfonyl chloride serve as critical building blocks. Their structural integrity directly impacts the outcome of subsequent reactions and the purity of the final active pharmaceutical ingredient.
This guide provides an in-depth, comparative analysis of standard spectroscopic techniques—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the complete structural validation of this compound. Moving beyond a mere listing of data, we will explore the causality behind experimental choices, interpret the resulting data with field-proven insights, and present self-validating protocols that ensure scientific rigor.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
Proton (¹H) NMR Spectroscopy
¹H NMR provides a map of all hydrogen atoms in the molecule, revealing their chemical environment, the number of neighboring protons (through spin-spin coupling), and their relative quantities (through integration).
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated aprotic solvent. Due to the reactivity of the sulfonyl chloride group, solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are recommended to prevent solvolysis.[1] DMSO-d₆ is particularly useful for ensuring complete dissolution.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for a high signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal.
Caption: Workflow for ¹H NMR Spectroscopy Analysis.
Experimental data for this compound in DMSO-d₆ has been reported and serves as our primary reference.[2]
-
Structure and Numbering:
-
Expected Signals:
-
Methoxy Group (-OCH₃): A singlet integrating to 3 protons. The strong electron-donating effect of the oxygen will place this signal at a characteristic chemical shift.
-
Aromatic Protons (Quinoline Ring): The quinoline core has 5 aromatic protons. Due to the substitution pattern and the influence of the electron-donating methoxy group and the powerful electron-withdrawing sulfonyl chloride group, these protons will appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). Their splitting patterns (doublets, doublets of doublets) will be dictated by their ortho, meta, and para coupling relationships, which is key to confirming the substitution pattern.
-
-
Experimental Data Analysis[2]:
-
δ 4.16 (s, 3H, -OCH₃): This singlet confirms the presence of the three equivalent protons of the methoxy group.
-
δ 7.58–7.61 (d, J = 8.1 Hz, 1H, H₇): This doublet corresponds to the proton at position 7. It is coupled only to the proton at position 6 (ortho-coupling), hence the doublet splitting.
-
δ 8.16–8.19 (d, J = 8.1 Hz, 1H, H₆): This signal is assigned to the proton at position 6. It is ortho-coupled to H₇, resulting in a doublet. Its downfield shift relative to H₇ is due to the strong deshielding effect of the para-positioned sulfonyl chloride group.
-
δ 8.21–8.25 (dd, J = 9.0 Hz, J = 5.4 Hz, 1H, H₃): This doublet of doublets is characteristic of a proton coupled to two different neighbors. H₃ is coupled to H₂ (ortho) and H₄ (meta).
-
Further aromatic signals for H₂, and H₄ would be expected in the downfield region, completing the validation of the quinoline core. The specific assignments confirm the 5,8-disubstitution pattern.
-
Carbon-¹³ (¹³C) NMR Spectroscopy
While ¹H NMR maps the proton framework, ¹³C NMR identifies all unique carbon environments within the molecule. This provides complementary and confirmatory evidence of the carbon skeleton.
The protocol is nearly identical to that for ¹H NMR, with the primary difference being the acquisition parameters.
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This common experiment simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required.
-
Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction.
No experimental ¹³C NMR data is readily available in the searched literature. However, based on established chemical shift theory and data for related quinoline derivatives, we can predict the expected spectrum.[3]
-
Expected Signals: The structure has 10 carbon atoms, and due to molecular asymmetry, 10 distinct signals are expected.
-
Methoxy Carbon (-OCH₃): One signal in the upfield region, typically δ 55-65 ppm.
-
Aromatic Carbons (C₂-C₈ₐ): Nine signals in the aromatic region (δ 110-160 ppm).
-
Carbons directly attached to the electronegative nitrogen (C₂, C₈ₐ) and oxygen (C₈) will have characteristic shifts.
-
The carbon bearing the sulfonyl chloride group (C₅) will be significantly deshielded (shifted downfield) due to the group's strong inductive and resonance electron-withdrawing effects.
-
Other carbons will be influenced by their position relative to the substituents.
-
-
This predicted spectrum, when compared to an experimentally acquired one, would serve to validate the carbon framework of the entire molecule.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups.[4] It relies on the principle that molecular bonds vibrate at characteristic frequencies when exposed to infrared radiation. For this compound, IR is crucial for confirming the presence of the key sulfonyl chloride moiety.
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted from the sample spectrum.
Caption: Workflow for ATR-IR Spectroscopy Analysis.
While a specific spectrum for this compound was not found, the characteristic absorption bands for its functional groups are well-documented.[1][4][5]
-
Sulfonyl Chloride (-SO₂Cl): This is the most diagnostic group.
-
Asymmetric S=O Stretch: A very strong and sharp band expected around 1370-1390 cm⁻¹ .
-
Symmetric S=O Stretch: A very strong and sharp band expected around 1170-1190 cm⁻¹ .[4][5]
-
S-Cl Stretch: A strong band in the lower frequency region, typically around 375 cm⁻¹ , though this can be harder to observe on all instruments.[6]
-
-
Aromatic C=C and C=N Bending: Multiple sharp bands of variable intensity in the 1400-1600 cm⁻¹ region, confirming the quinoline ring system.
-
C-O-C Stretch (Methoxy): Bands associated with the aryl-alkyl ether linkage, typically found in the 1230-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.
-
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ .
-
Aliphatic C-H Stretch (Methoxy): Signals appearing just below 3000 cm⁻¹ .
The unambiguous identification of the two strong S=O stretching bands is primary evidence for the presence of the sulfonyl chloride group.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive technique that provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.[1]
-
Sample Preparation: Prepare a dilute solution (e.g., ~0.1 mg/mL) of the sample in a suitable solvent like acetonitrile or methanol.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The ESI process will typically protonate the molecule, so the primary ion observed will be the [M+H]⁺ adduct. High-resolution mass spectrometry (HRMS) on an Orbitrap or TOF analyzer is preferred to determine the exact mass.
-
Tandem MS (MS/MS): To gain fragmentation data, perform a product ion scan. Isolate the [M+H]⁺ precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
Caption: Workflow for ESI-MS and MS/MS Analysis.
-
Molecular Ion: The molecular formula is C₁₀H₈ClNO₃S, with a monoisotopic mass of 256.9913 Da.[7][8] In positive mode ESI-HRMS, the expected protonated molecule [M+H]⁺ would have an exact mass of m/z 257.9986 . The presence of chlorine would be confirmed by the isotopic pattern of the molecular ion, with a smaller peak at [M+H+2]⁺ (~32% the intensity of [M+H]⁺) due to the natural abundance of the ³⁷Cl isotope.[4]
-
Key Fragmentation Pathways: Tandem MS (MS/MS) on the m/z 257.9986 precursor would likely reveal characteristic losses:
-
Loss of SO₂: A neutral loss of 64 Da (SO₂) is a common fragmentation pathway for sulfonyl compounds, leading to a fragment ion.[1]
-
Loss of Cl•: Loss of a chlorine radical (35 Da) is also characteristic.[1]
-
Fragmentation of the Quinoline Ring: Further fragmentation could involve the loss of HCN (27 Da) from the quinoline ring system.[9]
-
Fragmentation of the Methoxy Group: Studies on 8-methoxyquinoline have shown fragmentation involving the methyl group.[10]
-
Observing the correct exact mass for the molecular ion provides strong evidence for the elemental composition, while the fragmentation pattern confirms the connectivity of the functional groups.
Comparative Analysis and Summary
Each spectroscopic technique provides a unique and essential piece of the structural puzzle. Relying on a single method is insufficient for complete and unambiguous validation.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Precise proton environments, connectivity (J-coupling), and relative stoichiometry. | Unambiguous confirmation of proton framework and substitution patterns. | Can be complex to interpret; sensitive to concentration and solvent effects.[11] |
| ¹³C NMR | Number and type of unique carbon atoms. | Confirms the complete carbon skeleton of the molecule. | Low sensitivity (requires more sample or longer acquisition time); provides less connectivity information than ¹H NMR. |
| IR Spectroscopy | Presence of specific functional groups (e.g., -SO₂Cl, C=C, C-O). | Fast, simple, and highly diagnostic for key functional groups. | Provides no information on molecular connectivity; spectrum can be complex in the fingerprint region. |
| Mass Spectrometry | Exact molecular weight and elemental formula (HRMS); fragmentation patterns. | Extremely sensitive; confirms elemental composition and provides structural clues through fragmentation. | Does not distinguish between isomers without chromatographic separation; fragmentation can be complex. |
Summary of Key Spectroscopic Data
| Parameter | ¹H NMR (DMSO-d₆)[2] | ¹³C NMR (Predicted) | IR (Predicted)[4][5] | HRMS (Predicted)[7][8] |
| Key Signals | δ 4.16 (s, 3H, -OCH₃)δ 7.58-8.25 (m, Ar-H) | ~δ 55-65 (-OCH₃)~δ 110-160 (Aromatic C's) | ~1370-1390 cm⁻¹ (S=O asym)~1170-1190 cm⁻¹ (S=O sym) | [M+H]⁺: m/z 257.9986Isotopic Peak [M+H+2]⁺ |
Conclusion
The structural validation of this compound requires a multi-faceted spectroscopic approach. ¹H NMR, supported by experimental data, definitively establishes the proton framework and substitution pattern. This is complemented by predicted ¹³C NMR data to confirm the carbon skeleton. IR spectroscopy provides rapid and conclusive evidence of the critical sulfonyl chloride functional group, while high-resolution mass spectrometry validates the elemental composition and offers corroborating structural evidence through fragmentation. By integrating the data from these four orthogonal techniques, researchers can achieve an unambiguous and robust validation of the molecular structure, ensuring the integrity of their synthetic work and the reliability of their downstream applications.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acdlabs.com [acdlabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. PubChemLite - this compound (C10H8ClNO3S) [pubchemlite.lcsb.uni.lu]
- 8. m.molbase.com [m.molbase.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of Quinoline-5-Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline-5-sulfonamide scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. The inherent versatility of the quinoline ring system, combined with the diverse interaction capabilities of the sulfonamide group, has led to the development of numerous derivatives with potent biological effects.[1] This guide provides a comparative analysis of their structure-activity relationships (SAR) as anticancer and antimicrobial agents, supported by experimental data and detailed protocols. Understanding the nuanced relationships between structural modifications and biological activity is paramount for the rational design of next-generation therapeutics.[1]
Anticancer Activity: Targeting Cellular Proliferation and Survival
Quinoline-5-sulfonamides have emerged as a promising class of anticancer agents.[1][2] Their mechanisms of action are often linked to the inhibition of key enzymes involved in tumor progression and the induction of apoptosis.[1][3]
Structure-Activity Relationship (SAR) for Anticancer Activity
A critical determinant for the anticancer activity of 8-hydroxyquinoline-5-sulfonamide derivatives is the presence of an unsubstituted phenolic group at the 8-position of the quinoline ring.[1][4][5] Methylation of this hydroxyl group results in a significant loss of biological activity.[1][4]
One particularly potent derivative, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (compound 3c) , has demonstrated significant activity against several cancer cell lines, with efficacy comparable to established chemotherapeutic agents like cisplatin and doxorubicin.[4][5][6] Notably, this compound showed no toxicity towards normal human dermal fibroblasts (HFF-1) at concentrations up to 100 µM, indicating a favorable therapeutic window.[1][4][5][6]
Further analysis of propargyl-substituted derivatives revealed that disubstitution at the alpha carbon of the propargyl group led to a decrease in activity, whereas disubstitution on the sulfonamide nitrogen resulted in the most effective compound in the tested series.[4]
Comparative Anticancer Activity (IC₅₀, µM)
| Compound | C-32 (Melanoma) | MDA-MB-231 (Breast) | A549 (Lung) | HFF-1 (Normal Fibroblasts) | Reference |
| 3a (8-hydroxy-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide) | 21.4 ± 1.5 | 25.6 ± 1.9 | 23.8 ± 1.7 | >100 | [4] |
| 3b (8-hydroxy-N-(1,1-dimethylprop-2-yn-1-yl)quinoline-5-sulfonamide) | 45.2 ± 3.2 | 51.3 ± 4.1 | 48.9 ± 3.9 | >100 | [4] |
| 3c (8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide) | 10.2 ± 0.8 | 12.5 ± 1.1 | 11.7 ± 0.9 | >100 | [4][5][6] |
| Cisplatin | 12.6 ± 1.1 | 15.8 ± 1.3 | 14.1 ± 1.2 | - | [4] |
| Doxorubicin | 1.2 ± 0.1 | 1.5 ± 0.1 | 1.3 ± 0.1 | - | [4] |
Mechanism of Action: Modulation of Cell Cycle and Apoptosis
Mechanistic studies on compound 3c have revealed its influence on key cellular pathways. In cancer cell lines, it has been shown to:
-
Increase the transcriptional activity of cell cycle regulators p53 and p21.[4][5][6]
-
Alter the expression of apoptosis-related genes by modifying the BCL-2 to BAX ratio.[4][5][6]
This modulation of critical signaling pathways ultimately leads to the inhibition of cancer cell growth and induction of apoptosis.
Caption: Putative anticancer mechanism of 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c).
Antimicrobial Activity: A Strategy Against Drug Resistance
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[1] Quinoline-5-sulfonamides have demonstrated promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5]
Structure-Activity Relationship (SAR) for Antimicrobial Activity
Similar to the anticancer activity, the unsubstituted phenolic group at the 8-position is crucial for the antimicrobial properties of these derivatives.[4] Methylation of this group leads to a loss of antimicrobial activity.[4]
Compound 3c also emerged as the most potent antibacterial agent among the tested derivatives, showing efficacy comparable to ciprofloxacin and oxacillin against MRSA isolates.[4][5]
Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | S. aureus ATCC 29213 | MRSA 1 | MRSA 2 | MRSA 3 | Reference |
| 3a | 16 | 32 | 32 | 16 | [4] |
| 3b | 64 | 128 | 128 | 64 | [4] |
| 3c | 8 | 16 | 16 | 8 | [4] |
| Ciprofloxacin | 0.5 | 128 | 64 | 128 | [4] |
| Oxacillin | 0.25 | 256 | 128 | 256 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols for evaluating the biological activities of quinoline-5-sulfonamides.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of the quinoline-5-sulfonamide derivatives for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow for the MTT cell viability assay.
In Vitro Antibacterial Evaluation: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Bacterial Culture: Prepare a standardized inoculum of the test bacteria.
-
Serial Dilution: Perform serial dilutions of the quinoline-5-sulfonamide derivatives in a suitable broth medium in 96-well plates.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Visual Assessment: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is the MIC.
Conclusion and Future Directions
This comparative guide highlights the significant potential of quinoline-5-sulfonamides in drug discovery. The established structure-activity relationships, particularly the importance of the 8-hydroxy group, provide a roadmap for the design of more potent and selective agents for the treatment of cancer and infectious diseases.[1][4] Further exploration of this versatile scaffold, including the synthesis of novel derivatives and investigation into a broader range of biological targets, is warranted to unlock its full therapeutic potential.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sulfonylating Agents: Exploring Alternatives to 8-Methoxyquinoline-5-sulfonyl Chloride for Sulfonamide Synthesis
An In-Depth Technical Guide for Researchers
The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents, including antibacterials, diuretics, and anti-inflammatory drugs.[1][2] Its prevalence stems from its ability to act as a bioisostere for amides and carboxylic acids, offering similar geometry while providing distinct advantages such as increased metabolic stability and unique hydrogen bonding capabilities.[2] The synthesis of sulfonamides is most commonly achieved through the reaction of a primary or secondary amine with a sulfonyl chloride, a robust and versatile transformation.[1][3][4]
8-Methoxyquinoline-5-sulfonyl chloride, derived from the versatile 8-hydroxyquinoline scaffold, is a valuable reagent for introducing a quinoline moiety into a target molecule, which can confer unique metal-chelating and biological properties.[5][6] However, the specific requirements of a complex multi-step synthesis often demand a broader palette of sulfonylating agents. Factors such as the stability of the resulting sulfonamide, the conditions required for its potential cleavage (if used as a protecting group), and the introduction of specific functionalities necessitate a careful consideration of alternatives.
This guide provides a comparative analysis of key alternatives to this compound, focusing on their reactivity, synthetic advantages, and experimental performance to empower researchers in making informed decisions for their specific synthetic challenges.
The Landscape of Sulfonylating Agents: A Comparative Analysis
The choice of a sulfonyl chloride is a strategic decision dictated by the overall synthetic plan. The reactivity of the sulfonyl chloride and the properties of the resulting sulfonamide are governed by the electronic and steric nature of the group attached to the sulfonyl moiety.[7][8]
The Workhorses: Toluenesulfonyl Chloride (TsCl) and Methanesulfonyl Chloride (MsCl)
p-Toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are arguably the most common sulfonylating agents in organic synthesis.[9][10] They are cost-effective, highly reactive, and form exceptionally stable sulfonamides.
-
Expertise & Experience: The stability of tosyl (Ts) and mesyl (Ms) amides is their defining feature. They are robust and can withstand a wide range of acidic, basic, and redox conditions, making them ideal for protecting amines during harsh subsequent transformations.[9] However, this same stability is their primary drawback. Cleavage of Ts and Ms groups requires severe conditions, such as dissolving metal reduction (e.g., sodium in liquid ammonia) or strongly acidic hydrolysis, which are incompatible with sensitive functional groups.[9][10] TsCl is often used to convert alcohols into good leaving groups for substitution or elimination reactions.[11][12]
-
Causality: The electron-donating nature of the methyl group in TsCl and the small size of the methyl group in MsCl contribute to their high reactivity in the initial sulfonylation step. Once formed, the resulting sulfonamides are stable due to the strong sulfur-nitrogen bond and the lack of a facile pathway for cleavage under mild conditions.
The Strategist's Choice for Mild Deprotection: 2-Nitrobenzenesulfonyl Chloride (NsCl)
For syntheses requiring the temporary protection of an amine, 2-nitrobenzenesulfonyl chloride (Nosyl chloride, NsCl) offers a superior strategic advantage.[9][13]
-
Expertise & Experience: The nosyl group is the cornerstone of the Fukuyama Amine Synthesis, a powerful method for preparing secondary amines.[9] Unlike Ts and Ms groups, the Ns group can be cleaved under remarkably mild conditions using a thiol (like thiophenol) and a mild base (like K₂CO₃) at room temperature.[9][13] This orthogonality makes it invaluable in the synthesis of complex, polyfunctional molecules where harsh deprotection methods would be destructive.
-
Causality: The powerful electron-withdrawing effect of the ortho-nitro group is the key to the nosyl group's facile cleavage. This group significantly increases the acidity of the sulfonamide N-H proton, facilitating deprotonation. More importantly, it activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The deprotection mechanism involves the attack of a soft nucleophile, like a thiolate, on the aromatic ring, leading to the displacement of the sulfonamide.
Heterocyclic Alternatives: Pyridine-3-sulfonyl Chloride
Introducing a heterocyclic motif can profoundly influence a molecule's pharmacological properties, including solubility, polarity, and receptor binding interactions. Pyridine-3-sulfonyl chloride is an excellent reagent for this purpose.[14]
-
Expertise & Experience: This reagent allows for the direct incorporation of a pyridine ring, a common feature in many biologically active compounds. The synthesis of pyridylsulfonamides is straightforward, typically involving the reaction of the sulfonyl chloride with an amine in the presence of a base.[15] The resulting sulfonamides are generally stable.
-
Causality: The pyridine ring alters the electronic properties of the sulfonyl group compared to a simple benzene ring. Its use is less about protection/deprotection strategies and more about its strategic incorporation as a permanent structural feature to modulate the physicochemical properties of the final compound.[14]
The Analytical Tool: Dansyl Chloride
5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) serves a dual purpose. While it forms stable sulfonamides, its primary value lies in introducing a highly fluorescent tag.[16]
-
Expertise & Experience: Dansyl chloride reacts readily with primary and secondary amines to yield intensely fluorescent sulfonamide adducts.[16][17] This property is widely exploited in biochemistry and analytical chemistry for the labeling and quantification of amino acids and proteins.[16][18] In a synthetic context, it allows for the preparation of fluorescent probes or traceable drug molecules without significantly altering the core sulfonamide chemistry.
-
Causality: The fluorescence arises from the extended π-system of the naphthalene ring coupled with the electron-donating dimethylamino group. The resulting dansyl amides exhibit strong fluorescence, making them easily detectable at very low concentrations.[17]
Performance Data at a Glance
The following table summarizes the performance and key characteristics of the discussed sulfonylating agents, providing a basis for objective comparison.
| Reagent | Typical Amine Substrate & Conditions | Typical Yield | Deprotection Conditions | Key Advantages & Trustworthiness |
| This compound | Primary/Secondary Amine, TEA, Acetonitrile, RT | 65-95%[19] | Harsh conditions generally required | Introduces a biologically relevant, metal-chelating quinoline moiety.[6] |
| p-Toluenesulfonyl chloride (TsCl) | Benzylamine, Pyridine, CH₂Cl₂, 0 °C to RT | ~95%[9] | Harsh: Na/Hg or strong acid[9] | High stability, robust protection, cost-effective. A well-established, reliable choice for permanent installation.[12] |
| Methanesulfonyl chloride (MsCl) | Benzylamine, Et₃N, CH₂Cl₂, 0 °C to RT | >90%[9] | Harsh: TiCl₃/Li or strong acid[9] | High stability, less sterically hindered than TsCl.[9] |
| 2-Nitrobenzenesulfonyl chloride (NsCl) | Benzylamine, Pyridine, CH₂Cl₂, 0 °C | 98%[9] | Mild: Thiophenol, K₂CO₃, MeCN, RT[9] | Enables Fukuyama amine synthesis; orthogonal to many other protecting groups. Self-validating mild deprotection.[13] |
| Pyridine-3-sulfonyl chloride | Ammonia, THF, RT | 71-91%[15] | Generally stable; not used for protection | Introduces a polar, basic pyridine ring to modulate physicochemical properties.[14] |
| Dansyl chloride | Methoxyamine, NaHCO₃, Acetonitrile, RT | ~89%[17] | Generally stable; not used for protection | Creates highly fluorescent derivatives for analytical applications and probing.[16][18] |
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, a protocol must be a self-validating system. Here, we present a representative two-step procedure for the synthesis and subsequent mild deprotection of a nosyl-protected amine, a key advantage of using NsCl.
Protocol 1: Synthesis of N-Benzyl-2-nitrobenzenesulfonamide
This protocol details the protection of a model primary amine, benzylamine, using 2-nitrobenzenesulfonyl chloride.
Materials:
-
Benzylamine (1.0 eq)
-
2-Nitrobenzenesulfonyl chloride (NsCl) (1.05 eq)
-
Anhydrous Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line
Procedure:
-
Under an inert atmosphere, dissolve benzylamine (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (2.0 eq) to the stirred solution.
-
In a separate flask, dissolve 2-nitrobenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous CH₂Cl₂.
-
Add the NsCl solution dropwise to the cooled amine solution over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 1-2 hours.[9]
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Upon completion, dilute the mixture with CH₂Cl₂ and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide, which can be purified by recrystallization or column chromatography.
Protocol 2: Mild Deprotection of N-Benzyl-2-nitrobenzenesulfonamide
This protocol demonstrates the facile cleavage of the nosyl group, validating its use as a protective group.
Materials:
-
N-Benzyl-2-nitrobenzenesulfonamide (from Protocol 1) (1.0 eq)
-
Thiophenol (2.0-3.0 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Dissolve the nosyl-protected amine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Add potassium carbonate (3.0 eq) and thiophenol (2.0-3.0 eq) to the suspension.[9]
-
Stir the mixture vigorously at room temperature. The deprotection is often accompanied by the formation of a yellow color.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.[9]
-
Upon completion, filter the solid K₂CO₃ and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude benzylamine via an appropriate workup (e.g., acid-base extraction) or column chromatography to remove the thiol byproduct. A yield of ~95% can be expected.[9]
Visualizing Workflows and Structures
Diagrams provide a clear, at-a-glance understanding of chemical processes and relationships.
References
- 1. cbijournal.com [cbijournal.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]
- 12. svkm-iop.ac.in [svkm-iop.ac.in]
- 13. benchchem.com [benchchem.com]
- 14. nbinno.com [nbinno.com]
- 15. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 16. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. osti.gov [osti.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Senior Scientist's Guide to the Purity Assessment of Synthesized 8-Methoxyquinoline-5-sulfonyl Chloride
An Objective Comparison of Analytical Methodologies for Purity Assessment
For researchers and professionals in drug development, the purity of synthetic intermediates is not merely a quality metric; it is a foundational pillar of experimental reproducibility, safety, and the ultimate success of a research program. 8-Methoxyquinoline-5-sulfonyl chloride is a critical building block in the synthesis of novel sulfonamides and other pharmacologically active agents.[1] Its inherent reactivity, while synthetically valuable, presents distinct analytical challenges. An impure batch can introduce unforeseen variables, leading to failed reactions, difficult purification, and misleading biological data.
This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of this compound. We will move beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights to construct a self-validating analytical workflow.
The Synthetic Landscape: Understanding Potential Impurities
To effectively assess purity, one must first understand the potential impurities that can arise during synthesis. The most common route to this compound involves the O-methylation of 8-hydroxyquinoline, followed by chlorosulfonation.[1][2] This pathway dictates the likely contaminants we must screen for.
References
A Comparative Guide to Fluorescent Probes Derived from Quinolines for Researchers and Drug Development Professionals
In the intricate world of cellular imaging and analyte detection, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. Among the plethora of fluorophores available, quinoline and its derivatives have emerged as a versatile and powerful class of compounds.[1][2] Their inherent fluorescence, remarkable sensitivity to the microenvironment, and tunable photophysical properties make them indispensable tools in diverse fields ranging from bio-imaging to environmental monitoring and drug discovery.[1][2][3] This guide provides a comprehensive, in-depth comparison of fluorescent probes derived from quinolines, offering insights into their performance, supported by experimental data and detailed protocols to empower researchers in their selection and application.
The Quinoline Scaffold: A Privileged Structure in Fluorescence Sensing
The quinoline core, a bicyclic aromatic heterocycle, serves as an excellent platform for the design of fluorescent probes.[1][2] Its rigid structure contributes to high fluorescence quantum yields, while the nitrogen atom and various substitution positions offer avenues for facile chemical modification.[4][5] This allows for the rational design of probes with tailored specificities and sensing mechanisms. The fluorescence of quinoline derivatives can be modulated by a variety of events, including metal ion chelation, pH changes, and alterations in local polarity, making them highly adaptable for a wide range of applications.
The sensing mechanisms of quinoline-based probes are diverse and sophisticated, often involving one or a combination of the following photophysical processes:
-
Photoinduced Electron Transfer (PET): In the "off" state, a receptor moiety quenches the fluorescence of the quinoline fluorophore through electron transfer. Upon binding to the target analyte, this PET process is inhibited, leading to a "turn-on" fluorescence response.[3][6]
-
Intramolecular Charge Transfer (ICT): These probes typically possess an electron-donating and an electron-accepting group. Changes in the local environment, such as polarity or the binding of an analyte, can alter the efficiency of ICT, resulting in a shift in the emission wavelength.[1][6]
-
Excited-State Intramolecular Proton Transfer (ESIPT): This process involves the transfer of a proton within the molecule in its excited state. Perturbations like changes in pH or metal ion coordination can disrupt the ESIPT process, leading to significant changes in the fluorescence signal.[6][7]
-
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to a quinoline-based ligand can restrict intramolecular rotations and vibrations, leading to a more rigid structure and a significant enhancement of fluorescence intensity.[3][6]
-
Förster Resonance Energy Transfer (FRET): In these probes, a quinoline fluorophore acts as a donor or acceptor in a FRET pair. The binding of an analyte can alter the distance or orientation between the donor and acceptor, modulating the FRET efficiency and providing a ratiometric readout.[6]
Performance Comparison of Quinoline-Based Fluorescent Probes
The efficacy of a fluorescent probe is dictated by several key performance indicators. This section provides a comparative overview of various quinoline-derived probes categorized by their target analytes.
Metal Ion Detection
Quinoline derivatives, particularly those based on the 8-hydroxyquinoline scaffold, are renowned for their excellent metal-chelating properties.[8] This has led to the development of a wide array of highly sensitive and selective probes for various metal ions.
Table 1: Comparison of Quinoline-Based Probes for Metal Ion Detection
| Probe | Target Ion | Limit of Detection (LOD) | Sensing Mechanism | Key Features | Reference |
| QP2 | Zn²⁺ | 17.7 nM | ESIPT Inhibition & AIE | Turn-on fluorescence, high selectivity, applicable in living cells and plants. | [7] |
| QZn | Zn²⁺ | Not Specified | CHEF | Two-photon probe, 10-fold fluorescence enhancement. | [9] |
| Sensor TQA | Fe³⁺ | 0.16841 µM | Not Specified | High selectivity and sensitivity, applicable in cell and zebrafish imaging. | [10] |
| NIQ | Al³⁺ | 52 nM | PET & CHEF Inhibition | "Turn-on" probe, successfully used for imaging Al³⁺ in living cells. | [6] |
| Unnamed Probe | Cu²⁺ | 1.03 µM | Not Specified | Differential colorimetric approach for cuprous and cupric ions. | [11] |
pH Sensing
The nitrogen atom in the quinoline ring makes these probes inherently sensitive to pH changes. Protonation or deprotonation can significantly alter their electronic structure and, consequently, their fluorescence properties.
Table 2: Comparison of Quinoline-Based Probes for pH Sensing
| Probe | pH Range | pKa | Key Features | Reference |
| DQPH | 6.35 - 8.00 | 7.18 | Ratiometric response with a large hypsochromic shift (57 nm), low cytotoxicity. | [12][13] |
| BQB | Acidic to Basic | Not Specified | Reversible fluorescence intensity changes with pH, naked-eye detection possible. | [3] |
| 1-methyl-7-amino-quinolinium based | 5.5 - 13 | Tunable | High fluorescence lifetime and quantum yield, suitable for fluorescence lifetime imaging (FLIM). | [14] |
Experimental Protocols
To ensure the successful application of quinoline-based fluorescent probes, adherence to well-defined experimental protocols is paramount. This section provides detailed methodologies for the synthesis of a representative probe and its application in cellular imaging.
Synthesis of an 8-Hydroxyquinoline-Based Fluorescent Probe
The Skraup synthesis is a classic method for preparing the quinoline core.[13] The following is a generalized procedure for the synthesis of 8-hydroxyquinoline, a common building block for many fluorescent probes.
Materials:
-
o-Aminophenol
-
Glycerol
-
Concentrated Sulfuric Acid
-
o-Nitrophenol (oxidizing agent)
-
Sodium Hydroxide solution (30%)
-
Acid-resistant reaction vessel
-
Stirrer
-
Heating mantle
Procedure:
-
In an acid-resistant reaction vessel, add glycerol.
-
Under constant stirring, slowly add concentrated sulfuric acid.
-
Sequentially add o-aminophenol and o-nitrophenol to the mixture.
-
Heat the reaction mixture to 125°C. The reaction is exothermic and the temperature will naturally rise to around 140°C.
-
Once the temperature stabilizes at approximately 136°C, continue the reaction for a few hours.[4]
-
After the reaction is complete, cool the mixture to below 100°C.
-
Carefully pour the reaction mixture into a larger vessel containing 10 times the volume of water (relative to the amount of o-aminophenol used).
-
Heat the diluted mixture to 75-80°C and neutralize it with a 30% sodium hydroxide solution to a pH of 7-7.2.
-
The 8-hydroxyquinoline product will precipitate out of the solution.
-
Filter the precipitate while it is still hot and allow it to cool and solidify.
-
The crude product can be further purified by sublimation under reduced pressure.[4]
Visualizing the Mechanisms: From Sensing to Signal
To better understand the underlying principles of how these probes function, the following diagrams illustrate a common sensing mechanism and a typical experimental workflow.
Caption: A diagram illustrating the "turn-on" fluorescence mechanism based on Photoinduced Electron Transfer (PET).
Live Cell Imaging Protocol for Intracellular Ion Detection
This protocol outlines the general steps for using a quinoline-based fluorescent probe to visualize intracellular ions, such as Zn²⁺.
Materials:
-
Quinoline-based fluorescent probe for the target ion
-
Cultured cells (e.g., HeLa, HepG2)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Stock solution of the target ion (e.g., ZnCl₂)
-
Fluorescence microscope with appropriate filter sets
-
Cell imaging dishes or plates
Procedure:
-
Cell Culture: Plate the cells on imaging dishes and culture them until they reach the desired confluency.
-
Probe Loading: Prepare a working solution of the fluorescent probe in cell culture medium or PBS. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM.
-
Remove the culture medium from the cells and wash them once with PBS.
-
Incubate the cells with the probe solution for a specific period (e.g., 30-60 minutes) at 37°C.
-
Washing: After incubation, remove the probe solution and wash the cells two to three times with PBS to remove any excess, unbound probe.
-
Ion Treatment (Optional): To observe the probe's response to an exogenous increase in the target ion, incubate the probe-loaded cells with a solution of the target ion (e.g., 10-100 µM ZnCl₂) for a short period (e.g., 15-30 minutes).
-
Fluorescence Imaging: Acquire fluorescence images of the cells using a fluorescence microscope. Use the appropriate excitation and emission wavelengths for the specific quinoline probe.
-
Image Analysis: Analyze the fluorescence intensity to quantify the changes in intracellular ion concentration.
Caption: A flowchart outlining the key steps in a live-cell imaging experiment using a quinoline-based fluorescent probe.
Methodologies for Performance Characterization
Objective comparison of fluorescent probes necessitates standardized methods for characterizing their performance. The following are key parameters and the methodologies to determine them.
Determination of Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process.[15] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[15] The relative quantum yield is commonly determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[16][17]
Principle: The quantum yield of a sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
Procedure:
-
Prepare a series of solutions of both the sample and a suitable standard (e.g., quinine sulfate in 0.1 M H₂SO₄) with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.[15]
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring identical experimental settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.[15]
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots (m_sample and m_std) are determined.
-
Calculate the quantum yield of the sample using the slopes from the plots and the known quantum yield of the standard.
Determination of the Limit of Detection (LOD)
The limit of detection is the lowest concentration of an analyte that can be reliably distinguished from a blank sample.[18]
Principle: The LOD is often calculated based on the signal-to-noise ratio, typically defined as the concentration at which the signal is three times the standard deviation of the blank.[2][18]
LOD = 3 * σ / S
Where:
-
σ is the standard deviation of the blank measurements.
-
S is the slope of the calibration curve (fluorescence intensity vs. analyte concentration).
Procedure:
-
Measure the fluorescence intensity of multiple blank samples (containing the probe but no analyte) to determine the background signal and its standard deviation (σ).
-
Prepare a series of solutions with known, low concentrations of the analyte and measure their fluorescence intensity.
-
Plot the fluorescence intensity as a function of the analyte concentration to generate a calibration curve.
-
Determine the slope (S) of the linear portion of the calibration curve.
-
Calculate the LOD using the formula above.
Conclusion
Fluorescent probes derived from quinolines represent a highly valuable and versatile class of tools for researchers and drug development professionals. Their tunable photophysical properties, coupled with a diverse range of sensing mechanisms, enable the sensitive and selective detection of a wide array of analytes and the imaging of complex biological processes. By understanding the comparative performance of different quinoline-based probes and adhering to rigorous experimental protocols, researchers can fully harness the power of these remarkable molecules to advance their scientific endeavors.
References
- 1. Synthesis and Photophysical Characterization of Dendritic 8-Hydroxyquinoline Complexes | Scientific.Net [scientific.net]
- 2. researchgate.net [researchgate.net]
- 3. A quinoline based Schiff-base compound as pH sensor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 5. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 9. Determination of Zinc Ion by a Quinoline-Based Fluorescence Chemosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. rroij.com [rroij.com]
- 14. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 17. agilent.com [agilent.com]
- 18. wasatchphotonics.com [wasatchphotonics.com]
A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for 8-Methoxyquinoline-5-sulfonamide Derivatives
For researchers, scientists, and drug development professionals investigating the therapeutic potential of novel 8-methoxyquinoline-5-sulfonamide derivatives, a critical early step is the robust assessment of their cytotoxic effects. Quinoline scaffolds are prevalent in compounds showing significant biological activities, including anticancer properties.[1][2] The selection of an appropriate cytotoxicity assay is not merely a matter of procedural convenience; it is a crucial decision that dictates the quality and mechanistic insight of the data obtained. This guide provides an in-depth comparison of key cytotoxicity assays, offering field-proven insights to help you design a comprehensive and self-validating testing strategy for this specific class of compounds.
The Rationale: Beyond a Simple "Live or Die" Readout
When evaluating a new chemical entity like an 8-methoxyquinoline-5-sulfonamide derivative, our goal extends beyond a binary assessment of cell viability. We aim to understand the how and why behind its cytotoxic effect. Does the compound induce a controlled, programmed cell death (apoptosis), or does it cause catastrophic cell lysis (necrosis)?[3] Does it interfere with metabolic function, or does it compromise membrane integrity? The answers to these questions are vital for lead optimization and predicting in vivo efficacy and toxicity.
This guide will compare three main classes of assays, each providing a different window into the cell's response to a cytotoxic agent:
-
Metabolic Assays (e.g., MTT): Assessing cellular health via enzymatic activity.
-
Membrane Integrity Assays (e.g., LDH): Measuring cell death via membrane rupture.
-
Apoptosis Assays (e.g., Caspase Activity, Annexin V): Specifically detecting programmed cell death pathways.
Comparison of Core Cytotoxicity Assays
Choosing the right assay requires a trade-off between throughput, cost, and the level of mechanistic detail desired. The following table summarizes the key characteristics of the most common assays used for screening quinoline derivatives.[1]
| Assay Type | Principle | Advantages | Disadvantages | Best For |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[4][5] | High-throughput, cost-effective, well-established.[1][6] | Can be confounded by compounds affecting cellular metabolism; indirect measure of viability. | Initial high-throughput screening to determine IC50 values. |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme released into the culture medium upon loss of membrane integrity (necrosis).[7][8] | High-throughput, non-radioactive, allows for kinetic analysis by sampling media over time.[9][10] | Less sensitive for early apoptosis where the membrane is intact; background from serum LDH.[8] | Quantifying late-stage apoptosis or necrosis; assessing cell-mediated cytotoxicity.[9][11] |
| Caspase-3/7 Assay | Detects the activity of executioner caspases-3 and -7, key enzymes in the apoptotic cascade, using a specific peptide substrate that releases a fluorescent or colorimetric signal upon cleavage.[12][13] | High sensitivity; provides direct evidence of apoptosis.[12] | Requires cell lysis; timing is critical as caspase activity is transient. | Confirming that cytotoxicity is mediated by apoptosis; mechanistic studies. |
| Annexin V/PI Assay | Uses flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane during early apoptosis. Propidium Iodide (PI) is a nuclear stain that only enters cells with compromised membranes.[1][14] | Provides detailed, multi-parameter data on cell death mechanisms.[15][16] | Lower throughput; requires a flow cytometer. | Detailed mechanistic studies to distinguish between apoptotic and necrotic cell death pathways.[3][17] |
Illustrative Experimental Data: A Comparative Scenario
To illustrate the data you might obtain, consider a hypothetical 8-methoxyquinoline-5-sulfonamide derivative, "QM-Sulfonamide-X," tested against the A549 human lung adenocarcinoma cell line.
Table 1: IC50 Values of QM-Sulfonamide-X in A549 cells (48h treatment)
| Assay | IC50 (µM) | Interpretation |
| MTT | 15.2 | Indicates a reduction in metabolic activity at this concentration. |
| LDH Release | 45.8 | Suggests that significant membrane rupture only occurs at higher concentrations. |
| Caspase-3/7 Glo | 12.5 | Shows that apoptosis is induced at concentrations similar to those affecting metabolic activity, suggesting apoptosis is the primary death mechanism. |
This data pattern—a close correlation between the MTT and Caspase assay IC50 values, with a much higher IC50 for LDH release—strongly suggests that QM-Sulfonamide-X induces cytotoxicity primarily through apoptosis rather than necrosis. Many quinoline derivatives have been shown to induce caspase-dependent apoptosis.[18]
Experimental Workflows and Protocols
A logical experimental workflow is crucial for a comprehensive cytotoxicity assessment.
Workflow Diagram: Cytotoxicity Assessment of Quinoline Derivatives
Caption: A phased approach to cytotoxicity testing, from initial screening to mechanistic elucidation.
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing metabolic activity as an indicator of cell viability.[4][5]
-
Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 8-methoxyquinoline-5-sulfonamide derivative in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.[1]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5] Metabolically active cells will convert the yellow MTT to purple formazan crystals.[19]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[1]
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.[7][10]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:
-
Background Control: Culture medium without cells.
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with a lysis buffer provided by the kit (e.g., 10X Lysis Buffer) 45 minutes prior to the next step.
-
-
Sample Collection: After incubation, carefully transfer a small aliquot (e.g., 2-5 µL) of the cell culture supernatant to a new 96-well plate.[9]
-
Reaction Setup: Add the LDH reaction mixture (provided by a commercial kit) to each well containing the supernatant.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.[8]
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate cytotoxicity (%) using the formula: (Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) * 100.
Protocol 3: Caspase-3/7 Activity Assay
This protocol measures the activity of key executioner caspases involved in apoptosis.[12]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, preferably in an opaque-walled 96-well plate suitable for luminescence or fluorescence.
-
Reagent Preparation: Prepare the caspase assay reagent (e.g., Caspase-Glo® 3/7) according to the manufacturer's instructions. This reagent typically contains a luminogenic caspase-3/7 substrate in a buffer.
-
Reagent Addition: Allow the plate and the caspase reagent to equilibrate to room temperature. Add 100 µL of the caspase reagent to each well.
-
Incubation: Mix the contents by gentle shaking for 30-60 seconds. Incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.[12]
-
Data Analysis: Normalize the signal to a cell viability assay (run in parallel) or report as fold-change over the untreated control.
Deciphering the Mechanism: Apoptosis vs. Necrosis
Distinguishing between apoptosis and necrosis is fundamental.[3] While both lead to cell death, their underlying mechanisms and implications for drug development are vastly different.
Signaling Pathway: Apoptosis vs. Necrosis
Caption: Key cellular events distinguishing apoptosis from necrosis.
Conclusion and Recommendations
For a comprehensive evaluation of 8-methoxyquinoline-5-sulfonamide derivatives, a multi-assay approach is strongly recommended.
-
Start with a broad screening using the MTT assay to efficiently determine the dose-response relationship and calculate the IC50 value across multiple cell lines.
-
Follow up with mechanistic assays at the determined IC50 concentration. The parallel use of a Caspase-3/7 assay and an LDH release assay provides a powerful and straightforward method to discern whether the compound's primary mode of action is apoptosis or necrosis.
-
For lead compounds that show promising activity, a more detailed Annexin V/PI flow cytometry assay can provide definitive, quantitative evidence of the cell death pathway, solidifying the compound's mechanistic profile.
By layering these techniques, researchers can build a robust, self-validating dataset that not only quantifies the cytotoxicity of novel 8-methoxyquinoline-5-sulfonamide derivatives but also provides crucial insights into their mechanism of action, paving the way for informed decisions in the drug development pipeline.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Determination of apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen - Preclinical Research Services [pharmtoxglp.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 15. antibodiesinc.com [antibodiesinc.com]
- 16. mybiosource.com [mybiosource.com]
- 17. usbio.net [usbio.net]
- 18. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bds.berkeley.edu [bds.berkeley.edu]
A Comparative Guide to the Antimicrobial Susceptibility of 8-Methoxyquinoline-5-Sulfonyl Chloride Derivatives
This guide provides a comprehensive analysis of the antimicrobial potential of compounds derived from 8-methoxyquinoline-5-sulfonyl chloride. Intended for researchers, scientists, and drug development professionals, this document delves into the synthesis, mechanism of action, and comparative antimicrobial efficacy of these derivatives. We will explore why certain structural features are critical for activity and present standardized protocols for evaluating these compounds, ensuring scientific rigor and reproducibility.
Introduction: The Quinoline Scaffold in Antimicrobial Research
The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous successful antimicrobial agents. Quinolone antibiotics, for instance, are a major class of synthetic antibacterial drugs that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1][2] This mechanism leads to the fragmentation of the bacterial chromosome and ultimately cell death.[3][4]
The versatility of the quinoline scaffold allows for extensive chemical modification, leading to a broad spectrum of biological activities. One such avenue of exploration has been the derivatization of this compound. Sulfonamides, another important class of antibacterial agents, act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[5] The hybridization of the quinoline and sulfonamide pharmacophores has been a strategy to develop novel agents with potentially enhanced or unique antimicrobial properties.
This guide specifically focuses on derivatives of this compound and critically evaluates their antimicrobial susceptibility. We will present a comparative analysis, drawing on available experimental data, and provide detailed, validated protocols for their assessment. A key focus will be to elucidate the structure-activity relationships that govern the antimicrobial efficacy of this class of compounds.
Synthesis of 8-Methoxyquinoline-5-Sulfonamide Derivatives
The synthesis of 8-methoxyquinoline-5-sulfonamide derivatives typically begins with the O-methylation of 8-hydroxyquinoline. This is a crucial step to differentiate these compounds from their 8-hydroxyquinoline counterparts. The subsequent sulfonation and reaction with various amines lead to the final sulfonamide derivatives.
A representative synthetic pathway is illustrated below:[2]
Caption: Synthetic route to 8-methoxyquinoline-5-sulfonamide derivatives.
The rationale behind this multi-step synthesis is to create a library of diverse compounds by varying the amine reactant in the final step. This allows for the exploration of how different substituents on the sulfonamide nitrogen affect the biological activity of the molecule.
Antimicrobial Susceptibility Testing: A Comparative Analysis
The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.[1] In this section, we compare the reported antimicrobial activities of 8-methoxyquinoline-5-sulfonamide derivatives against various microbial strains.
The Critical Role of the 8-Hydroxy Group: A Case of Inactivity
A pivotal study by Jezierska et al. (2021) investigated a series of acetylene derivatives of 8-methoxyquinoline-5-sulfonamides and compared them to their 8-hydroxyquinoline counterparts.[2] The results were striking: while the 8-hydroxyquinoline-5-sulfonamide derivatives exhibited notable antibacterial activity, particularly against Staphylococcus aureus, the 8-methoxyquinoline derivatives were found to be completely inactive (MIC > 256 µg/mL).[2]
This finding strongly suggests that the free hydroxyl group at the 8-position is essential for the antimicrobial activity of this class of quinoline sulfonamides. It is hypothesized that the 8-hydroxy group may act as a chelating agent for essential metal ions within the bacterial cell, disrupting crucial enzymatic processes. The methylation of this hydroxyl group appears to abrogate this activity entirely.
Comparative Data of Methoxyquinoline Derivatives
While the 8-methoxyquinoline-5-sulfonamides from the aforementioned study were inactive, other research on different methoxyquinoline derivatives has shown some antimicrobial potential. For instance, a study on 7-methoxyquinoline derivatives bearing a sulfonamide moiety reported MIC values against various pathogens.
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |
| 8-Methoxyquinoline-5-sulfonamides | Acetylene Derivatives | S. aureus ATCC 29213 | > 256 | [Jezierska et al., 2021][2] |
| E. faecalis ATCC 29212 | > 256 | [Jezierska et al., 2021][2] | ||
| 7-Methoxyquinoline-4-yl-amino-benzenesulfonamides | Compound 3l | E. coli | 7.812 | [Al-Suhaimi et al., 2023][5][6] |
| C. albicans | 31.125 | [Al-Suhaimi et al., 2023][5][6] | ||
| Compound 3c | E. coli | 62.50 | [Al-Suhaimi et al., 2023][5][6] | |
| Compound 3d | E. coli | 31.25 | [Al-Suhaimi et al., 2023][5][6] | |
| Ciprofloxacin (Reference) | - | E. coli | 0.03 - 0.23 | [Hoogkamp-Korstanje, 1984][7] |
| - | S. aureus | 0.75 | [Hoogkamp-Korstanje, 1984][7] |
Note: The data presented for 7-methoxyquinoline derivatives is to provide a broader context on methoxy-substituted quinoline sulfonamides and is not a direct comparison to the 8-methoxy-5-sulfonyl chloride derivatives.
As the table illustrates, even the active 7-methoxyquinoline derivatives exhibit significantly higher MIC values compared to the established fluoroquinolone antibiotic, ciprofloxacin. This underscores the challenge in developing potent antimicrobial agents from this particular chemical space.
Standardized Protocols for Antimicrobial Susceptibility Testing
To ensure the reliability and comparability of antimicrobial susceptibility data, it is imperative to follow standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these tests.[3]
Broth Microdilution Method for MIC Determination (CLSI M07)
The broth microdilution method is a quantitative technique to determine the MIC of an antimicrobial agent.[1][3]
Caption: Workflow for the Broth Microdilution Method.
Detailed Protocol:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) directly in a 96-well microtiter plate. Each well will contain a specific concentration of the compound.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[1]
-
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[4]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the diluted bacterial suspension.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[8]
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.[1]
-
Disk Diffusion Method (Kirby-Bauer Test) (CLSI M02)
The disk diffusion method is a qualitative test that provides a preliminary assessment of an organism's susceptibility to an antimicrobial agent.[9]
Detailed Protocol:
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).[4]
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to obtain a confluent lawn of growth.[9]
-
-
Application of Disks:
-
Aseptically apply paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.[9]
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[9]
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.
-
The size of the zone is correlated with the susceptibility of the organism to the compound. Interpretive criteria (Susceptible, Intermediate, Resistant) are established by correlating zone diameters with MIC values.[4]
-
Discussion and Future Perspectives
The available evidence strongly indicates that compounds derived from this compound are generally poor candidates for antimicrobial drug development. The methylation of the 8-hydroxy group, a key structural feature for the antimicrobial activity of related quinoline compounds, leads to a significant loss of efficacy.[2] This highlights the importance of structure-activity relationship studies in the early stages of drug discovery to avoid pursuing unpromising chemical scaffolds.
While some other methoxyquinoline derivatives have shown modest antimicrobial activity, they do not currently rival the potency of established antibiotics like the fluoroquinolones. Future research in this area could explore other positions on the quinoline ring for methoxy substitution or investigate alternative functional groups at the 8-position that may retain or enhance the metal-chelating properties of the parent 8-hydroxyquinoline.
For researchers working on novel antimicrobial agents, it is crucial to employ standardized testing methodologies, such as those provided by the CLSI, to ensure that the generated data is accurate, reproducible, and comparable across different studies. This rigorous approach is essential for the identification and development of new and effective treatments for infectious diseases.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. asm.org [asm.org]
- 5. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. hardydiagnostics.com [hardydiagnostics.com]
A Comparative Guide to the Synthesis and Characterization of 8-Methoxyquinoline-5-sulfonyl Chloride Reaction Products
This guide provides an in-depth technical analysis of the reaction products derived from 8-Methoxyquinoline-5-sulfonyl chloride (8-MeOQ-5-SC). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explore the causality behind experimental choices, compare 8-MeOQ-5-SC with key alternatives, and provide the robust data necessary for informed decision-making in synthetic projects.
Introduction: The Strategic Importance of the 8-Methoxyquinoline Scaffold
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1] The 8-hydroxyquinoline-5-sulfonyl moiety, in particular, is a versatile precursor for synthesizing compounds with potential therapeutic applications, including anticancer and antimicrobial activities.[2]
However, the free phenolic group in 8-hydroxyquinoline-5-sulfonyl chloride (8-OHQ-5-SC) introduces significant challenges. Its acidity can lead to unwanted side reactions, and its potent metal-chelating ability can inhibit catalyst activity in subsequent reactions, such as copper-catalyzed "click chemistry".[2][3] The strategic methylation of this hydroxyl group to yield this compound provides a more stable and versatile intermediate, circumventing these issues while retaining the core reactive sulfonyl chloride group for further functionalization.[3] This guide focuses on the characterization of products from this methoxy-protected variant and compares its performance against its hydroxylated counterpart.
Synthesis Pathway: From Precursor to Reactive Intermediate
The preparation of this compound is a well-established two-step process starting from 8-hydroxyquinoline. The methoxy group acts as a crucial protecting group, enhancing stability and preventing the side reactions associated with the free hydroxyl group.[2][3]
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound (5)
This protocol is adapted from established literature procedures.[1][2]
-
O-Methylation of 8-Hydroxyquinoline (1):
-
Under an inert atmosphere (Argon or Nitrogen), suspend sodium hydride (NaH) (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Cool the suspension in an ice bath and slowly add a solution of 8-hydroxyquinoline (1.0 eq) in anhydrous DMF.
-
After the addition is complete, allow the mixture to stir at room temperature until hydrogen evolution ceases.
-
Add methyl iodide (CH₃I) (1.1 eq) dropwise and continue stirring at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction with ice-water and extract the product, 8-methoxyquinoline (4), with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methylated intermediate.
-
-
Sulfonation of 8-Methoxyquinoline (4):
-
Place the crude 8-methoxyquinoline (1.0 eq) in a flask and cool in an ice bath.
-
Add chlorosulfonic acid (ClSO₃H) (approx. 5.0 eq) dropwise with vigorous stirring, maintaining the low temperature.[2]
-
After the addition, allow the reaction mixture to stir at room temperature for 24 hours.[2]
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable solvent like dichloromethane or ethylene chloride.[2]
-
Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent in vacuo. The resulting solid, this compound (5), should be stored under argon at low temperatures (4–8 °C) due to its moisture sensitivity.[2]
-
Core Reaction: Synthesis of 8-Methoxyquinoline-5-sulfonamides
The primary utility of 8-MeOQ-5-SC lies in its reaction with primary and secondary amines to form a diverse library of sulfonamides. The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic attack by the amine.[4]
Caption: General reaction scheme for sulfonamide synthesis.
Causality in Experimental Design:
-
Solvent Choice: Anhydrous acetonitrile is frequently used as it is a polar aprotic solvent that can dissolve the reactants without participating in the reaction.[2][3]
-
Base Requirement: The reaction liberates one equivalent of hydrochloric acid (HCl). A non-nucleophilic base, typically triethylamine (TEA), is added to act as an HCl scavenger, preventing the protonation of the reactant amine and driving the reaction to completion.[1][3]
-
Stoichiometry: A molar excess of the amine (often two-fold) can be used to ensure complete consumption of the valuable sulfonyl chloride and to act as the base.[2]
General Experimental Protocol: Sulfonamide Synthesis
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add the desired primary or secondary amine (1.1 - 2.0 eq).[2]
-
Add triethylamine (1.2 eq) to the mixture.[1]
-
Stir the reaction at room temperature for 5-24 hours, monitoring progress by TLC.[5]
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or chloroform) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired sulfonamide.
Characterization of Reaction Products
Unambiguous structural confirmation of the synthesized sulfonamides is critical. This is typically achieved through a combination of mass spectrometry and NMR spectroscopy.
Caption: Standard workflow for product structure elucidation.
Spectroscopic Signatures:
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is essential for confirming the elemental composition. The observed mass should correspond to the calculated exact mass of the expected product.[2] For example, 8-Methoxy-quinoline-5-sulfonic acid cyclopropylamide has a calculated exact mass of 278.072513 g/mol .[6]
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the quinoline ring protons, the methoxy group (a singlet around 4.0 ppm), and the protons of the amine-derived moiety.
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon atoms and their chemical environment.
-
Infrared (IR) Spectroscopy: Key vibrational bands confirm the presence of the sulfonamide group. Expect strong asymmetric and symmetric stretching bands for the S=O bonds around 1350 cm⁻¹ and 1170 cm⁻¹, respectively.[7]
Comparative Analysis: 8-MeOQ-5-SC vs. Alternatives
The choice of sulfonyl chloride reagent is dictated by the overall synthetic strategy, especially the nature of the substrate and planned subsequent reactions.
| Feature | This compound (8-MeOQ-5-SC) | 8-Hydroxyquinoline-5-sulfonyl chloride (8-OHQ-5-SC) | General Aryl Sulfonyl Chlorides (e.g., Tosyl Chloride) |
| Reactivity | High electrophilicity at the sulfonyl group.[3] | Similar high electrophilicity.[3] | High electrophilicity, widely used for protecting amines.[8] |
| Stability | More stable due to the protected hydroxyl group. Less prone to hydrolysis than 8-OHQ-5-SC.[3] | The free hydroxyl group can participate in side reactions. Susceptible to hydrolysis.[2] | Generally stable but moisture-sensitive. |
| Subsequent Reactions | Advantageous. The methoxy group is inert, allowing for a wide range of downstream chemistry, including metal-catalyzed reactions (e.g., Click Chemistry).[2] | Problematic. The 8-hydroxy group is a strong metal chelator, which can poison catalysts (e.g., copper), inhibiting reactions.[2][3] | Lacks the quinoline scaffold, limiting its use to cases where this specific pharmacophore is not required. |
| Biological Activity of Products | Activity is dependent on the overall sulfonamide structure. The methoxy group may reduce or alter the specific biological profile seen in 8-hydroxy analogues.[2] | The 8-hydroxy group is often crucial for the biological activity (e.g., anticancer, antimicrobial) of the final sulfonamide products.[2] | Biological activity is highly variable and depends on the entire molecular structure. |
| Yields in Sulfonamide Synthesis | High yields are consistently reported (65-95%).[5] | Good yields are achievable (68-82%), but may require more careful control of conditions.[3][5] | Generally high yields under standard conditions.[8] |
| Key Application | A versatile building block for complex molecules where the quinoline scaffold is desired and subsequent metal-catalyzed steps are planned.[2] | A building block for synthesizing biologically active sulfonamides where the 8-hydroxy group is a key pharmacophoric feature.[2] | General purpose sulfonylation and amine protection in organic synthesis.[8] |
A more modern alternative to using sulfonyl chlorides, which can be unstable, is the use of pentafluorophenyl (PFP) sulfonate esters as stable sulfonamide precursors.[9]
Conclusion
This compound is a superior reagent to its 8-hydroxy counterpart for the synthesis of complex molecular architectures that require subsequent chemical transformations, particularly those involving metal catalysts. The methoxy group serves as an effective protecting group, enhancing stability and preventing catalyst inhibition without compromising the core reactivity of the sulfonyl chloride moiety. While the resulting sulfonamides may exhibit a different biological profile compared to their 8-hydroxy analogues, the synthetic versatility offered by 8-MeOQ-5-SC makes it an invaluable tool for medicinal chemists and researchers in drug discovery. The robust protocols for its use and the clear spectroscopic handles for product characterization further solidify its position as a strategic building block in modern organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cbijournal.com [cbijournal.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Introduction: The Quinoline Scaffold and the Role of the Sulfonyl Chloride Moiety
An In-Depth Technical Guide to the Applications of 8-Methoxyquinoline-5-sulfonyl chloride
A Comparative Analysis for Analytical and Synthetic Chemistry
Prepared by a Senior Application Scientist, this guide offers an in-depth exploration of this compound (8-MQ-5-SC), a versatile reagent with significant applications in both analytical and medicinal chemistry. We will dissect its utility as a fluorescent labeling agent, compare its performance against established alternatives, and examine its role as a foundational scaffold in the synthesis of bioactive compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.
The quinoline core is a privileged scaffold in chemistry, forming the backbone of numerous pharmaceuticals and functional molecules.[1][2] this compound is a derivative of 8-hydroxyquinoline, a well-known metal-chelating agent and antiseptic.[3] The introduction of a methoxy group at the 8-position enhances stability, while the highly reactive sulfonyl chloride group at the 5-position serves as a versatile handle for covalent modification.[3][4] This reactivity, particularly with primary and secondary amines, allows 8-MQ-5-SC to function as both a derivatization agent for analytical quantification and a building block for novel molecular architectures.[3][4]
PART 1: Application in Analytical Chemistry as a Fluorescent Derivatization Agent
Due to the quinoline core's intrinsic fluorescence, 8-MQ-5-SC is an effective pre-column derivatization reagent for enhancing the detection of molecules that lack a native chromophore or fluorophore, such as amino acids and various amines.[3][5] The reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, forming a stable, highly fluorescent sulfonamide derivative.
Mechanism and Experimental Rationale
The derivatization reaction is typically carried out in an anhydrous organic solvent like acetonitrile to prevent the competitive hydrolysis of the sulfonyl chloride, which would otherwise form the non-reactive sulfonic acid.[4] A tertiary amine base, such as triethylamine, is included to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct and driving the reaction to completion.[4] The methoxy group at the 8-position provides greater stability compared to its hydroxyl counterpart (8-hydroxyquinoline-5-sulfonyl chloride), which may require a protection step to prevent side reactions.[3]
Caption: Workflow for analyte derivatization using 8-MQ-5-SC for HPLC analysis.
Comparative Performance with Other Labeling Reagents
The selection of a derivatization reagent is critical and depends on factors like reaction speed, derivative stability, and photophysical properties. 8-MQ-5-SC enters a field with several established reagents.
| Feature | This compound (8-MQ-5-SC) | Dansyl Chloride (Dns-Cl) | 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | o-Phthalaldehyde (OPA) |
| Target Group | Primary & Secondary Amines | Primary & Secondary Amines | Primary & Secondary Amines | Primary Amines only |
| Reaction Speed | Moderate to Fast | Slow (≥ 35 min)[5] | Fast[6] | Very Fast |
| Derivative Stability | Generally Stable | Stable | Stable (up to 13 days at 4°C)[5] | Unstable, requires immediate analysis |
| Detection Method | Fluorescence, UV | Fluorescence, UV | Fluorescence, UV | Fluorescence |
| Key Advantage | Good stability of reagent and derivative. | Strong fluorescence and well-established methods.[5] | Rapid reaction, suitable for automation.[5] | High sensitivity, reacts in aqueous media. |
| Key Disadvantage | Limited public data on quantum yield. | Poor reactivity and slow kinetics. | Hydrolysis byproduct (FMOC-OH) is also fluorescent, causing interference.[5] | Unstable derivatives, does not react with secondary amines (e.g., Proline). |
Causality Behind Choices:
-
For complex biological matrices containing both primary and secondary amines where stability is paramount for sample batching, 8-MQ-5-SC or FMOC-Cl are superior to OPA.
-
When speed and automation are the primary drivers, the rapid reactions of FMOC-Cl and OPA are often preferred.[6] However, the interference from FMOC-OH must be chromatographically resolved.
-
Dansyl chloride, while historically significant, is often replaced by more modern reagents due to its slow reaction kinetics. [5][7]
Experimental Protocol: Derivatization of Amino Acids for HPLC-FLD
This protocol provides a self-validating system for the derivatization of an amino acid standard mix.
-
Reagent Preparation:
-
Derivatization Reagent: Prepare a 1 mg/mL solution of this compound in anhydrous acetonitrile. Rationale: Acetonitrile is a polar aprotic solvent that effectively dissolves the reagent and reactants without participating in the reaction.
-
Borate Buffer (0.1 M, pH 9.5): Dissolve boric acid in water, and adjust the pH to 9.5 with a sodium hydroxide solution. Rationale: A basic pH deprotonates the amino group of the analyte, increasing its nucleophilicity and facilitating the reaction.
-
Amino Acid Standard: Prepare a 100 µM solution of an amino acid standard mix in the borate buffer.
-
-
Derivatization Procedure:
-
To 100 µL of the amino acid standard solution in a microcentrifuge tube, add 100 µL of the derivatization reagent.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at room temperature (25°C) for 20 minutes in the dark. Rationale: The quinoline moiety can be light-sensitive; incubation in the dark prevents potential photodegradation.
-
To quench the reaction, add 10 µL of a 1 M aqueous solution of methylamine. Vortex and let stand for 5 minutes. Rationale: A primary amine in excess will consume any remaining 8-MQ-5-SC, preventing further reaction and reagent-related peaks in the chromatogram.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 25 mM Sodium Acetate buffer, pH 6.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from 20% B to 80% B over 30 minutes. Rationale: A gradient is necessary to elute derivatives with varying polarities.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector: Excitation wavelength ~330 nm, Emission wavelength ~520 nm (Note: Optimal wavelengths should be determined empirically).
-
PART 2: Application in Synthetic and Medicinal Chemistry
8-MQ-5-SC serves as an essential building block for introducing the 8-methoxyquinoline-5-sulfonamide moiety into molecules, a strategy that has proven effective in developing new therapeutic agents.[8]
Synthesis of Bioactive Quinoline-5-Sulfonamides
The reaction of 8-MQ-5-SC with various primary or secondary amines yields a library of novel sulfonamide derivatives.[4] Researchers have exploited this straightforward synthesis to create compounds with significant anticancer and antibacterial properties.[4][8]
For example, a study by Zieba et al. described the synthesis of acetylene derivatives of 8-methoxyquinoline-5-sulfonamide.[4] While these specific methoxy-derivatives were found to be less biologically active than their 8-hydroxy counterparts in that study, the synthetic route demonstrates the utility of 8-MQ-5-SC. The study concluded that for their series, an unsubstituted phenolic group at position 8 was crucial for anticancer and antimicrobial activity, highlighting a key structure-activity relationship (SAR).[4]
Caption: Synthetic strategy for creating and evaluating bioactive sulfonamides from 8-MQ-5-SC.
Comparison with 8-Hydroxyquinoline-5-sulfonyl chloride (8-HQ-5-SC)
The choice between the methoxy and hydroxy analogue is a critical decision in the synthetic design process.
| Feature | This compound (8-MQ-5-SC) | 8-Hydroxyquinoline-5-sulfonyl chloride (8-HQ-5-SC) |
| Synthesis | Prepared by sulfonation of 8-methoxyquinoline.[4] | Prepared by direct sulfonation of 8-hydroxyquinoline.[4] |
| Reactivity | Reacts cleanly with amines at the sulfonyl chloride group.[4] | The phenolic -OH group can interfere and may require protection (e.g., methylation) to prevent side reactions.[3] |
| Stability | Higher stability due to the protected hydroxyl group.[3] | The phenolic -OH can facilitate hydrogen bonding but complicates certain reactions.[3] |
| Solubility | Good solubility in common organic solvents. | Solubility can be influenced by the phenolic group. |
| Bioactivity of Derivatives | Derivatives can be active, but in some studies, the corresponding 8-hydroxy derivatives showed higher potency.[4] | The free phenolic -OH group has been identified as a key pharmacophore for anticancer and antimicrobial activity in certain compound series.[4] |
Rationale for Selection:
-
Choose 8-MQ-5-SC when a clean reaction at the sulfonyl chloride is desired without interference from the 8-position, or when the final product requires a methoxy group for specific receptor binding or pharmacokinetic properties.
-
Choose 8-HQ-5-SC when the synthetic goal is to create analogues where a free phenolic hydroxyl is hypothesized to be critical for biological activity, such as metal chelation or hydrogen bonding with a biological target.[9]
General Protocol: Synthesis of an 8-Methoxyquinoline-5-sulfonamide
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent: Add anhydrous acetonitrile via syringe.
-
Addition of Reactants: Add the desired amine (2.0 eq) followed by triethylamine (2.2 eq). Rationale: A two-fold excess of the amine helps drive the reaction to completion, while the triethylamine neutralizes the HCl byproduct.[4]
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).
Conclusion
This compound is a reagent of significant value, bridging the gap between analytical and synthetic chemistry. As a fluorescent labeling agent, it offers a stable and reliable alternative to other reagents, particularly for the analysis of primary and secondary amines. In medicinal chemistry, it provides a robust platform for the synthesis of diverse sulfonamide libraries. While structure-activity studies in some contexts have shown superior bioactivity for derivatives of its 8-hydroxy counterpart, the enhanced stability and clean reactivity of 8-MQ-5-SC make it an indispensable tool for specific synthetic strategies. Understanding the comparative advantages and disadvantages outlined in this guide will empower researchers to make informed decisions and accelerate their discovery and development efforts.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Identification of N-terminal amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
biological efficacy of 8-methoxy vs 8-hydroxyquinoline sulfonamides
An In-Depth Comparative Guide to the Biological Efficacy of 8-Methoxy vs. 8-Hydroxyquinoline Sulfonamides
Executive Summary
The quinoline sulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. A frequent and critical point of structural variation involves the substitution at the 8-position, most commonly with a hydroxyl (-OH) or a methoxy (-OCH₃) group. This guide provides a comprehensive, evidence-based comparison of the biological efficacy of 8-hydroxyquinoline sulfonamides and their 8-methoxy counterparts. Through a systematic review of experimental data, we establish a clear structure-activity relationship: the presence of a free hydroxyl group at the 8-position is overwhelmingly critical for potent anticancer and antimicrobial activities. This efficacy is intrinsically linked to the chelating properties of the 8-hydroxyquinoline core, a capability lost when the hydroxyl is masked as a methoxy ether. In contrast, for activities primarily driven by the sulfonamide moiety itself, such as carbonic anhydrase inhibition, this distinction can be less pronounced. This guide will delve into the mechanistic underpinnings of these differences, present direct comparative data, and provide detailed experimental protocols for researchers in the field.
The Decisive Structural Distinction: Chelation and Bioactivity
At the heart of the functional disparity between 8-hydroxy and 8-methoxyquinoline sulfonamides lies a fundamental difference in their physicochemical properties. The 8-hydroxyquinoline scaffold contains a bidentate {N,O} donor set, enabling it to form stable chelate complexes with a wide array of metal ions.[1][2] This chelation is a primary driver of its biological activity, disrupting metal homeostasis in cancer cells and microbes.[1][3]
Conversely, the methylation of the hydroxyl group to form an 8-methoxy derivative effectively neutralizes this chelating ability. The methoxy group's oxygen is a poor electron donor and its steric bulk prevents the necessary conformation for chelation. This seemingly minor structural modification leads to a profound loss of biological function in many contexts.
Caption: Fig 1. Chelation potential of 8-hydroxy vs. 8-methoxy scaffolds.
Comparative Anticancer Efficacy
The most striking evidence for the superiority of the 8-hydroxy scaffold comes from direct comparative studies in oncology. Research consistently shows that 8-hydroxyquinoline-5-sulfonamide derivatives possess significant cytotoxic activity against various human cancer cell lines, while their 8-methoxy analogues are largely inactive.[4][5][6]
A study by Zięba et al. provides a clear head-to-head comparison. Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide were tested against human amelanotic melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cells.[4] The results were definitive: only the 8-hydroxy derivatives were found to be biologically active.[4][5][6] The authors concluded that the unsubstituted phenolic group at position 8 is the key structural fragment necessary for biological activity.[4][5][6]
Table 1: Comparative Antiproliferative Activity (IC₅₀ in µM)
| Compound ID | R Group | C-32 (Melanoma) | MDA-MB-231 (Breast) | A549 (Lung) | Cytotoxicity (HFF-1) | Source |
| 3c | 8-OH | 20.3 ± 1.2 | 24.5 ± 1.9 | 22.8 ± 1.4 | >100 | [4] |
| 6c | 8-OCH₃ | >100 | >100 | >100 | >100 | [4] |
| Cisplatin | Control | 18.2 ± 1.1 | 14.3 ± 0.9 | 16.5 ± 1.0 | 25.1 ± 1.8 | [4] |
| Doxorubicin | Control | 0.9 ± 0.1 | 1.1 ± 0.1 | 1.3 ± 0.1 | 1.8 ± 0.2 | [4] |
Data synthesized from Zięba et al.[4] Compound 3c is 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide; 6c is its 8-methoxy equivalent. HFF-1 are normal human fibroblasts.
The data unequivocally shows that while the 8-hydroxy derivative 3c has anticancer efficacy comparable to the standard chemotherapeutic cisplatin in these cell lines, its 8-methoxy counterpart 6c is completely inactive.[4] Importantly, compound 3c showed no toxicity to normal fibroblast cells, indicating a degree of cancer cell selectivity.[4]
Experimental Protocol: WST-1 Cell Viability Assay
This protocol describes a standard method for assessing the cytotoxic effects of compounds on cancer cell lines, a crucial step in evaluating potential anticancer agents.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.
Pillar of Trustworthiness: This assay includes positive (e.g., doxorubicin) and negative (vehicle) controls, and results are normalized to untreated cells, ensuring that the observed effects are due to the compound and not experimental artifacts.
-
Cell Culture: Plate cancer cells (e.g., A549, MDA-MB-231) in a 96-well microplate at a density of 5x10³ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium only (blank), medium with DMSO (vehicle control), and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 (Water Soluble Tetrazolium Salt) reagent to each well. WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells.
-
Final Incubation: Incubate the plate for an additional 2-4 hours. The incubation time depends on the metabolic activity of the cell line.
-
Data Acquisition: Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (medium only). Calculate cell viability as a percentage relative to the vehicle control: (Abs_sample / Abs_vehicle) * 100. Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Comparative Antimicrobial & Antifungal Activity
The trend of superior efficacy for 8-hydroxyquinoline sulfonamides extends to their antimicrobial properties. The mechanism is again largely attributed to the chelation of essential metal ions that are vital for bacterial enzyme function and structural integrity.[3]
The same comparative study by Zięba et al. also evaluated their compounds against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5][6]
Table 2: Comparative Antibacterial Activity (MIC in µM)
| Compound ID | R Group | S. aureus ATCC 29213 | MRSA (Clinical Isolate) | Source |
| 3c | 8-OH | 31.25 | 31.25 | [4] |
| 6c | 8-OCH₃ | >500 | >500 | [4] |
| Oxacillin | Control | 0.5 | 128 | [4] |
| Ciprofloxacin | Control | 0.25 | 0.25 | [4] |
Data synthesized from Zięba et al.[4] MIC (Minimum Inhibitory Concentration) is the lowest concentration that prevents visible growth.
The 8-hydroxy derivative 3c demonstrated significant activity against both standard and drug-resistant S. aureus, whereas the 8-methoxy version 6c was inactive.[4] Other studies corroborate the potent antimicrobial and antifungal activities of various 8-hydroxyquinoline sulfonamide derivatives.[7][8][9] For instance, certain derivatives show potent activity against E. coli and P. aeruginosa, and others are promising candidates for the topical treatment of dermatomycosis.[7][9] In contrast, while some 8-methoxyquinoline derivatives show antibacterial properties, direct comparisons indicate they are generally less potent than their hydroxylated counterparts.[10]
Caption: Fig 2. Proposed antimicrobial mechanism via metal ion chelation.
Experimental Protocol: Broth Microdilution MIC Assay
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To find the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Pillar of Expertise: This protocol follows CLSI (Clinical and Laboratory Standards Institute) guidelines, ensuring results are reproducible and comparable across different laboratories. The inclusion of a bacterial inoculum standardized to a specific cell density is critical for assay consistency.
-
Inoculum Preparation: From a fresh agar plate, select 3-5 bacterial colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12. In well 1, add 100 µL of the test compound at 4x the highest desired final concentration.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader measuring absorbance at 600 nm. The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear.
Activity as Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are metalloenzymes that play roles in various physiological processes, and their inhibition is a therapeutic strategy for diseases like glaucoma and certain cancers.[11][12] In this context, the sulfonamide group (-SO₂NH₂) itself is the primary pharmacophore, binding to the Zn²⁺ ion in the enzyme's active site.[13]
The quinoline portion of the molecule acts as a scaffold that can be modified to achieve selectivity for different CA isoforms.[11][14] While the 8-hydroxy group can participate in additional hydrogen bonding within the active site, its presence is not as critical for the primary inhibitory action as it is for antimicrobial/anticancer effects. Both 8-hydroxy and 8-alkoxy quinoline sulfonamides have been reported as effective CA inhibitors.[11][14] The choice between -OH and -OCH₃ may therefore be used to fine-tune properties like solubility, cell permeability, and isoform selectivity rather than dictating activity itself.
Table 3: Inhibition Constants (Kᵢ) for Selected Quinoline Sulfonamides against hCA Isoforms (nM)
| Compound Type | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor-assoc.) | Source |
| 8-substituted quinoline-2-carboxamides | 61.9 - 8126 | 33.0 - 8759 | - | [14] |
| Quinoline-based benzenesulfonamides | - | - | 5.5 - 116.2 | [15] |
| Acetazolamide (Standard) | 250 | 12 | 25 | [15] |
This table presents a range of activities for different quinoline sulfonamide classes, indicating that the core scaffold is amenable to creating potent CA inhibitors.
Expert Synthesis and Structure-Activity Relationship (SAR)
The collective experimental evidence establishes a clear and compelling structure-activity relationship for these two classes of compounds.
-
For Anticancer and Antimicrobial Activity: The 8-hydroxyl group is a non-negotiable requirement for potent activity. Its ability to chelate metal ions is the dominant mechanism of action. Masking this group as a methoxy ether abrogates this activity. Therefore, for drug development programs targeting infections or cancer, 8-hydroxyquinoline sulfonamides are the vastly superior scaffold.
-
For Carbonic Anhydrase Inhibition: The primary pharmacophore is the sulfonamide group. The choice between an 8-hydroxy and an 8-methoxy substituent is a matter of secondary optimization. It can influence pharmacokinetics and isoform selectivity, but both scaffolds can yield highly potent inhibitors.
Future Directions: The consistent inactivity of 8-methoxy derivatives makes them excellent negative controls in biological assays to confirm that the observed activity of an 8-hydroxy analogue is indeed due to its chelating properties. Furthermore, the 8-methoxy group could be explored as a protecting group in a prodrug strategy, where it might be metabolically cleaved in vivo to release the active 8-hydroxy form, potentially improving bioavailability or targeting.
References
- 1. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 8-Hydroxyquinoline-5-sulfonamides are promising antifungal candidates for the topical treatment of dermatomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. QSAR study on carbonic anhydrase inhibitors: aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties, with topical activity as antiglaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8-Methoxyquinoline-5-sulfonyl chloride
As researchers dedicated to advancing scientific frontiers, our commitment to safety is paramount. The responsible handling and disposal of reactive chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the safety of our laboratory environment. 8-Methoxyquinoline-5-sulfonyl chloride is a valuable reagent in synthetic chemistry, often used to introduce the 8-methoxyquinoline-5-sulfonamide moiety, a common pharmacophore. However, its sulfonyl chloride functional group renders it highly reactive and moisture-sensitive, necessitating a disposal protocol grounded in chemical principles to ensure safe and complete neutralization.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and associated contaminated materials. The procedures detailed herein are designed to mitigate risks by controlling the chemical reactivity of the sulfonyl chloride group, ensuring a safe transition from a hazardous reagent to a non-reactive waste stream.
Core Principles: Understanding the Hazard
The primary hazard of this compound stems from the electrophilic nature of the sulfonyl chloride moiety (-SO₂Cl). This group reacts readily with nucleophiles, most notably water. This moisture sensitivity is a critical consideration for both storage and disposal.[1][2]
Upon contact with water, even atmospheric moisture, this compound undergoes rapid and exothermic hydrolysis. This reaction produces two acidic and corrosive byproducts: 8-methoxyquinoline-5-sulfonic acid and hydrochloric acid (HCl).[3][4]
Reaction: C₁₀H₈ClNO₃S + 2H₂O → C₁₀H₉NO₄S (8-methoxyquinoline-5-sulfonic acid) + HCl
An uncontrolled reaction with a large amount of water can lead to a rapid release of heat and corrosive HCl gas, posing significant inhalation and contact hazards.[4][5][6] Therefore, the core principle of our disposal strategy is the controlled quenching of the reactive sulfonyl chloride in a basic medium to manage the exothermic reaction and neutralize the acidic byproducts simultaneously.
| Chemical & Physical Properties | |
| IUPAC Name | This compound |
| CAS Number | 90429-62-2[7][8][9] |
| Molecular Formula | C₁₀H₈ClNO₃S[7][9] |
| Molecular Weight | 257.69 g/mol [7][9] |
| Appearance | Solid (Typical) |
| Primary Hazards | Corrosive, Water-Reactive, Forms Toxic Fumes Upon Decomposition[1][6] |
Essential Safety & Handling
Before beginning any disposal procedure, it is imperative to establish a safe working environment.
-
Engineering Controls : All handling and disposal steps must be performed inside a certified chemical fume hood to contain any corrosive vapors or aerosols that may be generated.[1][5][10] Ensure that an eyewash station and safety shower are readily accessible.[1][10][11]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.[5][12] This includes:
-
Eye Protection : Chemical safety goggles and a face shield.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile or neoprene). Always check the glove manufacturer's compatibility chart.
-
Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes.
-
Disposal Workflow: A Step-by-Step Protocol
The appropriate disposal method depends on the nature of the waste. The following workflow provides a decision-making framework for safe disposal.
Caption: Decision workflow for the disposal of this compound.
Protocol A: Detailed Procedure for Quenching Unused Reagent
This protocol is for the neutralization of small quantities of the pure reagent or residual amounts in reaction flasks.
-
Prepare the Quenching Solution : In a flask equipped with a magnetic stir bar and large enough to accommodate at least three times the total final volume, prepare a dilute aqueous solution of a base. A 5-10% solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is often suitable. Place this flask in an ice/water bath to pre-cool and manage the reaction exotherm.
-
Causality: Using a weak base like bicarbonate controls the neutralization rate and provides a visual cue (CO₂ evolution) of the reaction's progress. The ice bath is critical for absorbing the heat generated during hydrolysis.[5]
-
-
Dissolve the Sulfonyl Chloride (if solid) : If you are disposing of the solid reagent, dissolve it in a minimal amount of a water-miscible, inert solvent like acetone or THF. This facilitates a more controlled addition.
-
Slow and Controlled Addition : Using a dropping funnel or pipette, add the sulfonyl chloride (or its solution) dropwise to the cold, vigorously stirring basic solution. Crucially, always add the acid chloride to the base; never the other way around. [5]
-
Causality: Adding the reactive reagent to an excess of the quenching solution ensures that heat and gas are generated gradually and can be safely dissipated. Reversing the addition can create a localized, violent reaction.[13]
-
-
Monitor the Reaction : During the addition, you may observe gas evolution (effervescence) as CO₂ is released from the bicarbonate. Maintain slow addition to prevent excessive foaming. Ensure the temperature of the quenching solution does not rise significantly.
-
Ensure Complete Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 2-4 hours.
-
Causality: This extended stirring period ensures that the hydrolysis reaction goes to completion and all reactive sulfonyl chloride is consumed.
-
-
Final Neutralization and Disposal : Check the pH of the solution using pH paper or a calibrated meter. The target is a neutral pH between 6 and 8. If the solution is still acidic, add more base. If it is too basic, neutralize with a dilute acid (e.g., 1M HCl). Once neutralized, this aqueous waste can typically be disposed of down the drain with copious amounts of water, but you must first confirm this is compliant with your local and institutional regulations. [5]
Protocol B: Detailed Procedure for Contaminated Materials & Spills
This protocol applies to disposable labware (pipette tips, contaminated wipes), personal protective equipment, and materials used to clean up spills.
-
Containment : In the event of a spill, first evacuate the immediate area and ensure the fume hood is functioning properly.[5]
-
Absorption : Cover the spill with a dry, inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[5] Do not use combustible materials like paper towels or sawdust directly on a liquid spill. [5]
-
Collection : Carefully sweep or scoop the absorbed material and any other contaminated solid waste into a designated, robust, and clearly labeled hazardous waste container. Use non-sparking tools for this process.[12]
-
Packaging : The container should be labeled "Hazardous Waste" and include the full chemical name: "this compound (contaminated debris)."
-
Disposal : This sealed container must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.[2][5][12] Do not mix this solid waste with other waste streams without EHS approval.
By adhering to these chemically sound and safety-conscious procedures, you can effectively manage the risks associated with this compound and ensure a safe laboratory environment for yourself and your colleagues.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 4. nj.gov [nj.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound|lookchem [lookchem.com]
- 8. 90429-62-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 9. scbt.com [scbt.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to Handling 8-Methoxyquinoline-5-sulfonyl chloride: Personal Protective Equipment and Disposal
As a key reagent in the synthesis of novel sulfonamides and other advanced chemical structures, 8-Methoxyquinoline-5-sulfonyl chloride (CAS No. 90429-62-2) is a valuable tool for researchers in medicinal chemistry and materials science.[1] However, its utility is matched by its hazardous nature, stemming from the highly reactive sulfonyl chloride functional group.[2] This guide provides essential, field-tested safety and logistical information for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment
The primary hazards are associated with the electrophilic sulfur atom, which reacts readily with nucleophiles, including water. This reactivity is the source of its corrosive properties.
Table 1: Summary of Anticipated Hazards
| Hazard Type | Description | Rationale and Reference |
|---|---|---|
| Skin Corrosion/Irritation | Causes severe skin burns upon contact. The sulfonyl chloride group can react with moisture on the skin to produce hydrochloric acid and sulfonic acid, leading to chemical burns. | Based on data for Quinoline-8-sulphonyl chloride, which is classified as causing severe skin burns and eye damage.[3] |
| Serious Eye Damage | Causes severe and potentially irreversible eye damage. The immediate reaction with the moisture in the eyes can be extremely destructive to corneal tissue. | Classified as causing serious eye damage.[3] Direct contact requires immediate and prolonged rinsing.[4] |
| Respiratory Irritation | Inhalation of dust may cause severe irritation and burns to the respiratory tract. Similar to skin contact, it reacts with moisture in the lungs to form corrosive acids. | May cause respiratory irritation.[3][5] Handling should occur in a well-ventilated area, preferably a chemical fume hood.[6] |
| Reactivity with Water | Reacts vigorously with water, alcohols, and amines, producing corrosive and hazardous fumes (HCl gas).[7] This is a critical consideration for storage, handling, and disposal. | Sulfonyl chlorides are known to be moisture-sensitive.[3] This reaction underscores the need for dry storage conditions and controlled quenching procedures. |
Personal Protective Equipment (PPE): The Final Barrier
While engineering controls like chemical fume hoods are the primary defense, a correctly chosen and implemented PPE regimen is non-negotiable.[8] The following PPE is mandatory when handling this compound in its solid form.
Hand Protection: Chemical-Resistant Gloves
Your hands are most likely to come into direct contact with the chemical. Single-use nitrile gloves are a common choice, but for sulfonyl chlorides, a more robust approach is warranted.
-
Protocol: Wear two pairs of chemical-resistant gloves ("double-gloving"). Nitrile gloves are acceptable, but neoprene or butyl rubber gloves offer superior protection against a broader range of chemicals.[7][9]
-
Causality: The sulfonyl chloride can degrade glove materials over time. Double-gloving provides an additional layer of safety. Should the outer glove become contaminated, it can be removed without exposing the skin. Always inspect gloves for tears or pinholes before use.[10] Dispose of contaminated gloves immediately as hazardous waste.[10]
Eye and Face Protection: A Dual-Layer Approach
Given the severe and rapid damage this chemical can inflict upon the eyes, protection must be absolute.
-
Protocol:
-
Primary Protection: Wear snug-fitting, indirectly vented chemical safety goggles at all times.[11]
-
Secondary Protection: When weighing the solid powder, transferring the material, or during any process with a risk of splashing or dust generation, a full-face shield must be worn over the safety goggles.[6][9]
-
-
Causality: Safety glasses with side shields are insufficient as they do not protect against fine dust or splashes from all angles.[8] A face shield protects the entire face from contact and provides a critical second barrier for the eyes.[9]
Body Protection: Shielding from Spills and Dust
-
Protocol: A chemical-resistant lab coat, fully buttoned, is the minimum requirement. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron worn over the lab coat is recommended.[9]
-
Causality: This prevents the solid powder from settling on personal clothing and protects against accidental spills. Ensure clothing is made from appropriate materials like PVC or treated fabrics that resist chemical penetration.[9]
Respiratory Protection: Preventing Internal Corrosion
-
Protocol: All handling of solid this compound that could generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood to minimize inhalation risk.[6] If a fume hood is not available or during a large spill clean-up, a NIOSH-approved respirator is required. A full-face respirator with a combination acid gas/P100 (HEPA) cartridge offers the best protection for both the respiratory system and the face.[8][12]
-
Causality: The fine particles of the compound are easily aerosolized. Inhaling this dust leads to the formation of acids within the respiratory tract, causing severe damage.[3] A standard surgical mask provides no protection.[8]
Operational and Disposal Plans
Workflow for Safely Weighing and Handling
This step-by-step process integrates PPE use into the practical workflow of handling the chemical.
Caption: Workflow for handling this compound.
Disposal Plan: Neutralization and Waste Management
Unused or waste this compound is hazardous and must not be disposed of in standard trash or drains without treatment. The reactive nature of the sulfonyl chloride group allows for its conversion into a less hazardous sulfonic acid salt through controlled hydrolysis.
Step-by-Step Disposal Protocol for Small Quantities:
-
Prepare a Quenching Solution: In a suitably large container within a fume hood, prepare a stirred solution of a weak base, such as 10% sodium bicarbonate in water, or a dilute (1-2 M) solution of sodium hydroxide. Place this container in an ice bath to manage the heat generated during the reaction.[6]
-
Controlled Addition: Very slowly and portion-wise, add the waste this compound to the cold, stirred basic solution. Never add the solution to the sulfonyl chloride , as this can cause a violent, uncontrolled reaction.[6][13]
-
Monitor the Reaction: Continue stirring until all the solid has dissolved and gas evolution (if any) has ceased.
-
Neutralization: Check the pH of the resulting solution. If it is still acidic, add more base until the pH is neutral (pH 6-8).
-
Final Disposal: Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local institutional and municipal regulations.[6]
-
Contaminated Materials: All contaminated items, including gloves, weigh boats, absorbent pads, and empty containers, must be collected in a sealed, labeled container for disposal as solid hazardous waste through your institution's environmental health and safety office.[13]
By adhering to these rigorous PPE, handling, and disposal protocols, you can confidently and safely utilize this compound in your research, ensuring a secure environment for yourself and your colleagues.
References
- 1. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. aksci.com [aksci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. pppmag.com [pppmag.com]
- 9. trimaco.com [trimaco.com]
- 10. file.ambeed.com [file.ambeed.com]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. This compound|lookchem [lookchem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
